VAS2870
Description
Properties
IUPAC Name |
2-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)sulfanyl-1,3-benzoxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N6OS/c1-2-6-12(7-3-1)10-24-16-15(22-23-24)17(20-11-19-16)26-18-21-13-8-4-5-9-14(13)25-18/h1-9,11H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZSOKHVVANONPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C(=NC=N3)SC4=NC5=CC=CC=C5O4)N=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N6OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
722456-31-7 | |
| Record name | VAS-2870 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0722456317 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 722456-31-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | VAS-2870 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BN6QHA4JW4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Core Mechanism of Action of VAS2870
For Researchers, Scientists, and Drug Development Professionals
Introduction
VAS2870 is a small molecule compound widely utilized in biomedical research as an inhibitor of the NADPH oxidase (NOX) enzyme family.[1][2][3] These enzymes are a primary source of reactive oxygen species (ROS) in a variety of cell types, and their dysregulation has been implicated in numerous pathological conditions, including cardiovascular diseases, neurodegenerative disorders, and cancer.[4][5] This technical guide provides a comprehensive overview of the core mechanism of action of this compound, including its molecular targets, downstream signaling effects, and off-target activities. Detailed experimental protocols and quantitative data are presented to facilitate its application in a research setting.
Core Mechanism of Action: Pan-NOX Inhibition
This compound functions as a pan-inhibitor of the NADPH oxidase (NOX) family of enzymes, meaning it is not selective for a specific NOX isoform.[6] It has been demonstrated to inhibit the activity of NOX1, NOX2, NOX4, and NOX5.[6][7] The primary consequence of NOX enzyme inhibition by this compound is the suppression of cellular reactive oxygen species (ROS) production.[8]
The proposed mechanism for NOX2 inhibition involves the prevention of the active complex assembly.[9] However, the precise molecular mechanism of inhibition for all NOX isoforms is not fully elucidated. It is important to note that this compound does not exhibit antioxidant properties, meaning it does not directly scavenge ROS.[4]
Quantitative Data: Inhibitory Potency of this compound
The inhibitory potency of this compound against various NOX isoforms has been determined in different experimental systems. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| NOX Isoform | IC50 Value (µM) | Experimental System | Reference |
| NOX1 | ~10 (for VAS3947, a close analog) | Cell-free assay | [9] |
| NOX2 | 0.77 - 10.6 | Cellular and cell-free assays | [2][4][10] |
| NOX4 | 12.3 | Not specified | [11] |
| NOX5 | Inhibited, but specific IC50 not consistently reported | Cellular assays | [10] |
Downstream Signaling Pathways
By modulating ROS levels, this compound influences a variety of downstream signaling pathways that regulate critical cellular processes. One of the most well-characterized effects is on the Platelet-Derived Growth Factor (PDGF) signaling cascade in vascular smooth muscle cells (VSMCs).
In this pathway, PDGF stimulation leads to the activation of NOX enzymes and a subsequent increase in intracellular ROS.[8] These ROS, in turn, act as signaling molecules. This compound has been shown to specifically block the PDGF-dependent activation of the non-receptor tyrosine kinase Src.[4][8] Interestingly, the activation of other downstream effectors of PDGF signaling, such as Akt and Erk, is not affected by this compound.[4][8] This selective inhibition of Src phosphorylation has significant functional consequences, as detailed in the "Functional Effects" section.
Caption: PDGF-R/NOX/ROS/Src signaling pathway and the inhibitory effect of this compound.
Functional Effects
The inhibition of NOX-derived ROS and subsequent downstream signaling by this compound translates into observable functional effects on cells.
Quantitative Data: Functional Effects of this compound
| Cellular Process | Cell Type | Effect of this compound | Concentration | Quantitative Change | Reference |
| Cell Migration | Vascular Smooth Muscle Cells (VSMCs) | Inhibition of PDGF-induced migration | 10 µM | 100% inhibition | [4][8] |
| Cell Proliferation | Vascular Smooth Muscle Cells (VSMCs) | No effect on PDGF-induced proliferation | 0.1-20 µM | No significant change | [4][8] |
| Cell Proliferation | Retinal Pigment Epithelial (RPE) Cells | Inhibition | 1-5 µM | Concentration-dependent decrease in viability | [12] |
| ROS Production | Vascular Smooth Muscle Cells (VSMCs) | Complete abolishment of PDGF-induced ROS | 10-20 µM | Abolished increase in DCF fluorescence | [4][8] |
Off-Target Effects: Thiol Alkylation
A critical aspect of this compound's mechanism of action is its potential for off-target effects, most notably through thiol alkylation.[1] Research has shown that this compound can directly modify cysteine residues on proteins.[1][5] This non-specific modification can lead to effects that are independent of NOX inhibition. For instance, this compound has been shown to directly modify cysteines within the ryanodine receptor (RyR1), a calcium channel, thereby affecting its function.[1] This thiol-alkylating activity may also contribute to the inhibition of NOX4, suggesting a potential dual mechanism of action for this specific isoform.[1] Researchers should be aware of this off-target effect and consider appropriate controls in their experiments.
Clinical Development Status
To date, there is no publicly available information indicating that this compound has entered clinical trials. While the inhibition of NOX enzymes is considered a promising therapeutic strategy for various diseases, the development of specific and safe NOX inhibitors for clinical use is still an active area of research.[13]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature to characterize the effects of this compound.
Measurement of NADPH Oxidase Activity (Lucigenin-Enhanced Chemiluminescence)
This protocol is adapted from studies measuring PDGF-induced NOX activity in vascular smooth muscle cells.[8][14][15]
Materials:
-
Vascular smooth muscle cells (VSMCs)
-
Platelet-Derived Growth Factor-BB (PDGF-BB)
-
This compound
-
Lucigenin
-
NADPH
-
Lysis buffer (e.g., 50 mM phosphate buffer, pH 7.0, 1 mM EGTA, 150 mM sucrose, protease inhibitors)
-
Luminometer
Procedure:
-
Culture VSMCs to near confluence and serum-starve for 24 hours.
-
Pre-incubate cells with the desired concentrations of this compound or vehicle control for 30-60 minutes.
-
Stimulate the cells with PDGF-BB (e.g., 50 ng/mL) for the desired time (e.g., 1-2 hours).
-
Wash the cells with ice-cold PBS and harvest them by scraping into lysis buffer.
-
Homogenize the cell suspension (e.g., using a Dounce homogenizer).
-
Centrifuge the lysate to pellet debris and collect the supernatant containing the membrane and cytosolic fractions.
-
In a luminometer plate, add the cell lysate, NADPH (final concentration ~100-200 µM), and lucigenin (final concentration ~5 µM).
-
Immediately measure the chemiluminescence over time.
Detection of Intracellular ROS (Confocal Microscopy with DCF)
This protocol is based on methods used to visualize PDGF-induced ROS production.[8][16][17][18][19][20]
Materials:
-
Cells of interest (e.g., VSMCs)
-
2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA)
-
PDGF-BB
-
This compound
-
Confocal microscope
Procedure:
-
Seed cells on glass-bottom dishes or coverslips suitable for microscopy.
-
Pre-incubate the cells with this compound or vehicle control.
-
Load the cells with H2DCFDA (e.g., 5-10 µM) in serum-free media for 30 minutes at 37°C.
-
Wash the cells with PBS to remove excess probe.
-
Stimulate the cells with PDGF-BB.
-
Immediately acquire images using a confocal microscope with excitation and emission wavelengths appropriate for DCF (e.g., 488 nm excitation, 515-535 nm emission).
-
Quantify the fluorescence intensity in the images to determine relative ROS levels.
Analysis of Protein Phosphorylation (Western Blotting)
This protocol is designed to assess the effect of this compound on the phosphorylation of signaling proteins like Src.[21][22][23][24][25]
Materials:
-
Cells of interest
-
PDGF-BB
-
This compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibodies (phospho-specific and total protein antibodies for Src, Akt, Erk)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Culture and treat cells with this compound and/or PDGF-BB as described in the previous protocols.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates (e.g., using a BCA assay).
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Src) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against the total protein to confirm equal loading.
Caption: General experimental workflow for assessing the effects of this compound.
Conclusion
This compound is a valuable research tool for investigating the role of NOX-derived ROS in cellular physiology and pathology. Its primary mechanism of action is the pan-inhibition of NOX enzymes, leading to the suppression of ROS production and the modulation of downstream signaling pathways, notably inhibiting Src activation. However, researchers must be cognizant of its potential off-target effects through thiol alkylation and design experiments accordingly. The provided data and protocols serve as a comprehensive resource for the effective application of this compound in a scientific setting.
References
- 1. Off-target thiol alkylation by the NADPH oxidase inhibitor 3-benzyl-7-(2-benzoxazolyl)thio-1,2,3-triazolo[4,5-d]pyrimidine (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The NOX toolbox: validating the role of NADPH oxidases in physiology and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. academic.oup.com [academic.oup.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound is a pan-NADPH oxidase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NADPH Oxidases: From Molecular Mechanisms to Current Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel Nox inhibitor this compound attenuates PDGF-dependent smooth muscle cell chemotaxis, but not proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evolution of NADPH Oxidase Inhibitors: Selectivity and Mechanisms for Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. NOX2 As a Target for Drug Development: Indications, Possible Complications, and Progress - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Regulation of NADPH Oxidase-Mediated Superoxide Production by Acetylation and Deacetylation [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. Flow Cytometry and Confocal Microscopy for ROS Evaluation in Fish and Human Spermatozoa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. academic.oup.com [academic.oup.com]
- 22. Protocol to characterize extracellular c-Src tyrosine kinase function through substrate interaction and phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 25. researchgate.net [researchgate.net]
The Cellular Targets of VAS2870: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
VAS2870, with the chemical name 3-benzyl-7-(2-benzoxazolyl)thio-1,2,3-triazolo[4,5-d]pyrimidine, is a small molecule inhibitor initially identified through high-throughput screening for its ability to suppress the activity of NADPH oxidases (NOX)[1]. These enzymes are key producers of reactive oxygen species (ROS) in a variety of cell types. Given the critical role of ROS in both physiological signaling and pathological states, including cardiovascular diseases, neurodegeneration, and fibrosis, this compound has been widely adopted as a research tool to investigate the functional significance of NOX-derived ROS[2][3][4][5]. This technical guide provides an in-depth overview of the known cellular targets of this compound, its mechanism of action, quantitative data on its inhibitory effects, and detailed experimental protocols for its use in research settings.
Mechanism of Action
The primary mechanism of action for this compound is the inhibition of the NADPH oxidase enzyme complex. Evidence suggests that this compound may prevent the proper assembly of the NOX complex, which is required for its catalytic activity[2]. However, the precise binding site and the exact molecular interactions remain to be fully elucidated. More recent studies have revealed that this compound can also act as a thiol-alkylating agent, directly modifying cysteine residues on proteins. This off-target activity may contribute to its inhibitory effects on NOX enzymes, which contain regulatory cysteine thiols, and also explains some of its other observed cellular effects[1].
Primary Cellular Targets: NADPH Oxidases (NOX)
This compound is broadly characterized as a pan-NOX inhibitor, demonstrating activity against multiple isoforms of the NADPH oxidase family[6][7]. The NOX family consists of seven members (NOX1-5 and DUOX1-2), which are transmembrane proteins that transfer electrons from NADPH to molecular oxygen, generating superoxide (O₂⁻) or hydrogen peroxide (H₂O₂)[3]. This compound has been shown to effectively inhibit NOX1, NOX2, NOX4, and NOX5[6][7].
Quantitative Data: Inhibition of NOX Isoforms
The inhibitory potency of this compound varies among the different NOX isoforms. The following table summarizes the reported half-maximal inhibitory concentrations (IC₅₀) from various studies.
| Target Isoform | IC₅₀ Value (μM) | Assay System | Reference |
| NOX1 | ~2-10 | Cellular Assays | [8] |
| NOX2 | 0.7 - 2.0 | Cellular Assays | [3][7][8] |
| NOX2 | 10.6 | Cell-free (neutrophil membranes) | [3] |
| NOX4 | 12.3 | Cellular Assays | [9] |
| NOX5 | >10 | Cellular Assays | [8] |
Off-Target Effects and Other Cellular Interactions
While this compound is a potent inhibitor of NOX enzymes, it is not entirely specific and has been shown to interact with other cellular components. Understanding these off-target effects is crucial for the correct interpretation of experimental results.
Thiol Alkylation
Mass spectrometry analysis has revealed that this compound can directly modify cysteine thiols on proteins through alkylation by its benzyl-triazolopyrimidine moiety[1]. One notable off-target protein identified is the ryanodine receptor 1 (RyR1), a calcium release channel in the sarcoplasmic reticulum. This thiol modification can alter the function of the affected proteins and may mimic some of the effects of ROS on cellular redox status[1].
Protein Kinase C (PKC) Downstream Signaling
Studies in human platelets have indicated that this compound can attenuate platelet activation and thrombus formation through a NOX-independent pathway that lies downstream of Protein Kinase C (PKC). This suggests that this compound may interfere with components of the PKC signaling cascade, including the phosphorylation of IKKβ and p38 MAPK.
Quantitative Data: Cellular Effects
The following table summarizes the effective concentrations of this compound used to achieve specific cellular outcomes in various experimental models.
| Cellular Process | Cell Type | Effective Concentration (μM) | Observed Effect | Reference |
| PDGF-mediated Chemotaxis | Vascular Smooth Muscle Cells | 10 | 100% inhibition of migration | [2][10][11] |
| PDGF-mediated ROS Production | Vascular Smooth Muscle Cells | 10 - 20 | Complete abolishment | [10][11] |
| Oxidative Burst | HL-60 Cells | 2 | IC₅₀ for PMA-stimulated burst | [3] |
| TGF-β-induced EMT | Retinal Pigment Epithelial Cells | 1 - 5 | Inhibition of EMT markers | [12] |
| Cell Viability | Retinal Pigment Epithelial Cells | >10 | Increased cell death | [12] |
| LPS-induced NOX2 Expression | A549 Cells | 10 | Inhibition of NOX2 upregulation | [11] |
Signaling Pathway Visualizations
To illustrate the impact of this compound on key cellular signaling pathways, the following diagrams have been generated using the DOT language.
References
- 1. Off-target thiol alkylation by the NADPH oxidase inhibitor 3-benzyl-7-(2-benzoxazolyl)thio-1,2,3-triazolo[4,5-d]pyrimidine (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. The NOX toolbox: validating the role of NADPH oxidases in physiology and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound is a pan-NADPH oxidase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. Novel Nox inhibitor this compound attenuates PDGF-dependent smooth muscle cell chemotaxis, but not proliferation [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. spandidos-publications.com [spandidos-publications.com]
The Role of VAS2870 in Reactive Oxygen Species Production: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
VAS2870 is a small molecule compound widely utilized in biomedical research as a pharmacological inhibitor of the NADPH oxidase (Nox) family of enzymes. These enzymes are a primary source of regulated reactive oxygen species (ROS) production in a multitude of cell types. By inhibiting Nox activity, this compound serves as a critical tool to investigate the physiological and pathological roles of Nox-derived ROS in cellular signaling, pathophysiology, and as a potential therapeutic target. This technical guide provides an in-depth overview of this compound's mechanism of action, its quantitative effects on ROS production, detailed experimental protocols for its use, and a discussion of its specificity and potential off-target effects.
Core Mechanism of Action: Inhibition of NADPH Oxidases
This compound is characterized as a pan-Nox inhibitor, demonstrating inhibitory activity against multiple isoforms of the NADPH oxidase family, including Nox1, Nox2, Nox4, and Nox5.[1][2][3] The primary function of Nox enzymes is to catalyze the transfer of an electron from NADPH to molecular oxygen, resulting in the production of the superoxide anion (O₂•⁻). Superoxide can then be converted, either spontaneously or enzymatically, to other ROS such as hydrogen peroxide (H₂O₂). These ROS molecules act as second messengers in a vast array of cellular signaling pathways.
The precise inhibitory mechanism of this compound is thought to involve the prevention of the proper assembly of the active enzyme complex.[2] For instance, the activation of Nox2 requires the translocation of cytosolic subunits, such as p47phox, to the membrane-bound catalytic subunit.[2][4] While this compound has been shown to inhibit the activity of the assembled complex, some evidence suggests it does not interfere with the translocation of p47phox, pointing to a more subtle disruption of the functional enzyme structure.[2][4] However, its mechanism may not be direct inhibition of the catalytic site, with some studies suggesting it acts through an as-yet unidentified mechanism unrelated to direct NOX2 function or subunit assembly.[5]
Quantitative Data on this compound Activity
The efficacy of this compound varies depending on the specific Nox isoform, the cell type, and the experimental conditions. The following table summarizes key quantitative data reported in the literature.
| Target System | Inhibitor Concentration / IC₅₀ | Observed Effect | Reference(s) |
| Nox2 (Cell-free system, human neutrophils) | IC₅₀: 10.6 µM | Inhibition of NADPH oxidase activity.[4] | [4] |
| Nox2 (PMA-stimulated HL-60 cells) | IC₅₀: 2 µM | Inhibition of oxidative burst. | |
| Nox2 (PMA-stimulated human neutrophils) | IC₅₀: 77 ± 14 nM | Inhibition of cellular superoxide formation.[5] | [5] |
| Nox1 (in vitro) | IC₅₀: ~low micromolar range | Inhibition of ROS production.[3] | [3] |
| Nox4 (in vitro) | IC₅₀: 12.3 µM | Inhibition of ROS production.[6] | [6] |
| Nox5 (in vitro) | IC₅₀: ~high micromolar range | Inhibition of ROS production.[3] | [3] |
| Vascular Smooth Muscle Cells (VSMCs) | 10 - 20 µM | Complete abolishment of PDGF-mediated NADPH oxidase activation and intracellular ROS production.[4][7][8][9] | [4][7][8][9] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | 10 µM (effective conc.) | Inhibition of oxidized-LDL-mediated ROS production. | |
| FaO Rat Hepatoma Cells | 25 mM | Almost complete blockage of ROS production and thymidine incorporation.[7] | [7] |
| A549 Alveolar Epithelial Cells | 10 mM | Inhibition of LPS-induced Nox2 expression and reduction of ROS generation.[7][10] | [7][10] |
Signaling Pathways and Logical Relationships
This compound's role is best understood in the context of cellular signaling. It acts as a gatekeeper, preventing the generation of ROS that are required for the activation of downstream pathways.
Experimental Protocols and Methodologies
Accurate assessment of this compound's effect on ROS production requires robust and specific experimental methods. The following are detailed protocols for commonly cited assays.
Measurement of Total NADPH Oxidase Activity (Lucigenin Chemiluminescence)
This assay measures superoxide production in cell homogenates.
-
Cell Preparation: Culture cells to desired confluency. For stimulation experiments, starve cells (e.g., serum deprivation for 24h) before applying the stimulus (e.g., 50 ng/ml PDGF-BB).[8][9]
-
Pre-treatment: Pre-incubate cells with this compound (e.g., 10-20 µM) or vehicle control (DMSO) for 20-30 minutes prior to stimulation.[7][8]
-
Homogenization: Wash cells twice with ice-cold phosphate-buffered saline (PBS), pH 7.4, and harvest. Resuspend the cell pellet in an ice-cold lysis buffer (e.g., 50 mM phosphate buffer, pH 7.0, containing 1 mM EGTA, 150 mM sucrose, and protease inhibitors).[7]
-
Protein Quantification: Lyse the cells and determine the total protein concentration using a Bradford assay. Adjust all samples to the same final concentration (e.g., 1 mg/mL).[7]
-
Chemiluminescence Measurement: In a 96-well plate, add aliquots of the protein sample. Initiate the reaction by adding a solution containing 5 µM lucigenin (the chemiluminescent probe) and 100-250 µM NADPH as the substrate.[7]
-
Data Acquisition: Immediately measure chemiluminescence in a plate reader over a period of time (e.g., 6 minutes). Data is collected at intervals to measure the relative change and rate of NADPH oxidase activity.[7]
Measurement of Intracellular ROS (DCFH-DA Fluorescence)
This assay uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to detect a broad range of intracellular ROS, primarily hydrogen peroxide.
-
Cell Culture: Grow cells on a suitable plate or coverslip for microscopy or fluorometry.
-
Treatment: Treat cells with this compound and/or stimulus as described in the previous protocol.
-
Probe Loading: Remove the treatment media and wash cells with PBS. Incubate the cells with 5-50 µM DCFH-DA in serum-free media or buffer for 30 minutes at 37°C in the dark.[11] DCFH-DA is cell-permeable and is deacetylated by intracellular esterases to the non-fluorescent DCFH, which is trapped within the cell.
-
Measurement: Wash the cells again to remove excess probe. Measure the fluorescence using a microplate reader (excitation ~485 nm, emission ~528 nm) or visualize using a fluorescence microscope.[11][12] The oxidation of DCFH by ROS generates the highly fluorescent 2',7'-dichlorofluorescein (DCF).[12]
Measurement of Extracellular H₂O₂ (Amplex Red Assay)
The Amplex Red assay is a highly specific and sensitive method for detecting hydrogen peroxide released from cells.
-
Cell Culture and Treatment: Prepare and treat cells in a multi-well plate as described previously.
-
Reaction Mixture: Prepare a reaction buffer containing 1 µM Amplex Red reagent and 20 U/ml horseradish peroxidase (HRP). SOD (e.g., 35 U/ml) can be added to ensure that any released superoxide is converted to H₂O₂, the species detected by the assay.[13][14]
-
Assay Initiation: Add the Amplex Red reaction mixture to the cells.
-
Measurement: Incubate at 37°C and monitor the increase in fluorescence over time using a fluorometer with excitation at ~560 nm and emission at ~590 nm.[13][14] HRP catalyzes the reaction between H₂O₂ and Amplex Red to produce the highly fluorescent product, resorufin.
-
Calibration: Generate a standard curve using known concentrations of H₂O₂ to quantify the amount of H₂O₂ produced by the cells.[14]
Specificity and Off-Target Considerations
While this compound is an invaluable tool, it is crucial to acknowledge its limitations for accurate data interpretation.
-
Pan-Nox Inhibition: this compound is not selective for a specific Nox isoform.[1][15] Therefore, observed effects in cells expressing multiple Nox isoforms may represent the combined result of inhibiting all of them.[16] This makes it difficult to attribute a specific role to a single Nox enzyme using this compound alone.
-
NOX-Independent Effects: Some studies have reported that this compound can exert effects through NOX-independent mechanisms. For example, it has been shown to inhibit platelet aggregation via a pathway downstream of Protein Kinase C (PKC), independent of its effects on Nox enzymes.[17]
-
Off-Target Thiol Alkylation: A significant off-target effect of this compound is its ability to directly modify cysteine thiols through alkylation.[18] This was demonstrated on the ryanodine receptor Ca²⁺ channel (RyR1).[18] This property is critical because it means this compound could mimic some of the downstream effects of ROS, which also act by modifying protein thiols. This complicates the interpretation of results, as observed effects may not be solely due to the inhibition of ROS production.[18]
-
Antioxidant Activity: In cell-free assays, this compound has been shown to have direct antioxidant (ROS-scavenging) effects at certain concentrations, which could confound results.[3] However, other studies using xanthine/xanthine-oxidase assays concluded that it does not act as a general antioxidant.[4][8]
Conclusion and Best Practices
This compound remains a potent and widely used inhibitor for studying the role of the NADPH oxidase enzyme family in ROS production. It has been instrumental in implicating Nox-derived ROS in a wide range of biological processes, from cell migration to the pathology of inflammatory and cardiovascular diseases.[8][10][17]
However, researchers and drug development professionals must proceed with caution. Due to its pan-inhibitory nature and potential for significant off-target effects, particularly thiol alkylation, data obtained using this compound should be interpreted carefully. For robust target validation, it is highly recommended to complement pharmacological inhibition studies with genetic approaches, such as siRNA-mediated knockdown or the use of knockout animal models for specific Nox isoforms. The use of multiple, mechanistically distinct ROS detection assays is also crucial to confirm findings and rule out assay-specific artifacts. By employing these rigorous approaches, the scientific community can continue to effectively use this compound to unravel the complex roles of ROS in health and disease.
References
- 1. This compound is a pan-NADPH oxidase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evolution of NADPH Oxidase Inhibitors: Selectivity and Mechanisms for Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. academic.oup.com [academic.oup.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Novel Nox inhibitor this compound attenuates PDGF-dependent smooth muscle cell chemotaxis, but not proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of LPS-induced Nox2 activation by this compound protects alveolar epithelial cells through eliminating ROS and restoring tight junctions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Optimization of Experimental Settings for the Assessment of Reactive Oxygen Species Production by Human Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Approaches and Methods to Measure Oxidative Stress in Clinical Samples: Research Applications in the Cancer Field - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sm.unife.it [sm.unife.it]
- 14. Measurement of Mitochondrial ROS Production - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. spandidos-publications.com [spandidos-publications.com]
- 17. This compound and VAS3947 attenuate platelet activation and thrombus formation via a NOX-independent pathway downstream of PKC - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Off-target thiol alkylation by the NADPH oxidase inhibitor 3-benzyl-7-(2-benzoxazolyl)thio-1,2,3-triazolo[4,5-d]pyrimidine (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
Investigating Signaling Pathways with VAS2870: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
VAS2870 is a widely utilized pharmacological tool in the investigation of signaling pathways, primarily recognized for its role as a pan-inhibitor of the NADPH oxidase (NOX) enzyme family. NOX enzymes are a significant source of reactive oxygen species (ROS), which act as critical second messengers in a myriad of cellular processes, including cell growth, differentiation, migration, and apoptosis.[1] By modulating ROS production, this compound allows researchers to dissect the intricate roles of NOX-derived ROS in both physiological and pathological signaling cascades. However, emerging evidence suggests that this compound may also exert effects through NOX-independent mechanisms, necessitating careful experimental design and interpretation.[2]
This technical guide provides an in-depth overview of the application of this compound in signaling pathway research. It consolidates quantitative data, details key experimental protocols, and presents visual diagrams of affected pathways to facilitate a comprehensive understanding of its use.
Core Mechanism of Action and Key Signaling Pathways
This compound is a cell-permeable compound that was initially identified as a specific inhibitor of all NOX isoforms.[2] Its primary mechanism of action is the suppression of ROS production by these enzymes.[3][4] This inhibition allows for the elucidation of redox-sensitive signaling pathways.
However, studies have also revealed NOX-independent activities of this compound. For instance, it has been shown to inhibit platelet aggregation via a pathway downstream of Protein Kinase C (PKC), involving the inhibition of IKKβ and p38 MAPK phosphorylation.[2] This dual activity underscores the importance of employing appropriate controls and complementary approaches to validate findings.
Key signaling pathways investigated using this compound include:
-
Platelet-Derived Growth Factor (PDGF) Signaling: this compound has been instrumental in demonstrating the role of NOX-derived ROS in PDGF-mediated cellular responses. It effectively abolishes PDGF-induced ROS production, which in turn inhibits the activation of the non-receptor tyrosine kinase Src, a key regulator of cell migration.[3][5] Notably, this compound does not affect PDGF-induced activation of Akt and Erk, highlighting the specificity of redox signaling in this context.[3][5]
-
Transforming Growth Factor-β (TGF-β) Signaling: Research has shown that this compound can enhance TGF-β-induced apoptosis in liver tumor cells.[6] This suggests that NOX-dependent ROS production acts as a pro-survival signal that counteracts the apoptotic effects of TGF-β. Furthermore, this compound has been shown to suppress TGF-β-dependent epithelial-to-mesenchymal transition (EMT) in retinal pigment epithelial cells by inhibiting the expression of NOX4.[7]
-
Lipopolysaccharide (LPS)-Induced Inflammatory Signaling: In the context of inflammation, this compound has been shown to protect against LPS-induced cell injury by inhibiting NOX2 expression.[8] It can block LPS-induced ROS production and the subsequent activation of downstream inflammatory pathways.[9]
-
Apoptosis and Cell Survival: this compound has been used to investigate the role of ROS in programmed cell death. For example, it can prevent staurosporine-induced apoptosis in astrocytes by reducing ROS levels and preserving mitochondrial membrane potential.[10] Conversely, by inhibiting the pro-survival signals generated by NOX, it can enhance apoptosis in cancer cells.[6]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound as reported in various studies.
| Cellular Process | Model System | Agonist | This compound Concentration | Effect | Reference |
| Platelet Aggregation | Washed human platelets | Collagen (1 µg/ml) | 5 µM | Complete inhibition | [2] |
| Convulxin (10 ng/ml) | 10 µM | Complete inhibition | [2] | ||
| Thrombin (0.02 U/ml) | 10 µM | Complete inhibition | [2] | ||
| U46619 (1 µM) | 10 µM | Complete inhibition | [2] | ||
| Cell Migration | Vascular Smooth Muscle Cells (VSMC) | PDGF-BB (20 ng/ml) | 10 µM | 100% inhibition | [3][8] |
| DNA Synthesis | Vascular Smooth Muscle Cells (VSMC) | PDGF-BB | 0.1–20 µM | No effect | [3][8] |
| ROS Production | Vascular Smooth Muscle Cells (VSMC) | PDGF-BB | 10 and 20 µM | Complete abolishment | [3][8] |
| FaO rat hepatoma cells | Autocrine | 25 µM | Almost complete block | [6][8] | |
| Oxidative Burst | HL-60 cells | PMA | IC50 = 2 µM | Inhibition | [11] |
| Apoptosis | FaO rat hepatoma cells | TGF-β | 25 µM | Enhanced apoptosis | [6][8] |
| Cell Viability | Rat Astrocytes | Staurosporine (1 µM) | 10 µM | 1.7-fold reduction in cell death | [10] |
| Signaling Molecule | Model System | Stimulus | This compound Concentration | Effect on Phosphorylation | Reference |
| Src | Vascular Smooth Muscle Cells (VSMC) | PDGF-BB | Concentration-dependent | Blocked | [3][5] |
| Akt | Vascular Smooth Muscle Cells (VSMC) | PDGF-BB | Not specified | No effect | [3][5] |
| Erk1/2 | Vascular Smooth Muscle Cells (VSMC) | PDGF-BB | Not specified | No effect | [3][5] |
| IKKβ | Human platelets | Not specified | Not specified | Significant inhibition | [2] |
| p38 MAPK | Human platelets | Not specified | Not specified | Significant inhibition | [2] |
Experimental Protocols
Detailed methodologies are crucial for the reproducible application of this compound. Below are protocols for key experiments cited in the literature.
Measurement of NADPH Oxidase Activity (Lucigenin-Enhanced Chemiluminescence)
This assay measures the production of superoxide by NADPH oxidase.
-
Cell Preparation: Quiescent cells are typically serum-starved prior to the experiment.[8]
-
Reaction Buffer: Prepare a phosphate buffer (50 mM, pH 7.0) containing 1 mM EGTA, protease inhibitors, and 150 mM sucrose.[8]
-
Assay Setup: In a luminometer tube or a 96-well plate, combine the cell lysate or membrane fraction with the reaction buffer.
-
Substrate and Probe: Add lucigenin (5 µM) as the chemiluminescent probe and NADPH (100-250 µM) as the substrate.[8]
-
This compound Treatment: For inhibition studies, pre-incubate the cell preparation with the desired concentration of this compound before adding the substrate.
-
Data Acquisition: Measure chemiluminescence over time using a luminometer. Data is often collected at intervals (e.g., every 2 minutes) to determine the rate of superoxide production.[8]
Intracellular ROS Detection (DCF-DA Assay)
This assay utilizes the fluorescent probe 2',7'-dichlorofluorescein diacetate (DCF-DA) to measure intracellular ROS levels.
-
Cell Culture: Plate cells in a suitable format for microscopy or flow cytometry.
-
This compound Pre-treatment: Pre-incubate cells with this compound at the desired concentration and for the appropriate duration.
-
Loading with DCF-DA: Wash the cells with a serum-free medium or buffer and then incubate them with DCF-DA (typically 10 µM) for a specified time (e.g., 15-30 minutes) at 37°C.[12]
-
Stimulation: After loading, wash the cells to remove excess probe and then stimulate with the agonist of interest (e.g., PDGF-BB).
-
Fluorescence Measurement: Measure the fluorescence intensity using a confocal microscope, fluorescence plate reader, or flow cytometer. The excitation and emission wavelengths for DCF are typically around 485 nm and 535 nm, respectively.[12]
Western Blot Analysis for Protein Phosphorylation
This technique is used to assess the activation state of signaling proteins.
-
Cell Lysis: After treatment with this compound and/or the agonist, lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transfer the proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-Src).
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Normalization: To ensure equal loading, strip the membrane and re-probe with an antibody against the total form of the target protein or a housekeeping protein (e.g., GAPDH or β-actin).
Cell Migration Assay (Modified Boyden Chamber)
This assay quantifies the chemotactic response of cells.
-
Cell Preparation: Harvest cells and resuspend them in a serum-free medium.
-
Chamber Setup: Place a porous membrane (e.g., 8 µm pore size) between the upper and lower chambers of the Boyden chamber.
-
Chemoattractant: Add the chemoattractant (e.g., PDGF-BB) to the lower chamber.
-
Cell Seeding: Add the cell suspension, pre-treated with this compound or vehicle, to the upper chamber.
-
Incubation: Incubate the chamber for a sufficient time to allow for cell migration (e.g., 4-6 hours).
-
Quantification:
-
Remove the non-migrated cells from the upper surface of the membrane.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Count the number of migrated cells in several microscopic fields.
-
Mandatory Visualizations
Signaling Pathway Diagrams
Caption: PDGF-induced cell migration pathway inhibited by this compound.
Caption: NOX-independent antiplatelet effect of this compound via PKC signaling.
Experimental Workflow Diagram
Caption: General workflow for investigating signaling pathways with this compound.
Conclusion
This compound is a potent inhibitor of NOX enzymes and a valuable tool for investigating the role of ROS in cellular signaling. Its ability to modulate specific downstream pathways, such as Src activation in PDGF signaling, highlights the nuanced role of redox regulation in cellular processes. However, researchers must remain cognizant of its potential NOX-independent effects, particularly on the PKC signaling cascade. By employing the detailed protocols and structured approach outlined in this guide, and by carefully interpreting the quantitative data, scientists can effectively leverage this compound to unravel the complexities of signaling networks and advance the development of novel therapeutic strategies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound and VAS3947 attenuate platelet activation and thrombus formation via a NOX-independent pathway downstream of PKC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Novel Nox inhibitor this compound attenuates PDGF-dependent smooth muscle cell chemotaxis, but not proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The NADPH oxidase inhibitor this compound impairs cell growth and enhances TGF-β-induced apoptosis of liver tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Inhibition of NADPH Oxidase (NOX) 2 Mitigates Colitis in Mice with Impaired Macrophage AMPK Function [mdpi.com]
- 10. NADPH Oxidase Inhibitor this compound Prevents Staurosporine-induced Cell Death in Rat Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rndsystems.com [rndsystems.com]
- 12. New NADPH Oxidase 2 Inhibitors Display Potent Activity against Oxidative Stress by Targeting p22phox-p47phox Interactions - PMC [pmc.ncbi.nlm.nih.gov]
VAS2870 and its Effects on Apoptosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
VAS2870, a small molecule compound, has emerged as a significant pharmacological tool in the study of cellular signaling pathways, particularly those governed by reactive oxygen species (ROS). As a pan-inhibitor of the Nicotinamide Adenine Dinucleotide Phosphate (NADPH) oxidase (NOX) family of enzymes, this compound offers a means to dissect the multifaceted roles of ROS in cellular processes, including apoptosis. This technical guide provides an in-depth overview of the core mechanisms by which this compound influences apoptotic signaling. It summarizes key quantitative data, details experimental protocols for assessing its effects, and presents visual diagrams of the implicated signaling pathways to facilitate a comprehensive understanding for researchers and drug development professionals.
Introduction: The Role of NADPH Oxidases and ROS in Apoptosis
Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis, development, and elimination of damaged or infected cells. The process is tightly regulated by a complex network of signaling pathways. Reactive oxygen species (ROS), once considered merely as toxic byproducts of cellular metabolism, are now recognized as critical second messengers in a variety of signaling cascades, including those that govern apoptosis.
The NADPH oxidase (NOX) family of enzymes are primary sources of regulated ROS production in various cell types. These enzymes catalyze the transfer of electrons from NADPH to molecular oxygen, generating superoxide (O₂⁻) or hydrogen peroxide (H₂O₂). Dysregulation of NOX activity and the subsequent imbalance in ROS levels have been implicated in a range of pathologies, including cancer and neurodegenerative diseases.
This compound is a widely used pharmacological inhibitor of NOX enzymes. It functions by interfering with the assembly of the active NOX complex, thereby preventing the generation of ROS.[1] This inhibitory action makes this compound an invaluable tool for investigating the downstream consequences of NOX-derived ROS in cellular functions, most notably apoptosis.
Mechanism of Action of this compound in Modulating Apoptosis
The primary mechanism by which this compound influences apoptosis is through its inhibition of NOX enzymes, leading to a reduction in intracellular ROS levels. This modulation of the cellular redox environment can have profound and context-dependent effects on apoptotic signaling.
Sensitization of Cancer Cells to Apoptosis
In the context of cancer, particularly liver cancer, NOX1-derived ROS have been identified as pro-survival signals.[2][3][4] These ROS can activate downstream signaling pathways, such as the epidermal growth factor receptor (EGFR) and subsequent phosphorylation of protein kinase B (Akt) and extracellular signal-regulated kinase (ERK), which promote cell proliferation and inhibit apoptosis.[2]
By inhibiting NOX1, this compound reduces ROS production, thereby attenuating these pro-survival signals. This can lead to a state where cancer cells are more susceptible to apoptotic stimuli. For instance, studies have shown that this compound enhances Transforming Growth Factor-beta (TGF-β)-induced apoptosis in liver tumor cells.[2][5]
Prevention of Apoptosis in Other Cell Types
Conversely, in certain cell types like astrocytes, ROS have been implicated in the induction of cell death. Staurosporine, a potent inducer of apoptosis, has been shown to exert its toxic effects through the generation of ROS.[5][6] In this context, this compound can act as a cytoprotective agent by reducing ROS levels and thereby preventing staurosporine-induced cell death.[5][6] This highlights the dual nature of ROS in apoptosis, where their effect is dependent on the cellular context and the specific signaling pathways involved.
Key Signaling Pathways Influenced by this compound
This compound's impact on apoptosis is mediated through its influence on several key signaling pathways that are sensitive to the cellular redox state.
The TGF-β Signaling Pathway
TGF-β is a pleiotropic cytokine that can induce apoptosis in various cell types, including hepatocytes. The pro-apoptotic effects of TGF-β are, in part, mediated by the generation of ROS, often through the upregulation of NOX4.[7][8] However, in liver tumor cells, TGF-β can also activate pro-survival signals via NOX1-dependent pathways.[8] this compound can potentiate the pro-apoptotic arm of TGF-β signaling in cancer cells by inhibiting the NOX1-mediated pro-survival response.[8] In endothelial cells, this compound has been shown to block TGF-β-induced caspase 3/7 activation by inhibiting NOX4-dependent p38 MAPK phosphorylation.[7][9]
The Staurosporine-Induced Apoptosis Pathway
Staurosporine is a broad-spectrum protein kinase inhibitor that induces apoptosis in a wide variety of cell types.[10][11] Its pro-apoptotic effects are often associated with an increase in intracellular ROS.[5][6] this compound has been demonstrated to prevent staurosporine-induced cell death in rat astrocytes by reducing the levels of ROS.[5][6]
Quantitative Data on the Effects of this compound on Apoptosis
The following tables summarize quantitative data from various studies on the effects of this compound on apoptosis and related cellular processes.
Table 1: Effect of this compound on Cell Viability and Apoptosis
| Cell Type | Treatment | This compound Concentration | Effect | Reference |
| Rat Astrocytes | Staurosporine (1 µM) | 5 µM | 1.3-fold increase in cell viability | [5] |
| Rat Astrocytes | Staurosporine (1 µM) | 10 µM | 1.7-fold increase in cell viability | [5] |
| FaO Rat Hepatoma Cells | Serum deprivation | 25 µM | Inhibition of autocrine cell number increase | [2] |
| Human Retinal Pigment Epithelial (RPE) Cells | - | 10 µM | Significant decrease in cell viability | [12] |
Table 2: Effect of this compound on ROS Production and Caspase Activity
| Cell Type | Treatment | This compound Concentration | Effect | Reference |
| Rat Astrocytes | Staurosporine (1 µM) | 10 µM | Significant reduction in ROS levels | [5] |
| Rat Astrocytes | Staurosporine (1 µM) | 10 µM | No significant inhibition of caspase-3/7 activity | [5] |
| Human Endothelial Cells | TGF-β | Not specified | Blocked caspase 3/7 activation | [7] |
| FaO Rat Hepatoma Cells | Serum deprivation | 25 µM | Almost complete blockage of ROS production | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the effects of this compound on apoptosis.
Measurement of Intracellular ROS Production using DCFH-DA
This protocol describes the use of 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.
Materials:
-
DCFH-DA stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture medium
-
Black 96-well plate
-
Fluorescence plate reader or fluorescence microscope
Procedure:
-
Seed cells in a black 96-well plate and allow them to adhere overnight.
-
Treat cells with this compound at the desired concentration for the appropriate time.
-
Induce ROS production with a stimulus (e.g., staurosporine, TGF-β) if required.
-
Remove the culture medium and wash the cells once with warm PBS.
-
Prepare a working solution of DCFH-DA (e.g., 10 µM) in serum-free medium.[13]
-
Add the DCFH-DA working solution to each well and incubate for 30 minutes at 37°C in the dark.[14][15]
-
Remove the DCFH-DA solution and wash the cells twice with warm PBS.[15]
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence intensity using a fluorescence plate reader with excitation at ~485 nm and emission at ~535 nm.[14] Alternatively, visualize the cells under a fluorescence microscope.
Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining
This protocol outlines the use of Annexin V and PI staining to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells by flow cytometry.
Materials:
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
10X Binding Buffer (0.1 M Hepes/NaOH, pH 7.4, 1.4 M NaCl, 25 mM CaCl₂)
-
PBS
-
Flow cytometer
Procedure:
-
Induce apoptosis in your cell line of interest and treat with this compound as required.
-
Harvest cells (including supernatant) and wash them once with cold PBS.
-
Centrifuge the cells and resuspend the pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.[16]
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.[17]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[18]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[17]
-
Add 400 µL of 1X Binding Buffer to each tube.[18]
-
Analyze the cells by flow cytometry within one hour.
Caspase-3/7 Activity Assay
This protocol describes a chemiluminescent assay to measure the activity of executioner caspases-3 and -7.
Materials:
-
Caspase-Glo® 3/7 Assay kit (or equivalent)
-
White-walled 96-well plate
-
Luminometer
Procedure:
-
Seed cells in a white-walled 96-well plate and treat with this compound and an apoptosis inducer.
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[19]
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate the plate at room temperature for 1 to 3 hours.
-
Measure the luminescence using a luminometer. The luminescent signal is proportional to the amount of caspase activity.[19]
Western Blot Analysis of Apoptotic Markers
This protocol details the detection of key apoptotic proteins by western blotting.
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP, anti-Bcl-2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated cells and determine the protein concentration.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system. Key markers to probe for include the cleaved (active) forms of caspases and PARP.[20][21]
Conclusion
This compound is a potent and valuable tool for elucidating the role of NOX-derived ROS in apoptosis. Its ability to modulate apoptotic signaling in a context-dependent manner underscores the complexity of redox regulation in cell fate decisions. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers and drug development professionals to effectively investigate the therapeutic potential of targeting NOX enzymes in diseases characterized by dysregulated apoptosis. A thorough understanding of the mechanisms of action of compounds like this compound is crucial for the development of novel therapeutic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. The NADPH oxidase inhibitor this compound impairs cell growth and enhances TGF-β-induced apoptosis of liver tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NADPH Oxidase NOX1 Controls Autocrine Growth of Liver Tumor Cells through Up-regulation of the Epidermal Growth Factor Receptor Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. idibell.cat [idibell.cat]
- 5. NADPH Oxidase Inhibitor this compound Prevents Staurosporine-induced Cell Death in Rat Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NADPH oxidase inhibitor this compound prevents staurosporine-induced cell death in rat astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nox4 and redox signaling mediate TGF-β-induced endothelial cell apoptosis and phenotypic switch - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The TGF-β/NADPH Oxidases Axis in the Regulation of Liver Cell Biology in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Staurosporine induces different cell death forms in cultured rat astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of Staurosporine in the Morphology and Viability of Cerebellar Astrocytes: Role of Reactive Oxygen Species and NADPH Oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. jove.com [jove.com]
- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 15. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bosterbio.com [bosterbio.com]
- 18. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 19. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [promega.sg]
- 20. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 21. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of VAS2870 in Combating Fibrosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fibrosis, a pathological process characterized by the excessive deposition of extracellular matrix (ECM), poses a significant threat to organ function and is a hallmark of numerous chronic diseases. The relentless progression of fibrosis can lead to organ failure and mortality, highlighting the urgent need for effective anti-fibrotic therapies. Emerging research has identified NADPH oxidases (NOXs) as key enzymatic sources of reactive oxygen species (ROS), which are critical mediators in the initiation and progression of fibrotic diseases. This technical guide provides a comprehensive overview of VAS2870, a small molecule inhibitor of the NOX enzyme family, and its function in the context of fibrosis. We will delve into its mechanism of action, summarize key quantitative data from preclinical studies, provide detailed experimental protocols for its evaluation, and visualize the intricate signaling pathways it modulates.
Introduction: The Challenge of Fibrosis and the Role of NADPH Oxidases
Fibrotic diseases, including idiopathic pulmonary fibrosis (IPF), liver cirrhosis, and chronic kidney disease, represent a major global health burden.[1] The underlying pathology involves the persistent activation of myofibroblasts, leading to the overproduction and accumulation of ECM components, such as collagen and fibronectin. This disrupts the normal tissue architecture and ultimately impairs organ function.
A growing body of evidence implicates oxidative stress as a central driver of fibrosis.[1] Reactive oxygen species (ROS) act as signaling molecules that promote the differentiation of fibroblasts into pro-fibrotic myofibroblasts and stimulate the production of ECM proteins. The primary non-mitochondrial source of cellular ROS is the NADPH oxidase (NOX) family of enzymes. In mammals, this family consists of seven isoforms (NOX1-5 and DUOX1-2), with NOX1, NOX2, and NOX4 being predominantly implicated in the pathogenesis of fibrosis across various organs.[2] These enzymes catalyze the transfer of electrons from NADPH to molecular oxygen, generating superoxide (O₂⁻) or hydrogen peroxide (H₂O₂).
This compound: A Pan-Inhibitor of NADPH Oxidases
This compound is a triazolopyrimidine derivative that has been identified as a potent, cell-permeable inhibitor of the NOX enzyme family.[2] Initially characterized for its role in cardiovascular diseases, its broad-spectrum inhibitory activity against multiple NOX isoforms has made it a valuable tool for investigating the role of NOX-derived ROS in various pathological processes, including fibrosis.[1][2]
Mechanism of Action
This compound functions by directly inhibiting the catalytic activity of NOX enzymes, thereby reducing the production of ROS.[2] This inhibition appears to be non-specific across the different NOX isoforms, making it a "pan-NOX inhibitor." By suppressing NOX-dependent ROS generation, this compound can interfere with the downstream signaling cascades that promote fibroblast activation, myofibroblast differentiation, and excessive ECM deposition.
Quantitative Data on the Anti-fibrotic Effects of this compound
The efficacy of this compound in mitigating fibrosis has been demonstrated in various in vitro and in vivo models. The following tables summarize the key quantitative findings from these studies.
| Target | Cell/System | IC₅₀ | Reference |
| NOX2 | HL-60 cells (PMA-stimulated) | 2 µM | [3] |
| NOX2 | Isolated enzyme assay | 1.1 µM | [4] |
| NOX4 | Isolated enzyme assay | 12.3 µM | [4] |
| Table 1: Inhibitory Concentration (IC₅₀) of this compound on NOX Isoforms. |
| Fibrotic Marker | Model System | This compound Concentration | Effect | Reference |
| PDGF-dependent Chemotaxis | Vascular Smooth Muscle Cells | 10 µM | 100% inhibition | [5] |
| α-Smooth Muscle Actin (α-SMA) | TGF-β2-treated Retinal Pigment Epithelial Cells | Concentration-dependent | Significant reduction | [6] |
| E-cadherin | TGF-β2-treated Retinal Pigment Epithelial Cells | Concentration-dependent | Significant increase | [6] |
| Cyclin D1 | TGF-β2-treated Retinal Pigment Epithelial Cells | Concentration-dependent | Significant decrease | [6] |
| PDGF-mediated ROS production | Vascular Smooth Muscle Cells | 10 and 20 µM | Complete abolishment | [5] |
| NOX2 Expression | LPS-induced A549 cells | 10 µM | Inhibition | [7] |
| Table 2: In Vitro Effects of this compound on Fibrotic Markers. |
Signaling Pathways Modulated by this compound in Fibrosis
This compound exerts its anti-fibrotic effects by intervening in key signaling pathways that are aberrantly activated in fibrotic conditions. The two primary pathways influenced by this compound are the Transforming Growth Factor-β (TGF-β) and Platelet-Derived Growth Factor (PDGF) signaling cascades.
TGF-β Signaling Pathway
TGF-β is a potent pro-fibrotic cytokine that plays a central role in initiating and driving the fibrotic process. Upon binding to its receptor, TGF-β activates downstream signaling molecules, primarily the Smad proteins, which then translocate to the nucleus to regulate the transcription of genes involved in fibrosis, including those for collagen and α-SMA. NOX enzymes, particularly NOX4, are known to be downstream effectors of TGF-β signaling, and the ROS they produce can further amplify the fibrotic response.
PDGF Signaling Pathway
PDGF is a potent mitogen and chemoattractant for fibroblasts and smooth muscle cells. It plays a significant role in the recruitment of these cells to sites of injury and their subsequent proliferation. PDGF receptor activation leads to the production of ROS via NOX enzymes, which is crucial for mediating the chemotactic response of these cells.
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the anti-fibrotic effects of this compound.
In Vitro Model of TGF-β1-Induced Fibrosis in Human Dermal Fibroblasts
This protocol describes how to induce a fibrotic phenotype in cultured human dermal fibroblasts (HDFs) using TGF-β1 and to assess the inhibitory effect of this compound.[8][9]
Materials:
-
Human Dermal Fibroblasts (HDFs)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Recombinant Human TGF-β1 (10 ng/mL working solution)
-
This compound (stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
6-well culture plates
Procedure:
-
Cell Culture: Culture HDFs in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Seeding: Seed HDFs into 6-well plates at a density that allows them to reach 80-90% confluency within 24 hours.
-
Serum Starvation: Once confluent, wash the cells with PBS and replace the growth medium with serum-free DMEM for 24 hours to synchronize the cells.
-
Treatment:
-
Control Group: Treat cells with serum-free DMEM.
-
TGF-β1 Group: Treat cells with serum-free DMEM containing 10 ng/mL of TGF-β1.
-
This compound Group: Pre-treat cells with various concentrations of this compound (e.g., 1, 5, 10, 20 µM) for 1 hour, then add TGF-β1 (10 ng/mL).
-
-
Incubation: Incubate the plates for 48-72 hours.
-
Analysis: After incubation, harvest the cells for analysis of fibrotic markers such as α-SMA, collagen I, and fibronectin by Western blotting or immunofluorescence.
References
- 1. Experimental mouse model of Bleomycin-induced Pulmonary Fibrosis [jcbr.journals.ekb.eg]
- 2. researchgate.net [researchgate.net]
- 3. rndsystems.com [rndsystems.com]
- 4. researchgate.net [researchgate.net]
- 5. Novel Nox inhibitor this compound attenuates PDGF-dependent smooth muscle cell chemotaxis, but not proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Protocol for in vitro skin fibrosis model to screen the biological effects of antifibrotic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of a Suggested Model of Fibrosis in Human Dermal Fibroblasts by Serum from Systemic Sclerosis Patients with Transforming Growth Factor β Induced in vitro Model - International Journal of Molecular and Cellular Medicine IJMCM [ijmcmed.org]
VAS2870 in Cardiovascular Disease Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reactive oxygen species (ROS) are critical signaling molecules in the cardiovascular system. However, their overproduction, a condition known as oxidative stress, is a key pathological driver in a multitude of cardiovascular diseases, including atherosclerosis, hypertension, diabetic vascular complications, and heart failure.[1][2][3] The NADPH oxidase (NOX) family of enzymes is a primary source of regulated ROS production in vascular cells.[1][2] This has made NOX enzymes an attractive therapeutic target for cardiovascular disorders.[3][4]
VAS2870 is a small molecule initially identified as an inhibitor of the NOX2 isoform of NADPH oxidase.[5] Subsequent research has revealed it to be a pan-NOX inhibitor with a complex pharmacological profile.[4][6] It is widely used as a research tool to probe the role of NOX-derived ROS in various physiological and pathophysiological processes. This guide provides an in-depth technical overview of this compound, summarizing its mechanism of action, quantitative data, experimental applications, and critical off-target effects relevant to cardiovascular disease research.
Mechanism of Action
This compound's biological activity stems from two distinct mechanisms: the on-target inhibition of the NOX family of enzymes and significant off-target or NOX-independent effects.
On-Target Activity: Pan-NOX Inhibition
This compound is broadly considered a pan-NOX inhibitor, demonstrating inhibitory activity against multiple isoforms, including NOX1, NOX2, NOX4, and NOX5.[4][6][7][8] It is not specific for any single isoform.[6][9] The primary mechanism of inhibition for the regulated isoforms (like NOX1 and NOX2) appears to be the prevention of the assembly of the active enzyme complex, which involves the association of cytosolic subunits with the membrane-bound catalytic core.[10][11]
Off-Target and NOX-Independent Effects
Researchers must exercise caution when interpreting results obtained using this compound, as it exhibits significant off-target activities.
-
Thiol Alkylation : Mass spectrometric analysis has revealed that this compound can directly modify cysteine thiol residues on proteins through alkylation.[9][10] This has been demonstrated on the ryanodine receptor (RyR1), a critical calcium channel. This action is significant because it can mimic some of the downstream effects of ROS, which also modulate protein function via thiol oxidation, potentially complicating the interpretation of its effects.[9][12]
-
Anti-Platelet Activity : this compound and its analog VAS3947 have been shown to be potent inhibitors of platelet aggregation induced by various agonists.[13][14] This effect is, at least in part, independent of NOX inhibition. The mechanism involves the inhibition of a common platelet activation pathway downstream of Protein Kinase C (PKC), affecting IKKβ and p38 MAPK signaling, which in turn reduces granule release, calcium mobilization, and GPIIbIIIa activation.[13]
Quantitative Pharmacological Data
The potency of this compound varies depending on the cell type, the specific NOX isoform involved, and the biological endpoint being measured. The following table summarizes key quantitative data reported in the literature.
| Parameter | System / Cell Type | Value | Reference(s) |
| IC₅₀ | PMA-stimulated oxidative burst in HL-60 cells | 2 μM | [14] |
| IC₅₀ | NOX2 activity in a neutrophil cell-free system | 10.6 μM | [4] |
| IC₅₀ | Histamine-induced [Ca²⁺]i rise in HUVECs | 3.2 - 3.6 μM | [7] |
| IC₅₀ | NOX2 Inhibition (in-depth analysis) | ~0.7 μM | [8] |
| IC₅₀ | NOX1 Inhibition | Low μM range | [8] |
| IC₅₀ | NOX4 Inhibition | Low μM range | [8] |
| Effective Conc. | Complete inhibition of PDGF-mediated ROS in VSMCs | 10 - 20 μM | [15][16] |
| Effective Conc. | Complete inhibition of PDGF-dependent VSMC chemotaxis | 10 μM | [15][16] |
| Effective Conc. | Attenuation of oxLDL-induced ROS in HUVECs | 10 μM | [4] |
| Effective Conc. | Inhibition of collagen-induced platelet aggregation | 5 μM | [13] |
| In Vivo Dosage | DSS-induced colitis mouse model (intraperitoneal) | 20 mg/kg | [17] |
Applications in Cardiovascular Research
This compound has been instrumental in elucidating the role of NOX-derived ROS in various aspects of cardiovascular pathophysiology.
Endothelial Dysfunction
In human umbilical vein endothelial cells (HUVECs), this compound inhibits ROS production induced by oxidized LDL.[14] It also suppresses histamine-induced cytoplasmic calcium elevation and subsequent von Willebrand factor (vWF) secretion.[7] Studies suggest that in pathological states associated with high oxidative stress, such as in spontaneously hypertensive rats, this compound can improve endothelium-dependent vasorelaxation.[7] However, in normal, healthy vessels, it appears to have no significant effect on this process.[7]
Vascular Smooth Muscle Cell (VSMC) Pathobiology
Platelet-derived growth factor (PDGF) is a key driver of VSMC migration and proliferation, processes central to atherosclerosis and restenosis. Studies using this compound have revealed a specific, redox-sensitive signaling pathway governing these events.
-
Effect on Migration vs. Proliferation : this compound completely abolishes PDGF-dependent VSMC migration (chemotaxis) at a concentration of 10 μM.[15][16] In contrast, it has no effect on PDGF-induced DNA synthesis or cell proliferation.[14][15][16]
-
Signaling Specificity : This differential effect is due to the selective inhibition of specific downstream signaling molecules. This compound blocks the PDGF-dependent phosphorylation and activation of Src kinase but does not affect the activation of Akt or Erk, which are critical for proliferation.[15][16] This indicates that Src activation is a redox-sensitive step crucial for migration, while Akt and Erk pathways are not.
Platelet Function and Thrombosis
This compound attenuates platelet activation and delays thrombus formation in vivo.[13] This is achieved through the dual mechanisms of inhibiting NOX-derived ROS, which are known to promote platelet activation, and the more potent, NOX-independent inhibition of the PKC downstream pathway as previously described (Fig. 2).[13] This dual action makes it a potent antiplatelet agent in experimental settings.
Experimental Protocols
Detailed, step-by-step protocols for using this compound must be optimized for each specific experimental system. Below are generalized methodologies for key assays cited in the literature.
Measurement of Intracellular ROS Production
-
Principle : To quantify the effect of this compound on agonist-induced ROS production in cultured cells (e.g., VSMCs or HUVECs).
-
Methodology :
-
Cell Culture : Plate cells (e.g., VSMCs) in a suitable format (e.g., 96-well plate or coverslips for microscopy).
-
Pre-incubation : Starve cells of serum if required. Pre-incubate the cells with this compound (e.g., 10-20 μM) or vehicle control (e.g., DMSO) for 30-60 minutes.
-
Probe Loading : Load cells with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (H₂DCF-DA) for H₂O₂ or Dihydroethidium (DHE) for superoxide.
-
Stimulation : Add the agonist (e.g., PDGF-BB, 50 ng/mL) to the wells.
-
Detection : Measure the change in fluorescence over time using a plate reader or confocal microscope. Compare the rate of fluorescence increase in this compound-treated cells to vehicle-treated controls.[9][15][16]
-
VSMC Migration (Chemotaxis) Assay
-
Principle : To assess the effect of this compound on the directed migration of VSMCs toward a chemoattractant.
-
Methodology (Modified Boyden Chamber) :
-
Preparation : Place a porous membrane (e.g., 8 μm pores) between the upper and lower chambers of the Boyden apparatus.
-
Lower Chamber : Add serum-free media containing the chemoattractant (e.g., PDGF-BB) to the lower chamber.
-
Cell Treatment : Resuspend serum-starved VSMCs in serum-free media containing this compound (e.g., 10 μM) or vehicle.
-
Upper Chamber : Add the cell suspension to the upper chamber.
-
Incubation : Incubate for 4-6 hours to allow cells to migrate through the membrane.
-
Quantification : Remove non-migrated cells from the top of the membrane. Fix and stain the cells that have migrated to the underside of themembrane. Count the migrated cells in several fields of view under a microscope.[15][16]
-
Aortic Ring Vasorelaxation Assay
-
Principle : To determine if this compound affects the ability of blood vessels to relax in response to endothelium-dependent vasodilators.
-
Methodology :
-
Preparation : Isolate the thoracic aorta from a research animal (e.g., rat) and cut it into rings (2-3 mm).
-
Mounting : Mount the aortic rings in an organ bath containing Krebs buffer, gassed with 95% O₂/5% CO₂, and maintained at 37°C. Connect the rings to an isometric force transducer.
-
Equilibration : Equilibrate the rings under a resting tension (e.g., 1g).
-
Pre-incubation : Incubate rings with this compound (e.g., 10 μM) or vehicle for 30 minutes.
-
Constriction : Induce submaximal contraction with an agent like phenylephrine or norepinephrine.
-
Relaxation : Once a stable contraction plateau is reached, add a vasodilator (e.g., acetylcholine or histamine) in a cumulative concentration-response manner.
-
Analysis : Record the relaxation response and compare the concentration-response curves between this compound-treated and vehicle-treated rings.[7][18]
-
Summary and Conclusion
This compound is a valuable but complex pharmacological tool for investigating the role of NADPH oxidase-derived ROS in cardiovascular disease. Its utility lies in its ability to broadly inhibit NOX activity, which has helped to uncover redox-sensitive signaling pathways, such as the Src-dependent migration of vascular smooth muscle cells.[15][16]
However, its designation as a pan-NOX inhibitor and the discovery of significant NOX-independent activities, including direct protein thiol alkylation and potent anti-platelet effects via PKC signaling, necessitate careful experimental design and data interpretation.[9][13] Researchers using this compound must include appropriate controls to distinguish between on-target NOX inhibition and its off-target effects. When used judiciously, this compound remains a powerful probe for dissecting the intricate roles of ROS in cardiovascular health and disease.
References
- 1. NADPH oxidases and oxidase crosstalk in cardiovascular diseases: novel therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeting NADPH oxidases in vascular pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Quest for Selective Nox Inhibitors and Therapeutics: Challenges, Triumphs and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NADPH oxidases: Pathophysiology and therapeutic potential in age-associated pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound is a pan-NADPH oxidase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Inhibits Histamine-Induced Calcium Signaling and vWF Secretion in Human Umbilical Vein Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Off-target thiol alkylation by the NADPH oxidase inhibitor 3-benzyl-7-(2-benzoxazolyl)thio-1,2,3-triazolo[4,5-d]pyrimidine (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evolution of NADPH Oxidase Inhibitors: Selectivity and Mechanisms for Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. This compound and VAS3947 attenuate platelet activation and thrombus formation via a NOX-independent pathway downstream of PKC - PMC [pmc.ncbi.nlm.nih.gov]
- 14. rndsystems.com [rndsystems.com]
- 15. Novel Nox inhibitor this compound attenuates PDGF-dependent smooth muscle cell chemotaxis, but not proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. mdpi.com [mdpi.com]
- 18. researchprofiles.herts.ac.uk [researchprofiles.herts.ac.uk]
A Technical Guide to the Neuroprotective Effects of VAS2870: Mechanism, Data, and Protocols
For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Oxidative stress is a well-established pathological driver in a host of neurodegenerative disorders, including ischemic stroke, Alzheimer's, and Parkinson's disease.[1][2][3] The brain's high metabolic rate makes it particularly vulnerable to damage from reactive oxygen species (ROS).[1] A primary source of this damaging ROS in the central nervous system is the Nicotinamide Adenine Dinucleotide Phosphate (NADPH) oxidase (NOX) family of enzymes.[2][3][4]
VAS2870 is a small molecule inhibitor of the NOX enzyme family.[5] Initially developed as a pan-NOX inhibitor, preclinical research has demonstrated its significant neuroprotective effects, particularly in the context of acute ischemic stroke.[4][6][7] The evidence strongly indicates that these neuroprotective properties are primarily mediated through the inhibition of the NOX4 isoform, which is significantly upregulated in the brain following an ischemic event.[8][9] By blocking NOX4, this compound effectively reduces post-ischemic ROS production, leading to decreased neuronal apoptosis, preserved blood-brain barrier integrity, smaller infarct volumes, and improved neurological outcomes in animal models.[8][9]
This technical guide provides an in-depth overview of this compound's mechanism of action, a summary of key quantitative preclinical data, detailed experimental protocols for its evaluation, and visualizations of the core signaling pathways and workflows.
Mechanism of Action
Primary Target: NADPH Oxidase (NOX)
The NOX family of enzymes are transmembrane proteins whose principal function is to transport electrons across a biological membrane to reduce molecular oxygen, thereby generating superoxide and other reactive oxygen species.[2][3] There are seven known isoforms (NOX1-5, DUOX1, DUOX2), with NOX1, NOX2, and NOX4 being most implicated in neurodegenerative processes.[2][3] this compound is a triazolopyrimidine compound that functions as a pan-NOX inhibitor, with demonstrated activity against NOX1, NOX2, NOX4, and NOX5.[6][10] Its mechanism is believed to involve the prevention of the proper assembly of the NOX enzyme complex, a required step for its activation.[7][10][11]
The Critical Role of the NOX4 Isoform in Ischemic Stroke
While this compound inhibits multiple NOX isoforms, compelling evidence points to NOX4 as the most detrimental isoform in the pathophysiology of acute ischemic stroke.[6][8] Studies have shown that following an ischemic event, NOX4 expression is significantly induced in both human and mouse brain tissue.[8][9] Genetic deletion of NOX4 in mice confers substantial protection from ischemic brain injury, including reduced oxidative stress, neuronal apoptosis, and blood-brain barrier leakage.[8][9]
Crucially, the administration of this compound to wild-type mice provides a degree of neuroprotection similar to that seen in NOX4-deficient mice.[6][8] Furthermore, treating NOX4-deficient mice with this compound offers no additional protective benefit, strongly suggesting that NOX4 is the primary therapeutic target of this compound in this context.[6][8][9]
Signaling Pathway in Ischemic Injury
The pathological cascade initiated by an ischemic event and the point of intervention for this compound are illustrated below. Ischemia triggers the upregulation of NOX4, which then generates excessive ROS, leading to a state of oxidative stress that drives downstream cellular damage and neurodegeneration.
Caption: this compound signaling pathway in neuroprotection.
Potential Off-Target and NOX-Independent Effects
It is important for drug development professionals to note that some studies suggest this compound may have effects beyond NOX inhibition. One study found that this compound and its analog, VAS3947, can inhibit platelet activation and thrombus formation through a NOX-independent pathway that is downstream of protein kinase C (PKC).[12] While this may contribute to its efficacy in thrombotic events like stroke, it highlights the need for careful characterization of its full pharmacological profile.
Preclinical Evidence and Quantitative Data
This compound has demonstrated significant neuroprotective efficacy in preclinical models of acute ischemic stroke. The quantitative results from key studies are summarized below.
In Vivo Efficacy in a Mouse Model of Ischemic Stroke
The most compelling data comes from studies using the transient middle cerebral artery occlusion (tMCAO) model in mice, which mimics human ischemic stroke.[8][9]
| Parameter | Control Group (Vehicle) | This compound-Treated Group | Outcome | Citation |
| Infarct Volume (mm³) | 82.4 ± 6.4 | 20.7 ± 4.0 | 75% reduction in brain damage | [8][9] |
| Neurological Function | Severely impaired | Significantly improved | Marked improvement in motor and neurological scores | [8][9] |
| Mortality | Not specified | Significantly reduced | Improved long-term survival | [8][9] |
Cellular and Molecular Effects
Studies on brain tissue and cultured neurons have elucidated the cellular mechanisms underlying the neuroprotective effects of this compound.
| Assay / Model | Measurement | Control / Untreated | This compound-Treated | Finding | Citation |
| Ex Vivo Brain Slices (tMCAO) | ROS-Positive Cells (DHE staining) | High level of ROS | Significantly reduced ROS | Direct evidence of antioxidant effect in ischemic tissue | [1][8] |
| Cultured Hippocampal Neurons | Axonal Polarity (% Stage 3) | 92% | 35% (at 5 µM) | Alteration of neuronal development | [11] |
| Cultured Hippocampal Neurons | Tau/MAP2 Distribution | 87% correct segregation | 3% (at 5 µM) | Disruption of key polarity markers | [11] |
| Vascular Smooth Muscle Cells | PDGF-induced Chemotaxis | 4.2-fold increase | Abolished (at 10 µM) | Inhibition of ROS-dependent cell migration | [5][13] |
Key Experimental Protocols
Reproducible and rigorous experimental design is critical for evaluating neuroprotective compounds. The following sections detail the core methodologies used in the preclinical assessment of this compound.
In Vivo Ischemic Stroke Model and Treatment
This protocol describes the induction of stroke via transient middle cerebral artery occlusion (tMCAO) in mice and subsequent pharmacological intervention.
Methodology:
-
Animal Model: Adult male C57BL/6 mice are used.
-
Anesthesia: Mice are anesthetized using isoflurane (1.5-2.0% for induction, 1.0% for maintenance).
-
tMCAO Procedure: A midline neck incision is made, and the common and external carotid arteries are isolated. A 6-0 nylon monofilament with a silicone-coated tip is introduced into the internal carotid artery to occlude the origin of the middle cerebral artery (MCA).
-
Reperfusion: After 60-90 minutes of occlusion, the filament is withdrawn to allow reperfusion.
-
Pharmacological Intervention: this compound (e.g., 2 mg) or a vehicle control (e.g., DMSO) is administered intrathecally at clinically relevant time points, such as 2 hours and 12 hours post-tMCAO.[8][9]
-
Outcome Assessment (24-48 hours post-tMCAO):
Caption: Experimental workflow for in vivo testing of this compound.
Ex Vivo Measurement of ROS Production
This protocol is used to directly measure ROS levels in brain tissue following ischemia.
Methodology:
-
Tissue Preparation: 12 hours after tMCAO, mice are euthanized and brains are rapidly removed.[8]
-
Slicing: Vital brain slices (e.g., 300 µm thick) are prepared using a vibratome in ice-cold artificial cerebrospinal fluid (aCSF).
-
Incubation: Slices are incubated ex vivo with this compound (10 µM) or a vehicle control (1% DMSO) for 30 minutes.[1][8]
-
Staining: Slices are then incubated with Dihydroethidium (DHE), a fluorescent probe that specifically reacts with superoxide.
-
Imaging: Slices are imaged using a fluorescence microscope.
-
Quantification: The number of DHE-positive (fluorescent) cells per square millimeter is quantified to determine the level of ROS production.[1]
In Vitro Neuronal Polarity Assay
This protocol assesses the impact of NOX inhibition on early neuronal development.
Methodology:
-
Cell Culture: Primary hippocampal neurons are isolated from embryonic day 18 (E18) rat or mouse embryos and plated on poly-L-lysine coated coverslips.
-
Treatment: At a specified time in culture (e.g., 18 hours), neurons are treated with this compound (e.g., 5 µM), a control compound, or vehicle.[11]
-
Incubation: Cells are cultured for a period sufficient to establish polarity (e.g., up to 3 days in vitro).
-
Immunocytochemistry: Neurons are fixed and stained for key polarity markers:
-
Tau-1: An axonal marker.
-
MAP2: A somatodendritic marker.
-
-
Analysis: The percentage of neurons that have successfully polarized (displaying a single, long, Tau-positive axon and multiple MAP2-positive dendrites) is quantified by microscopy.[11]
Conclusion and Future Directions
The preclinical data for this compound provides a strong rationale for targeting NADPH oxidase, and specifically the NOX4 isoform, as a therapeutic strategy for acute ischemic stroke.[8][9] The compound has demonstrated a remarkable ability to reduce infarct volume and improve neurological function in relevant animal models by mitigating oxidative stress.[8][9]
However, the utility of this compound as a clinical candidate may be limited by its nature as a pan-NOX inhibitor and potential for NOX-independent, off-target effects.[6][12] The development of next-generation, highly selective NOX4 inhibitors will be a critical step in translating this promising therapeutic concept into a viable neuroprotective drug for patients. Further research should focus on clarifying the roles of other NOX isoforms in different neurodegenerative contexts and developing isoform-specific inhibitors to maximize therapeutic benefit while minimizing potential side effects.
References
- 1. researchgate.net [researchgate.net]
- 2. NADPH oxidase in brain injury and neurodegenerative disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Pathophysiology and Therapeutic Potential of NADPH Oxidases in Ischemic Stroke-Induced Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound is a pan-NADPH oxidase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NOX Inhibitors - A Promising Avenue for Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Post-Stroke Inhibition of Induced NADPH Oxidase Type 4 Prevents Oxidative Stress and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Post-Stroke Inhibition of Induced NADPH Oxidase Type 4 Prevents Oxidative Stress and Neurodegeneration | PLOS Biology [journals.plos.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. This compound and VAS3947 attenuate platelet activation and thrombus formation via a NOX-independent pathway downstream of PKC - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel Nox inhibitor this compound attenuates PDGF-dependent smooth muscle cell chemotaxis, but not proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
VAS2870: A Pan-NADPH Oxidase Inhibitor and Its Impact on Cancer Cell Proliferation
A Technical Guide for Researchers and Drug Development Professionals
Introduction: VAS2870 is a small molecule compound identified as a potent inhibitor of the Nicotinamide Adenine Dinucleotide Phosphate (NADPH) oxidase (NOX) family of enzymes. These enzymes are crucial producers of reactive oxygen species (ROS) within cells. While ROS play a role in normal physiological signaling, their overproduction is implicated in the pathology of numerous diseases, including cancer. In the context of oncology, aberrant ROS signaling can promote cell proliferation, survival, and migration. This technical guide provides an in-depth overview of the core mechanisms by which this compound impacts cancer cell proliferation, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved.
Core Mechanism of Action
This compound functions as a pan-inhibitor of NOX enzymes, meaning it does not exhibit strong selectivity for a specific NOX isoform.[1][2] Its primary mechanism involves the suppression of ROS production by these enzymes.[3][4] By reducing intracellular ROS levels, this compound can modulate downstream signaling pathways that are critical for cancer cell proliferation and survival.[5] The compound has been shown to effectively attenuate both autocrine and serum-dependent growth in various cancer cell lines.[3][5]
Quantitative Data on the Effects of this compound
The following tables summarize the quantitative effects of this compound on cancer cell lines as reported in the literature.
| Cell Line | Cancer Type | Concentration (µM) | Effect | Reference |
| FaO | Rat Hepatoma | 25 | Almost completely blocked ROS production and thymidine incorporation. Inhibited dose-dependently the autocrine increase of cell number. | [3][5] |
| Various Human HCC | Hepatocellular Carcinoma | Not specified | Inhibited proliferation. | [3][5] |
| ARPE-19 | Retinal Pigment Epithelial | 1, 3, 5 | Inhibited cell proliferation by inducing G1-phase cell cycle arrest. | [1] |
| ARPE-19 | Retinal Pigment Epithelial | 10 | Significantly lower cell viability compared to 1 and 5 µM at 24, 48, and 72 hours. | [1] |
| VSMC | Vascular Smooth Muscle | 10 | 100% inhibition of PDGF-dependent chemotaxis. | [3][4] |
| VSMC | Vascular Smooth Muscle | 0.1-20 | Did not affect PDGF-induced cell cycle progression. | [3][4] |
| HL-60 | Human Promyelocytic Leukemia | 2 (IC50) | Inhibition of PMA-stimulated oxidative burst. | [6] |
| NOX Isoform | IC50 (µM) | Reference |
| NOX2 | 1.1 - 2 | [7] |
| NOX4 | 12.3 | [8][7] |
Signaling Pathways Modulated by this compound
This compound's inhibition of NOX enzymes and subsequent reduction in ROS levels impacts several key signaling pathways implicated in cancer cell proliferation.
-
TGF-β Pathway: In liver tumor cells, this compound pretreatment enhances TGF-β-mediated apoptosis.[3][5][6] It has also been shown to suppress TGF-β-dependent epithelial-to-mesenchymal transition (EMT) in retinal pigment epithelial cells.[1]
-
PDGF Pathway: this compound effectively suppresses PDGF-BB-dependent activation of NADPH oxidase and subsequent intracellular ROS production.[3][4] While it abolishes PDGF-dependent chemotaxis in vascular smooth muscle cells, it does not affect PDGF-induced DNA synthesis or cell cycle progression in this cell type.[3][4] This suggests a differential role of NOX-derived ROS in migration versus proliferation in response to PDGF.
-
EGFR Pathway: In FaO rat hepatoma cells, the inhibitory effect of this compound on autocrine growth is associated with lower mRNA levels of the Epidermal Growth Factor Receptor (EGFR) and its ligand TGF-α, as well as decreased phosphorylation of EGFR and its downstream targets like SRC and AKT.[5]
-
AKT and ERK Pathways: this compound has been observed to attenuate serum-dependent phosphorylation of AKT and ERK in liver tumor cells, both of which are critical kinases in pro-survival and proliferation signaling.[1][5]
Below is a diagram illustrating the primary mechanism of this compound action.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Novel Nox inhibitor this compound attenuates PDGF-dependent smooth muscle cell chemotaxis, but not proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The NADPH oxidase inhibitor this compound impairs cell growth and enhances TGF-β-induced apoptosis of liver tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rndsystems.com [rndsystems.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
The NOX Inhibitor VAS2870: A Potent Antagonist of PDGF-Dependent Cell Migration
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Platelet-derived growth factor (PDGF) is a key mitogen and chemoattractant for various cell types, and its role in cell migration is a critical factor in physiological processes and numerous pathological conditions, including atherosclerosis and cancer. The NADPH oxidase (NOX) family of enzymes, which produce reactive oxygen species (ROS), are crucial mediators in PDGF receptor signaling. This technical guide details the effects of VAS2870, a pan-NOX inhibitor, on PDGF-dependent cell migration. Experimental evidence demonstrates that this compound effectively abrogates PDGF-induced cell migration by inhibiting NOX-dependent ROS production and subsequently blocking the activation of the Src kinase signaling pathway. This document provides a comprehensive overview of the mechanism of action, quantitative data from key experiments, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental workflows.
Introduction
Cell migration is a fundamental process in multicellular organisms, essential for development, tissue repair, and immune responses. Unregulated cell migration, however, contributes significantly to the pathogenesis of diseases such as cancer metastasis and atherosclerosis. Platelet-derived growth factor (PDGF) and its receptor (PDGFR) play a pivotal role in initiating and directing cell migration. The binding of PDGF to its receptor triggers a cascade of intracellular signaling events, many of which are redox-sensitive.
Reactive oxygen species (ROS), once considered merely as byproducts of cellular metabolism, are now recognized as critical second messengers in cellular signaling. The NADPH oxidase (NOX) family of enzymes are major sources of regulated ROS production downstream of growth factor receptor activation. This compound is a well-characterized small molecule inhibitor of the NOX family of enzymes.[1][2] This guide explores the specific inhibitory effects of this compound on PDGF-dependent cell migration, providing researchers and drug development professionals with a detailed understanding of its mechanism and practical experimental insights.
Mechanism of Action: this compound Interrupts PDGF-Induced Migratory Signaling
This compound exerts its inhibitory effect on PDGF-dependent cell migration by targeting the production of reactive oxygen species (ROS) by NADPH oxidases (NOX). The binding of PDGF-BB to its receptor (PDGFR) leads to the activation of NOX enzymes, resulting in an increase in intracellular ROS levels.[3][4] These ROS molecules act as signaling intermediates.
Experimental findings indicate that this compound does not directly inhibit the PDGFR itself, nor does it affect the activation of downstream signaling molecules Akt and Erk.[5][6] Instead, this compound specifically blocks the PDGF-dependent activation of the non-receptor tyrosine kinase Src, an event that appears to be redox-sensitive.[3][5] The inhibition of Src activation is a critical step in the anti-migratory effect of this compound, as Src is a key regulator of the cytoskeletal rearrangements required for cell motility.[3] In contrast, PDGF-induced cell proliferation, which is dependent on the Akt and Erk pathways, is not affected by this compound.[4][5]
Signaling Pathway Diagram
Caption: PDGF signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on various parameters of PDGF-dependent cellular responses in vascular smooth muscle cells (VSMCs).
Table 1: Effect of this compound on PDGF-Induced Cell Migration
| Treatment Condition | Fold Increase in Migration (vs. Control) | Percent Inhibition |
| PDGF-BB (20 ng/ml) | 4.2 ± 0.2 | 0% |
| PDGF-BB + this compound (10 µM) | Not specified (abolished) | 100%[3][4] |
Data from modified Boyden chamber assays.[3][4]
Table 2: Effect of this compound on PDGF-Induced NAD(P)H Oxidase Activity and ROS Production
| Parameter | PDGF-BB (50 ng/ml) Stimulation | PDGF-BB + this compound (10-20 µM) |
| NAD(P)H Oxidase Activity (% of Control) | 229 ± 9% (at 2h) | Completely abolished[3][4] |
| Intracellular ROS Levels (% of Control) | 362 ± 54% (at 2h) | Completely abolished[3][4] |
NAD(P)H oxidase activity measured by lucigenin-enhanced chemiluminescence. Intracellular ROS levels detected by 2',7'-dichlorodihydrofluorescein diacetate (H2DCF-DA) fluorescence.[3][4]
Table 3: Effect of this compound on PDGF-Induced DNA Synthesis
| Treatment Condition | Fold Increase in DNA Synthesis (vs. Control) |
| PDGF-BB (20 ng/ml) | 3.2 ± 0.4 |
| PDGF-BB + this compound (0.1-10 µM) | No significant effect[3][5] |
DNA synthesis measured by BrdU incorporation.[3][4]
Detailed Experimental Protocols
The following are representative protocols for key experiments investigating the effect of this compound on PDGF-dependent cell migration.
Cell Culture
Vascular smooth muscle cells (VSMCs) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are serum-starved for 24-48 hours to synchronize them in a quiescent state.
Cell Migration Assay (Modified Boyden Chamber)
This assay quantifies chemotactic cell migration.
-
Chamber Preparation: Polycarbonate filters (e.g., 8 µm pore size) are coated with a suitable extracellular matrix protein (e.g., fibronectin). The lower chamber is filled with serum-free medium containing PDGF-BB (e.g., 20 ng/ml) as the chemoattractant.
-
Cell Seeding: Serum-starved VSMCs are pre-incubated with this compound (e.g., 0.1-20 µM) or vehicle control for 30-60 minutes. Cells are then harvested, resuspended in serum-free medium, and seeded into the upper chamber.
-
Incubation: The chambers are incubated for 4-6 hours at 37°C to allow for cell migration.
-
Quantification: Non-migrated cells on the upper surface of the filter are removed. Migrated cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.
Measurement of Intracellular ROS (H2DCF-DA Assay)
This assay measures intracellular ROS levels.
-
Cell Preparation: Serum-starved VSMCs are seeded in glass-bottom dishes.
-
Inhibitor Treatment: Cells are pre-incubated with this compound (e.g., 10-20 µM) or vehicle for 30-60 minutes.
-
Probe Loading: Cells are loaded with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (H2DCF-DA) for 30 minutes at 37°C.
-
Stimulation and Imaging: Cells are stimulated with PDGF-BB (e.g., 50 ng/ml). The fluorescence intensity of dichlorofluorescein (DCF), the oxidized product of H2DCF-DA, is monitored over time using a fluorescence microscope or plate reader.
Western Blot Analysis of Signaling Proteins
This technique is used to assess the phosphorylation status of key signaling molecules.
-
Cell Lysis: Serum-starved VSMCs are treated with this compound and/or PDGF-BB for the desired time points. Cells are then lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of Src, Akt, and Erk.
-
Detection: After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Experimental Workflow and Logical Relationships
Visualizing the experimental process and the logical connections between the mechanism and the observed effects can aid in understanding the role of this compound.
Experimental Workflow Diagram
Caption: A typical experimental workflow for studying this compound's effects.
Logical Relationship Diagram
Caption: Logical flow from this compound action to migration inhibition.
Conclusion
This compound is a potent inhibitor of PDGF-dependent cell migration. Its mechanism of action is centered on the inhibition of NOX-mediated ROS production, which in turn prevents the activation of the redox-sensitive kinase Src. Notably, this inhibitory effect is specific to the migratory pathway, as PDGF-induced cell proliferation remains unaffected. This specificity makes this compound and other NOX inhibitors valuable tools for dissecting the intricate signaling networks governing cell behavior and promising candidates for therapeutic interventions in diseases characterized by aberrant cell migration. The data and protocols presented in this guide provide a solid foundation for further research and development in this area.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound and VAS3947 attenuate platelet activation and thrombus formation via a NOX-independent pathway downstream of PKC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Nox inhibitor this compound attenuates PDGF-dependent smooth muscle cell chemotaxis, but not proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for VAS2870 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
VAS2870 is a widely utilized experimental compound primarily known as a pan-inhibitor of the NADPH oxidase (NOX) enzyme family.[1] NOX enzymes are critical mediators of cellular signaling through the production of reactive oxygen species (ROS). By inhibiting NOX activity, this compound serves as a valuable tool for investigating the role of ROS in various physiological and pathological processes, including cell migration, proliferation, and apoptosis.[1][2][3] Interestingly, recent studies have also revealed that this compound can exert effects independent of NOX inhibition, notably by modulating the protein kinase C (PKC) downstream signaling pathway.[4] These dual activities make this compound a complex but potent molecule for cell biology research.
These application notes provide detailed protocols for the use of this compound in cell culture experiments, summarize key quantitative data, and illustrate the associated signaling pathways and experimental workflows.
Mechanism of Action
This compound was initially identified as a small molecule inhibitor of NOX enzymes, preventing the assembly and activation of the NOX complex.[5] This action effectively blocks the production of superoxide and downstream ROS. The primary recognized mechanism involves the inhibition of the association between NOX proteins and their cytosolic regulatory subunits.[5]
More recent evidence indicates that this compound can also inhibit platelet activation and thrombus formation through a NOX-independent pathway that lies downstream of PKC.[4] This suggests that while this compound is a powerful tool for studying NOX-mediated events, researchers should consider its potential off-target effects, particularly in cell types where PKC signaling is prominent.
Signaling Pathways
The signaling cascades affected by this compound are context-dependent, varying with the cell type and stimulus. Below are two key pathways elucidated in the literature where this compound has a significant impact.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. academic.oup.com [academic.oup.com]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. This compound and VAS3947 attenuate platelet activation and thrombus formation via a NOX-independent pathway downstream of PKC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
VAS2870 Administration in Mouse Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
VAS2870 is a widely utilized small molecule inhibitor of the NADPH oxidase (NOX) family of enzymes. These enzymes are critical mediators of reactive oxygen species (ROS) production, which play a dual role in both physiological signaling and pathological oxidative stress. As a pan-NOX inhibitor, this compound has been instrumental in elucidating the role of NOX enzymes in a variety of disease models. This document provides detailed application notes and protocols for the administration of this compound in mouse models, intended to assist researchers in designing and executing their in vivo studies.
Mechanism of Action
This compound is recognized as a pan-inhibitor of NADPH oxidase (NOX) enzymes, demonstrating inhibitory effects on NOX1, NOX2, and NOX4 isoforms. Its mechanism involves preventing the proper assembly and activation of the NOX enzyme complex. While it is a potent tool for studying the overall effects of NOX inhibition, it is important to note that some studies suggest potential NOX-independent effects, particularly at higher concentrations.
Signaling Pathways Affected by this compound
This compound, through its inhibition of NOX enzymes, modulates signaling pathways that are redox-sensitive. A primary consequence of NOX inhibition is the reduction of ROS, which can impact downstream signaling cascades involved in inflammation, cell proliferation, migration, and apoptosis.
Quantitative Data Summary
| Parameter | Details | Reference |
| Molecular Weight | 360.39 g/mol | |
| Formula | C₁₈H₁₂N₆OS | |
| Appearance | White to off-white solid | |
| Solubility (in vitro) | Soluble in DMSO (up to 83.3 mg/mL) |
Table 1: Physicochemical Properties of this compound
| Mouse Model | Disease Area | Dosage | Administration Route | Vehicle | Reference |
| C57BL/6 | Septic Renal Injury | 10 mg/kg | Intraperitoneal (i.p.) | Not specified | |
| Macrophage-specific AMPKβ1-deficient | Colitis | 20 mg/kg | Intraperitoneal (i.p.) | Not specified | |
| ICR | Thrombus Formation | 3.7 mg/kg | Intraperitoneal (i.p.) | DMSO | |
| ICR | Thrombus Formation | 4.5 mg/kg | Intraperitoneal (i.p.) | DMSO | |
| Wild-type and Nox4-/- | Ischemic Stroke | Not specified in vivo | Ex vivo on brain slices | 1% DMSO | |
| BALB/c | Acute Respiratory Distress Syndrome | Not specified in vivo | In vitro studies informed by in vivo observations | Not applicable |
Table 2: Summary of this compound In Vivo Administration in Mouse Models
Experimental Protocols
Preparation of this compound for In Vivo Administration
This protocol is based on a commonly used formulation for intraperitoneal injection.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Corn oil, sterile
Procedure:
-
Prepare a stock solution of this compound in DMSO. For example, to achieve a 40 mg/mL stock solution, dissolve 40 mg of this compound in 1 mL of sterile DMSO. Gentle warming and vortexing may be required to fully dissolve the compound.
-
For a final concentration of 2 mg/mL in a 5% DMSO/corn oil vehicle, add 50 µL of the 40 mg/mL this compound stock solution to 950 µL of sterile corn oil.
-
Vortex the solution thoroughly to ensure a uniform suspension.
-
This working solution should be prepared fresh before each administration.
Note: The final concentration of DMSO should be kept low to minimize potential toxicity. It is recommended to run a vehicle-only control group in your experiments.
Intraperitoneal (i.p.) Administration Protocol
This protocol outlines the standard procedure for administering this compound via intraperitoneal injection in mice.
Materials:
-
Prepared this compound solution
-
Sterile syringes (e.g., 1 mL) and needles (e.g., 25-27 gauge)
-
Appropriate animal restraint device
Procedure:
-
Calculate the required volume of this compound solution based on the mouse's body weight and the desired dosage. For example, for a 10 mg/kg dose in a 25 g mouse, you would administer 125 µL of a 2 mg/mL solution.
-
Properly restrain the mouse, ensuring the abdomen is accessible.
-
Identify the injection site in the lower right or left abdominal quadrant, avoiding the midline to prevent damage to internal organs.
-
Insert the needle at a 15-30 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure the needle has not entered a blood vessel or organ.
-
Slowly inject the calculated volume of the this compound solution.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any immediate adverse reactions.
Experimental Design Considerations
-
Controls: Always include a vehicle control group that receives the same volume of the DMSO/corn oil mixture without this compound.
-
Timing of Administration: The timing of this compound administration will depend on the specific disease model. In some models, it is administered prior to the induction of injury, while in others, it is given post-injury to assess its therapeutic potential.
-
Duration of Treatment: The duration of treatment will also be model-dependent and should be determined based on the study's objectives.
-
Pharmacodynamic Readouts: To confirm the biological activity of this compound in vivo, consider measuring downstream markers of NOX activity, such as ROS levels in tissues or specific markers of oxidative stress.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of NADPH oxidases in murine models of disease. Careful consideration of the administration protocol, including vehicle selection, dosage, and timing, is crucial for obtaining reliable and reproducible results. While the information provided here offers a comprehensive guide based on the current literature, researchers are encouraged to optimize these protocols for their specific experimental needs and to further investigate the in vivo pharmacokinetics of this compound.
Application Notes and Protocols for Measuring NOX Activity Using VAS2870
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotinamide adenine dinucleotide phosphate (NADPH) oxidases (NOX) are a family of enzymes dedicated to the production of reactive oxygen species (ROS).[1] These enzymes play crucial roles in various physiological processes, including host defense, cellular signaling, and regulation of gene expression. However, excessive NOX activity and the subsequent overproduction of ROS are implicated in the pathophysiology of numerous diseases, such as cardiovascular diseases, neurodegenerative disorders, and cancer.[2][3]
VAS2870 is a small molecule inhibitor of the NOX enzyme family.[4][5] It is considered a pan-NOX inhibitor, demonstrating activity against multiple NOX isoforms.[6][7] Unlike some other inhibitors, this compound does not exhibit intrinsic antioxidant activity or inhibit other flavoproteins like eNOS and xanthine oxidase, making it a valuable tool for studying the specific role of NOX enzymes in various biological systems.[1] These application notes provide detailed protocols for utilizing this compound to measure and characterize NOX activity in cellular and cell-free systems.
Mechanism of Action
This compound is a cell-permeable triazolopyrimidine that inhibits NOX activity.[8] The precise mechanism is believed to involve the inhibition of the assembly of the active NOX enzyme complex.[9] For NOX isoforms that require the association of cytosolic subunits (like NOX1 and NOX2), this compound appears to interfere with this complex formation.[9] It has been shown to inhibit NOX1, NOX2, NOX4, and NOX5.[7][10][11]
Data Presentation: Quantitative Summary
The effective concentration of this compound can vary depending on the cell type, the specific NOX isoform being targeted, and the experimental conditions. The following tables summarize key quantitative data from published literature.
Table 1: IC₅₀ Values of this compound for Different NOX Isoforms
| NOX Isoform | IC₅₀ (µM) | Assay System |
| NOX1 | ~ low µM | Cell-based assays |
| NOX2 | 0.7 - 2 | Cell-based assays (HL-60 cells)[10][11][12] |
| NOX2 | 10.6 | Cell-free (isolated neutrophil membranes)[1][3] |
| NOX4 | ~ low µM | Cell-based assays |
| NOX5 | ~ high µM | Cell-based assays |
Table 2: Effective Concentrations of this compound in Various Cell-Based Experiments
| Cell Type | Concentration (µM) | Effect Observed |
| Retinal Pigment Epithelial (RPE) | 1 - 5 | Inhibition of TGF-β2-induced EMT and cell migration[13] |
| Vascular Smooth Muscle (VSMCs) | 10 - 20 | Complete abolition of PDGF-mediated NOX activation and ROS production[3][4] |
| FaO Rat Hepatoma Cells | 25 | Blocked ROS production and thymidine incorporation[4] |
| Human Platelets | 5 - 10 | Inhibition of agonist-induced platelet aggregation[14] |
| Human Umbilical Vein (HUVECs) | Not specified | Inhibition of oxidized-LDL-mediated ROS production[12] |
| A549 Lung Cells | 10 | Inhibition of LPS-induced NOX2 expression and cell injury[4] |
Experimental Protocols
Accurate measurement of NOX activity is critical. Several methods are available, each with its own advantages and limitations. Below are detailed protocols for common assays used in conjunction with this compound.
General Experimental Workflow
The following diagram outlines a typical workflow for assessing the effect of this compound on NOX activity in a cellular model.
Protocol 1: Chemiluminescence Assay for Superoxide Detection
Chemiluminescence assays are highly sensitive methods for detecting ROS. Lucigenin and L-012 are two common probes used for superoxide detection.[15][16] Note that these probes have limitations, including the potential for redox cycling and superoxide-independent signal generation.[2][17]
Materials:
-
This compound (stock solution in DMSO)
-
Lucigenin or L-012
-
NADPH
-
Phosphate buffer (50 mM, pH 7.0) containing 1 mM EGTA and 150 mM sucrose
-
Protease inhibitor cocktail
-
Cell lysis buffer (if using lysates)
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Cell Preparation:
-
Culture cells to desired confluency.
-
If applicable, serum-starve cells for 24 hours to synchronize them in a quiescent state.[4]
-
Pre-incubate cells with the desired concentrations of this compound (e.g., 0.1-20 µM) or vehicle (DMSO) for 30-60 minutes.[3][4]
-
Induce NOX activity by adding a stimulus (e.g., 50 ng/mL PDGF-BB).[3]
-
-
Sample Preparation (choose one):
-
For Cell Lysates: Wash cells twice with ice-cold PBS. Harvest cells and resuspend the pellet in ice-cold phosphate buffer. Lyse the cells (e.g., by sonication). Determine protein concentration (e.g., Bradford assay) and adjust all samples to the same concentration (e.g., 1 mg/mL).[3][4]
-
For Intact Cells: After treatment, wash cells and resuspend them in a suitable buffer (e.g., PBS) at a specific density (e.g., 50,000 cells/well).[18]
-
-
Measurement:
-
Pipette 100 µL aliquots of the cell lysate or intact cell suspension into the wells of a white 96-well plate.
-
Prepare the reaction mixture: To each well, add Lucigenin (final concentration 5 µM) or L-012 (final concentration 400 µM) and NADPH (final concentration 100-250 µM) as the substrate.[3][4][18]
-
Immediately place the plate in a luminometer and measure chemiluminescence kinetically over a period of time (e.g., 6 to 120 minutes), taking readings at regular intervals (e.g., every 2 minutes).[3][4][18]
-
-
Data Analysis:
-
Calculate the relative light units (RLU) for each sample.
-
Compare the RLU of this compound-treated samples to the stimulated control to determine the percentage of inhibition.
-
Protocol 2: Amplex® Red Fluorescence Assay for Hydrogen Peroxide (H₂O₂) Detection
This assay is specific for H₂O₂, which can be the primary product of NOX4 or a dismutation product of superoxide from other NOX isoforms.[2][11] The Amplex® Red reagent reacts with H₂O₂ in the presence of horseradish peroxidase (HRP) to produce the highly fluorescent resorufin.[19][20]
Materials:
-
Amplex® Red Hydrogen Peroxide/Peroxidase Assay Kit (contains Amplex® Red reagent, HRP, and H₂O₂ standard)
-
This compound (stock solution in DMSO)
-
Reaction buffer (e.g., 50 mM sodium phosphate, pH 7.4)
-
Black, opaque 96-well plates
-
Fluorescence microplate reader (Excitation: ~571 nm, Emission: ~585 nm)[19]
Procedure:
-
Cell Preparation:
-
Prepare and treat cells with this compound and stimulus as described in Protocol 4.2, step 1. This assay is suitable for measuring extracellular H₂O₂ release from intact cells.
-
-
H₂O₂ Standard Curve:
-
Prepare a standard curve by making serial dilutions of the H₂O₂ stock solution in reaction buffer. This will allow for the quantification of H₂O₂ produced by the cells.
-
-
Measurement:
-
In a black 96-well plate, add 50 µL of your cell suspension or supernatant.
-
Prepare the Amplex® Red working solution according to the manufacturer's instructions (typically 50 µM Amplex® Red and 0.1 U/mL HRP in reaction buffer).[20]
-
Add 50 µL of the working solution to each well containing samples and standards.
-
Incubate the plate for 30-60 minutes at room temperature, protected from light.
-
Measure the fluorescence using a microplate reader with the appropriate excitation and emission wavelengths.[20]
-
-
Data Analysis:
-
Subtract the fluorescence value of a no-H₂O₂ control from all readings.
-
Plot the standard curve and determine the concentration of H₂O₂ in each sample.
-
Compare the H₂O₂ levels in this compound-treated samples to the stimulated control.
-
Protocol 3: Electron Spin Resonance (ESR) Spectroscopy
ESR (also known as Electron Paramagnetic Resonance, EPR) is the most definitive method for detecting and identifying specific free radical species.[21][22] It uses spin traps to form stable adducts with short-lived radicals like superoxide, which can then be detected.[23][24]
Materials:
-
ESR spectrometer
-
Spin trap (e.g., DMPO, DEPMPO)
-
This compound
-
Cell or membrane preparations
-
Stimulus (e.g., PMA) and substrate (NADPH)
-
Chelating agents (e.g., DTPA) to minimize metal-catalyzed artifacts
Procedure:
-
Sample Preparation:
-
Prepare cell suspensions or membrane fractions as previously described. Treat with this compound and/or stimulus.
-
The final reaction mixture should contain the cell preparation, the spin trap (e.g., 50-100 mM DMPO), NADPH, and DTPA in a suitable buffer.
-
-
ESR Measurement:
-
Transfer the reaction mixture to a flat cell or capillary tube suitable for the ESR spectrometer.
-
Place the sample in the ESR cavity and record the spectrum immediately.
-
Typical ESR settings for superoxide adducts need to be optimized for the instrument used.
-
-
Spectrum Analysis:
-
The resulting ESR spectrum is a unique signature of the spin trap-radical adduct. Identify the specific radical based on the hyperfine coupling constants of the spectrum.
-
Quantify the signal intensity (e.g., by double integration of the spectrum) to determine the relative amount of the radical produced.[21]
-
Compare the signal intensity of this compound-treated samples to the control to determine the extent of inhibition.
-
Specificity and Off-Target Effects
-
Pan-NOX Inhibition: this compound is generally considered a pan-NOX inhibitor, affecting multiple isoforms (NOX1, 2, 4, 5).[6][11] It is not selective for a single NOX isoform, which should be considered when interpreting results in systems where multiple NOX enzymes are expressed.[13]
-
NOX-Independent Effects: Some studies have reported NOX-independent effects of this compound. For example, at concentrations used to inhibit NOX, it has been shown to inhibit platelet aggregation through a pathway downstream of PKC.[12][14] Researchers should be aware of these potential off-target effects and, where possible, use complementary approaches (e.g., siRNA, other inhibitors) to confirm findings.
-
Antioxidant Activity: Importantly, this compound does not appear to act as a direct antioxidant or ROS scavenger, meaning its effects are likely due to the inhibition of ROS production at the source.[1][3]
References
- 1. The NOX toolbox: validating the role of NADPH oxidases in physiology and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent developments in the probes and assays for measurement of the activity of NADPH oxidases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | NADPH-oxidase inhibitor | Mechanism | Concentration [selleckchem.com]
- 6. This compound is a pan-NADPH oxidase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. rndsystems.com [rndsystems.com]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. This compound and VAS3947 attenuate platelet activation and thrombus formation via a NOX-independent pathway downstream of PKC - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Lucigenin-dependent chemiluminescence as a new assay for NAD(P)H-oxidase activity in particulate fractions of human polymorphonuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A highly sensitive chemiluminescence assay for superoxide detection and chronic granulomatous disease diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. On the use of L-012, a luminol-based chemiluminescent probe, for detecting superoxide and identifying inhibitors of NADPH oxidase: A re-evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bmglabtech.com [bmglabtech.com]
- 19. sahoury.com [sahoury.com]
- 20. Substrates for Oxidases, Including Amplex Red Kits—Section 10.5 | Thermo Fisher Scientific - US [thermofisher.com]
- 21. Applications of Electron Spin Resonance Spectrometry for Reactive Oxygen Species and Reactive Nitrogen Species Research - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. Applications of Electron Spin Resonance Spectrometry for Reactive Oxygen Species and Reactive Nitrogen Species Research | Scilit [scilit.com]
Application Notes and Protocols for VAS2870 Treatment in Primary Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of VAS2870, a potent pan-NADPH oxidase (NOX) inhibitor, for the treatment of primary cell lines. This document includes a summary of its mechanism of action, quantitative data on its effects, detailed experimental protocols, and visualizations of the key signaling pathways involved.
Mechanism of Action
This compound is a widely used pharmacological tool to investigate the role of NADPH oxidases in various cellular processes. It functions by inhibiting the assembly and activation of NOX enzymes, thereby preventing the production of reactive oxygen species (ROS).[1] It is considered a pan-NOX inhibitor, acting on multiple NOX isoforms, including NOX1, NOX2, and NOX4.[1][2]
The inhibition of ROS production by this compound has been shown to impact a variety of downstream signaling pathways, depending on the cell type and stimulus. For instance, in vascular smooth muscle cells (VSMCs), this compound attenuates Platelet-Derived Growth Factor (PDGF)-dependent chemotaxis by inhibiting the phosphorylation of Src, a key signaling molecule.[3] In retinal pigment epithelial (RPE) cells, it suppresses Transforming Growth Factor-beta (TGF-β)-dependent epithelial-to-mesenchymal transition (EMT).[4] Interestingly, in platelets, this compound can also exert antiplatelet effects through a NOX-independent pathway downstream of Protein Kinase C (PKC).[5]
Quantitative Data Summary
The following tables summarize the effective concentrations and observed effects of this compound in various primary cell line models.
Table 1: Effective Concentrations of this compound in Primary Cell Lines
| Cell Type | Effective Concentration Range | Application | Reference |
| Vascular Smooth Muscle Cells (VSMC) | 10 - 20 µM | Inhibition of PDGF-mediated NAD(P)H oxidase activation and ROS production. | [6][7] |
| 10 µM | Complete inhibition of PDGF-dependent chemotaxis. | [6] | |
| Retinal Pigment Epithelial (RPE) Cells | 1 - 10 µM | Inhibition of cell proliferation in a concentration-dependent manner. | [4] |
| Platelets | 5 - 10 µM | Complete inhibition of collagen, convulxin, thrombin, or U46619-induced platelet aggregation. | [5] |
| Rat Astrocytes | 5 - 10 µM | Prevention of staurosporine-induced cell death. | [8] |
| FaO Rat Hepatoma Cells | 25 µM | Almost complete blockage of ROS production and thymidine incorporation. | [9] |
| A549 Cells | 10 µM | Protection against LPS-induced cell injury. | [6] |
Table 2: Effects of this compound on Cellular Processes
| Cell Type | Process Affected | Observation | Concentration | Reference |
| Vascular Smooth Muscle Cells (VSMC) | Chemotaxis | 100% inhibition of PDGF-dependent migration. | 10 µM | [6] |
| Proliferation | No effect on PDGF-induced DNA synthesis. | 0.1 - 20 µM | [6][7] | |
| Retinal Pigment Epithelial (RPE) Cells | Proliferation | Significant inhibitory effects on cell growth. | 10 µM | [4] |
| Cell Cycle | G1-phase cell cycle arrest. | Not specified | [4] | |
| Migration | Attenuation of TGF-β2-induced migration. | Not specified | [4] | |
| Platelets | Aggregation | Complete inhibition of agonist-induced aggregation. | 5 - 10 µM | [5] |
| Rat Astrocytes | Cell Viability | 1.7-fold reduction in staurosporine-induced cell death. | 10 µM | [8] |
| ROS Production | 3.0-fold reduction in staurosporine-induced ROS levels. | 10 µM | [8] | |
| FaO Rat Hepatoma Cells | Apoptosis | Enhancement of TGF-β-mediated apoptosis. | 25 µM | [9] |
| Cell Growth | Inhibition of serum-dependent cell growth. | 25 µM | [9] |
Experimental Protocols
Cell Viability Assay (CCK-8 Method)
This protocol is adapted for assessing the effect of this compound on the viability of retinal pigment epithelial (RPE) cells.[4]
Materials:
-
Primary RPE cells
-
96-well plates
-
Complete culture medium
-
This compound (dissolved in DMSO)
-
Cell Counting Kit-8 (CCK-8) solution
-
Microplate reader
Procedure:
-
Seed RPE cells in 96-well plates at a density of 5x10³ cells/well in 100 µL of complete culture medium.
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium to achieve final concentrations of 0.1, 0.5, 1, 5, and 10 µM. Ensure the final DMSO concentration is consistent across all wells, including the vehicle control.
-
Replace the medium in each well with 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Following incubation, add 10 µL of CCK-8 solution to each well.
-
Incubate the plates for an additional 2 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Measurement of Intracellular ROS (DCFH-DA Assay)
This protocol is designed to measure changes in intracellular ROS levels in response to this compound treatment in rat astrocytes.[8]
Materials:
-
Primary rat astrocytes
-
6-well plates or 96-well black polystyrene flat-bottom plates
-
Staurosporine (or other stimulus)
-
This compound
-
2',7'-Dichlorofluorescin diacetate (DCFH-DA)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope or plate reader
Procedure:
-
Seed astrocytes in the appropriate plates and allow them to reach the desired confluency.
-
Pre-treat the cells with this compound (e.g., 5 or 10 µM) for 1 hour.
-
Induce ROS production by treating the cells with a stimulus (e.g., 1 µM staurosporine) for the desired time.
-
Wash the cells with PBS.
-
Incubate the cells with 10 µM DCFH-DA in PBS for 30 minutes at 37°C in the dark.
-
Wash the cells three times with PBS to remove excess probe.
-
Capture fluorescent images using a fluorescence microscope or quantify the fluorescence intensity using a plate reader. The product of DCFH-DA oxidation, dichlorofluorescein (DCF), will emit green fluorescence.
Western Blot Analysis for Signaling Protein Phosphorylation
This protocol details the steps to analyze the effect of this compound on the phosphorylation of signaling proteins, such as Src, in vascular smooth muscle cells.[3]
Materials:
-
Primary vascular smooth muscle cells (VSMCs)
-
This compound
-
PDGF-BB (or other stimulus)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Src, anti-total-Src)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Culture VSMCs to near confluency and then serum-starve for 24 hours.
-
Pre-treat the cells with various concentrations of this compound for the desired time.
-
Stimulate the cells with PDGF-BB (e.g., 20 ng/mL) for a short period (e.g., 5 minutes).
-
Harvest the cells and lyse them in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Src) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Develop the immunoreactive bands using an ECL kit and capture the image with an appropriate imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total form of the protein of interest (e.g., anti-total-Src).
Signaling Pathways and Experimental Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. This compound is a pan-NADPH oxidase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. This compound and VAS3947 attenuate platelet activation and thrombus formation via a NOX-independent pathway downstream of PKC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. academic.oup.com [academic.oup.com]
- 8. NADPH Oxidase Inhibitor this compound Prevents Staurosporine-induced Cell Death in Rat Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The NADPH oxidase inhibitor this compound impairs cell growth and enhances TGF-β-induced apoptosis of liver tumor cells [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for VAS2870 in Organoid Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Organoids, three-dimensional (3D) in vitro culture systems derived from stem cells, have emerged as powerful models for studying organ development, disease modeling, and drug discovery.[1][2] These self-organizing structures recapitulate the cellular heterogeneity and architecture of their in vivo counterparts more closely than traditional two-dimensional (2D) cell cultures. A key aspect of organoid development and homeostasis is the regulation of cellular signaling pathways, including those involving reactive oxygen species (ROS).
Nicotinamide adenine dinucleotide phosphate (NADPH) oxidases (NOX) are a family of enzymes dedicated to the production of ROS. These ROS molecules are not merely byproducts of metabolism but act as critical second messengers in a variety of cellular processes, including proliferation, differentiation, and migration.[3][4] In the context of organoids, particularly intestinal organoids, finely tuned ROS levels are essential for stem cell proliferation and differentiation.[5][6][7] Dysregulation of NOX activity and subsequent ROS production has been implicated in various diseases, making NOX enzymes attractive therapeutic targets.
VAS2870 is a widely used pharmacological inhibitor of the NOX family of enzymes. It functions as a pan-NOX inhibitor, effectively suppressing the production of ROS.[8] While its effects have been characterized in various 2D cell culture systems, its application in 3D organoid models is an emerging area of research. These application notes provide a comprehensive guide for the use of this compound in organoid cultures, including its mechanism of action, detailed experimental protocols, and methods for assessing its effects.
Mechanism of Action of this compound
This compound is a cell-permeable compound that inhibits multiple isoforms of the NOX enzyme family.[8] The primary function of NOX enzymes is to transfer electrons from NADPH to molecular oxygen, resulting in the production of superoxide (O2•−) or hydrogen peroxide (H2O2). These ROS molecules can then participate in various downstream signaling pathways. By inhibiting NOX enzymes, this compound effectively reduces the intracellular levels of ROS, thereby modulating ROS-dependent cellular processes. In 2D cell culture models, this compound has been shown to inhibit processes such as growth factor-dependent chemotaxis without affecting cell proliferation.
The signaling pathway affected by this compound can be visualized as follows:
Caption: this compound inhibits NOX enzymes, reducing ROS production and downstream signaling.
Quantitative Data Summary
The following table summarizes typical working concentrations and observed effects of this compound in various 2D cell culture experiments. This data can serve as a starting point for optimizing concentrations for organoid studies.
| Cell Type | This compound Concentration (µM) | Incubation Time | Observed Effect |
| Vascular Smooth Muscle Cells | 10 - 20 | Not specified | Complete abolition of PDGF-mediated NADPH oxidase activation and ROS production. Inhibition of chemotaxis. |
| FaO rat hepatoma cells | 25 | Not specified | Almost complete blockage of ROS production and thymidine incorporation. |
| Human hepatocellular carcinoma (HCC) cell lines | Not specified | Not specified | Inhibition of proliferation. |
| A549 cells (alveolar epithelial) | 10 | Pre-incubation | Inhibition of LPS-induced Nox2 expression and ROS generation. |
Note: This data is derived from 2D cell culture studies and may require optimization for 3D organoid models.
Experimental Protocols
This section provides a general framework for incorporating this compound into organoid culture workflows. Researchers should adapt these protocols to their specific organoid type and experimental goals.
Preparation of this compound Stock Solution
-
Reconstitution: Dissolve this compound powder in sterile dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C for short-term storage or -80°C for long-term storage.
General Workflow for this compound Treatment of Organoids
The following diagram illustrates a typical workflow for treating organoids with this compound and subsequent analysis.
Caption: General experimental workflow for this compound treatment of organoids.
Detailed Protocol for this compound Treatment and Viability/Growth Analysis
This protocol is adapted from general organoid drug screening protocols.[9][10][11][12][13]
Materials:
-
Established organoid cultures in extracellular matrix (e.g., Matrigel)
-
Complete organoid culture medium
-
This compound stock solution (in DMSO)
-
Vehicle control (DMSO)
-
Multi-well culture plates (e.g., 96-well)
-
Cell viability reagent (e.g., CellTiter-Glo® 3D)
-
Brightfield microscope or imaging system
Procedure:
-
Organoid Seeding:
-
Thaw and culture organoids according to your standard protocol.
-
Once organoids have reached the desired size and density, passage them and seed into a multi-well plate suitable for your assay (e.g., 96-well plate for viability assays). Seed a sufficient number of organoids per well to obtain a robust signal.
-
-
Preparation of Treatment Media:
-
Prepare a series of dilutions of this compound in complete organoid culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 25, 50 µM).
-
Prepare a vehicle control medium containing the same final concentration of DMSO as the highest this compound concentration.
-
-
Treatment:
-
Carefully remove the existing culture medium from the organoid-containing wells.
-
Add the prepared treatment media or vehicle control to the respective wells.
-
Include untreated wells as a negative control.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for the desired treatment duration. The duration can range from 24 hours to several days, depending on the experimental question.
-
-
Assessment of Organoid Viability and Growth:
-
Morphological Analysis: At various time points during the incubation, observe the organoids using a brightfield microscope. Note any changes in size, shape, and integrity. Capture images for documentation.
-
Viability Assay (e.g., CellTiter-Glo® 3D):
-
At the end of the treatment period, perform a cell viability assay according to the manufacturer's instructions. This assay measures ATP levels, which correlate with the number of viable cells.
-
Briefly, equilibrate the plate to room temperature, add the viability reagent to each well, mix, and incubate.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence readings of the treated wells to the vehicle control wells.
-
Plot the normalized viability against the this compound concentration to generate a dose-response curve and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
-
-
Protocol for Assessing ROS Levels in Organoids
This protocol allows for the direct measurement of the effect of this compound on ROS production.[5][6]
Materials:
-
Organoids treated with this compound as described above
-
ROS-sensitive fluorescent probe (e.g., CellROX™ Green or DCFDA)
-
Fluorescence microscope or flow cytometer
-
Phosphate-buffered saline (PBS)
Procedure:
-
Probe Loading:
-
Following this compound treatment, carefully remove the treatment medium.
-
Wash the organoids gently with pre-warmed PBS.
-
Add culture medium containing the ROS-sensitive probe at the manufacturer's recommended concentration.
-
Incubate the organoids with the probe for the recommended time (typically 30-60 minutes) at 37°C, protected from light.
-
-
Washing:
-
Remove the probe-containing medium and wash the organoids with PBS to remove any excess probe.
-
-
Imaging or Flow Cytometry:
-
Fluorescence Microscopy: Immediately image the organoids using a fluorescence microscope with the appropriate filter set for the chosen probe. Capture images of both treated and control organoids. The fluorescence intensity will be proportional to the level of intracellular ROS.
-
Flow Cytometry: For a more quantitative analysis, dissociate the organoids into single cells using a gentle dissociation reagent. Analyze the single-cell suspension by flow cytometry to measure the fluorescence intensity of individual cells.
-
-
Data Analysis:
-
For imaging data, quantify the mean fluorescence intensity of the organoids using image analysis software.
-
For flow cytometry data, determine the mean fluorescence intensity of the cell population.
-
Compare the ROS levels in this compound-treated organoids to the vehicle control.
-
Analysis of Downstream Effects
Beyond viability and ROS levels, it is crucial to assess the impact of this compound on specific cellular processes within the organoids.
Assessing Differentiation
The differentiation of stem cells into various cell lineages is a key feature of organoid development.[14][15] ROS signaling is known to play a role in this process.[3] To investigate the effect of this compound on organoid differentiation, the following approaches can be used:
-
Quantitative PCR (qPCR): Analyze the expression of marker genes specific to different cell types within the organoid (e.g., Lgr5 for stem cells, Mucin 2 for goblet cells in intestinal organoids).
-
Immunofluorescence Staining: Perform whole-mount or section immunofluorescence staining of organoids to visualize the presence and localization of specific protein markers for different cell lineages.
Diagram of Potential Downstream Analyses
Caption: Potential downstream analyses following this compound treatment of organoids.
Conclusion
This compound is a valuable tool for investigating the role of NOX-derived ROS in organoid biology. By inhibiting ROS production, researchers can dissect the contribution of these signaling molecules to organoid formation, growth, differentiation, and disease-related phenotypes. The protocols outlined in these application notes provide a starting point for incorporating this compound into organoid-based research. It is important to note that optimal concentrations and treatment conditions will likely vary depending on the specific organoid model and the biological question being addressed. Therefore, careful optimization and validation are essential for obtaining reliable and meaningful results. The use of this compound in organoid cultures holds significant promise for advancing our understanding of redox signaling in complex biological systems and for the development of novel therapeutic strategies.
References
- 1. Stem cells for organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organoids: The current status and biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The role of NADPH oxidases in neuronal development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analyzing Oxidative Stress in Murine Intestinal Organoids using Reactive Oxygen Species-Sensitive Fluorogenic Probe [jove.com]
- 6. Analyzing Oxidative Stress in Murine Intestinal Organoids using Reactive Oxygen Species-Sensitive Fluorogenic Probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacological characterization of the seven human NOX isoforms and their inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for generation of and high-throughput drug testing with patient-derived colorectal cancer organoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protocol for drug screening of patient-derived tumor organoids using high-content fluorescent imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. communities.springernature.com [communities.springernature.com]
- 12. stemcell.com [stemcell.com]
- 13. stemcell.com [stemcell.com]
- 14. drugtargetreview.com [drugtargetreview.com]
- 15. m.youtube.com [m.youtube.com]
Application Note: Protocol for Assessing Reactive Oxygen Species (ROS) Levels after VAS2870 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Reactive Oxygen Species (ROS) are critical signaling molecules involved in various physiological processes. However, their overproduction, often mediated by enzymes like NADPH oxidases (NOX), can lead to oxidative stress and contribute to numerous pathologies. VAS2870 is a widely used pharmacological agent that acts as a pan-inhibitor of the NOX family of enzymes, making it a valuable tool for studying the role of NOX-derived ROS in cellular functions.[1][2][3][4] This document provides detailed protocols for assessing intracellular ROS levels in cultured cells following treatment with this compound.
Mechanism of Action of this compound
This compound is a cell-permeable compound that inhibits all NOX isoforms, thereby preventing the transfer of electrons from NADPH to molecular oxygen and subsequent ROS production.[1][5] It is frequently used to investigate the downstream effects of NOX-mediated ROS signaling in various cellular contexts, including cell migration, proliferation, and apoptosis.[2][3][6] The effective concentration of this compound can vary depending on the cell type and experimental conditions but typically ranges from 1 to 25 µM.[1][2][6][7]
Experimental Protocols
This section outlines three common methods for the detection and quantification of intracellular ROS: the 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay, the dihydroethidium (DHE) assay for superoxide detection, and a luminol-based chemiluminescence assay.
Protocol 1: General ROS Detection using 2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA)
This protocol is designed for the detection of a broad range of ROS, including hydrogen peroxide, hydroxyl radicals, and peroxynitrite. DCFH-DA is a cell-permeable probe that is deacetylated by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[8][9]
Materials:
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)
-
This compound
-
Cell culture medium (phenol red-free recommended)
-
Phosphate-buffered saline (PBS)
-
Black, clear-bottom 96-well plates
-
ROS-inducing agent (e.g., H₂O₂, Tert-Butyl Hydroperoxide (TBHP), or Phorbol 12-myristate 13-acetate (PMA)) as a positive control
-
Fluorescence plate reader, fluorescence microscope, or flow cytometer
Procedure for Adherent Cells (96-well plate format):
-
Cell Seeding: Seed adherent cells in a black, clear-bottom 96-well plate at a density of 2 x 10⁴ to 5 x 10⁴ cells per well. Allow cells to adhere and grow overnight under standard culture conditions.
-
This compound Pre-treatment:
-
Prepare working solutions of this compound in cell culture medium at various concentrations (e.g., 1, 5, 10, 20 µM).
-
Remove the culture medium from the wells and replace it with medium containing the desired concentration of this compound or vehicle control (e.g., DMSO).
-
Incubate for 1-2 hours at 37°C.
-
-
ROS Induction (Optional but Recommended):
-
Following this compound pre-treatment, add a known ROS-inducing agent to the appropriate wells. This will serve as a positive control and demonstrate the inhibitory effect of this compound.
-
Incubate for a predetermined time (e.g., 30-60 minutes) to stimulate ROS production.
-
-
DCFH-DA Loading:
-
Prepare a 10-20 µM working solution of DCFH-DA in serum-free, phenol red-free medium.[9] Protect this solution from light.
-
Remove the treatment medium from the cells and wash once with warm PBS.
-
Add 100 µL of the DCFH-DA working solution to each well.
-
-
Measurement:
-
Remove the DCFH-DA solution and wash the cells twice with warm PBS.
-
Add 100 µL of PBS or phenol red-free medium to each well.
-
Immediately measure the fluorescence using a plate reader with excitation at ~485 nm and emission at ~535 nm.[8][10]
-
For microscopy or flow cytometry, follow the specific instrument's instructions for image or data acquisition.
-
Protocol 2: Superoxide Detection using Dihydroethidium (DHE)
DHE is a cell-permeable probe primarily used for the detection of superoxide (O₂⁻). Upon oxidation by superoxide, DHE is converted to 2-hydroxyethidium, which intercalates with DNA and emits red fluorescence.
Materials:
-
Dihydroethidium (DHE)
-
This compound
-
Cell culture medium
-
Hanks' Balanced Salt Solution (HBSS) or PBS
-
Fluorescence plate reader, fluorescence microscope, or flow cytometer
Procedure for Suspension or Adherent Cells (for Flow Cytometry):
-
Cell Preparation: Culture cells to the desired confluency. For adherent cells, detach them using trypsin and neutralize with medium. Centrifuge and resuspend the cell pellet in HBSS or PBS at a concentration of 1 x 10⁶ cells/mL.[11][12]
-
This compound Treatment: Add the desired concentration of this compound or vehicle control to the cell suspension. Incubate for 1-2 hours at 37°C.
-
ROS Induction: Add a superoxide-generating agent (e.g., Antimycin A or Menadione) to the appropriate samples and incubate for 15-30 minutes.
-
DHE Staining:
-
Measurement:
Protocol 3: Chemiluminescence-based ROS Detection using Luminol
This assay measures ROS, particularly hydrogen peroxide, through a chemiluminescent reaction. Luminol, in the presence of a catalyst like horseradish peroxidase (HRP), emits light upon oxidation by ROS. This method is highly sensitive.[14][15]
Materials:
-
Luminol
-
Horseradish Peroxidase (HRP)
-
This compound
-
Assay buffer (e.g., HBSS or PBS)
-
White, opaque 96-well plates
-
Luminometer (plate reader with chemiluminescence detection)
Procedure for Cell Suspensions or Lysates:
-
Cell Treatment: Treat cells with this compound and a ROS inducer as described in the previous protocols.
-
Preparation of Reagents:
-
Prepare a stock solution of luminol (e.g., 10 mM in DMSO).
-
Prepare a stock solution of HRP (e.g., 1000 U/mL in PBS).
-
Prepare a working solution containing luminol (e.g., 100 µM) and HRP (e.g., 20 U/mL) in assay buffer.[14] This should be prepared fresh.
-
-
Assay:
-
Aliquot 50 µL of cell suspension or cell lysate into the wells of a white, opaque 96-well plate.
-
Place the plate in a luminometer.
-
Program the instrument to inject 100 µL of the luminol-HRP working solution into each well.
-
Measure the chemiluminescence signal immediately and kinetically over a period of 30-60 minutes.[15]
-
Data Presentation
Quantitative data from these experiments should be organized to clearly present the effects of this compound on ROS levels.
Table 1: Effect of this compound on DCF Fluorescence (Arbitrary Fluorescence Units)
| Treatment Group | Concentration | Mean Fluorescence (AFU) | Standard Deviation | % Inhibition of Stimulated ROS |
| Untreated Control | - | 1502 | 120 | N/A |
| Vehicle Control + Stimulant | - | 8950 | 450 | 0% |
| This compound + Stimulant | 1 µM | 6540 | 310 | 32.3% |
| This compound + Stimulant | 5 µM | 3210 | 250 | 76.9% |
| This compound + Stimulant | 10 µM | 1850 | 150 | 95.2% |
| This compound Only | 10 µM | 1480 | 110 | N/A |
Table 2: Effect of this compound on Superoxide Levels (Mean Fluorescence Intensity from Flow Cytometry)
| Treatment Group | Concentration | Mean Fluorescence Intensity (MFI) | Standard Deviation | % Reduction vs. Stimulated |
| Untreated Control | - | 85 | 9 | N/A |
| Vehicle Control + Stimulant | - | 450 | 35 | 0% |
| This compound + Stimulant | 5 µM | 210 | 22 | 65.8% |
| This compound + Stimulant | 10 µM | 115 | 15 | 91.8% |
Table 3: Effect of this compound on Luminol Chemiluminescence (Relative Light Units)
| Treatment Group | Concentration | Peak RLU | Standard Deviation | % Decrease in Peak Signal |
| Untreated Control | - | 5,200 | 450 | N/A |
| Vehicle Control + Stimulant | - | 98,600 | 7,800 | 0% |
| This compound + Stimulant | 5 µM | 35,400 | 3,100 | 64.1% |
| This compound + Stimulant | 10 µM | 12,100 | 1,200 | 87.7% |
Visualization of Pathways and Workflows
Signaling Pathway Diagram
The following diagram illustrates the mechanism of NOX activation and its inhibition by this compound. External stimuli activate cell surface receptors, leading to the assembly and activation of the NOX enzyme complex. Activated NOX transfers electrons from NADPH to molecular oxygen (O₂), producing superoxide (O₂⁻), which can be further converted to other ROS like hydrogen peroxide (H₂O₂). This compound blocks this electron transfer, thereby inhibiting ROS production.[5][16]
References
- 1. This compound and VAS3947 attenuate platelet activation and thrombus formation via a NOX-independent pathway downstream of PKC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. rndsystems.com [rndsystems.com]
- 4. This compound | NADPH-oxidase inhibitor | Mechanism | Concentration [selleckchem.com]
- 5. mdpi.com [mdpi.com]
- 6. academic.oup.com [academic.oup.com]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 10. ProtocolsIntrocellularROSDetection < Lab < TWiki [barricklab.org]
- 11. med.emory.edu [med.emory.edu]
- 12. cosmobiousa.com [cosmobiousa.com]
- 13. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 14. researchgate.net [researchgate.net]
- 15. Chemiluminescence Detection of the Oxidative Burst in Plant Leaf Pieces [bio-protocol.org]
- 16. Compartmentalization of Redox Signaling Through NADPH Oxidase–Derived ROS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of VAS2870 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of VAS2870, a potent pan-NADPH oxidase (NOX) inhibitor, in cell culture experiments. Adherence to these guidelines will help ensure the reproducibility and accuracy of your experimental results.
Introduction to this compound
This compound is a cell-permeable triazolopyrimidine that effectively inhibits all NOX isoforms, with the exception of NOX3. It is widely used to investigate the role of NADPH oxidases in various cellular processes, including the production of reactive oxygen species (ROS), cell signaling, chemotaxis, and apoptosis. By inhibiting the generation of ROS, this compound serves as a critical tool for elucidating the pathophysiological roles of NOX enzymes in a range of diseases, including cardiovascular and neurodegenerative disorders.
Mechanism of Action
This compound functions by preventing the proper assembly of the NADPH oxidase enzyme complex.[1] Specifically, it has been shown to interfere with the association of NOX proteins with their cytosolic regulatory subunits.[1] This inhibitory action is rapid and reversible. It is important to note that this compound does not exhibit ROS scavenging properties, meaning its effects are directly attributable to the inhibition of ROS production by NOX enzymes.
Stability and Storage of this compound
Recommendations for Ensuring this compound Stability:
-
Stock Solutions: Prepare a high-concentration stock solution in anhydrous DMSO.[2] It is soluble up to 100 mM in DMSO. Store this stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Working Solutions: On the day of the experiment, dilute the DMSO stock solution directly into your cell culture medium to the final desired concentration.
-
Long-Term Experiments: For experiments lasting longer than 24 hours, consider replacing the medium with freshly prepared this compound-containing medium every 24 hours to ensure a consistent inhibitory concentration.
-
Empirical Testing: It is advisable to empirically determine the stability of this compound in your specific cell culture medium and under your experimental conditions. A suggested protocol for this is provided in the experimental section.
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Weight | 360.39 g/mol | [2] |
| Formula | C₁₈H₁₂N₆OS | [2] |
| Appearance | White to off-white solid | [2] |
| Purity | ≥98% (HPLC) | |
| Solubility | Soluble to 100 mM in DMSO |
| Storage Conditions | Duration | Reference |
| Powder at -20°C | 3 years | [2] |
| Powder at 4°C | 2 years | [2] |
| In Solvent at -80°C | 2 years | [2] |
| In Solvent at -20°C | 1 year | [2] |
Experimental Protocols
The following are detailed protocols for common experiments involving this compound.
Protocol for Assessing the Effect of this compound on Cell Viability
It is essential to determine the cytotoxic potential of this compound on your specific cell line to select a concentration range that effectively inhibits NOX activity without inducing cell death. The following protocols for MTT and CCK-8 assays are provided.
4.1.1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cells of interest
-
96-well culture plates
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)[3]
-
Solubilization solution (e.g., DMSO or a solution of 40% (v/v) dimethylformamide, 2% (v/v) glacial acetic acid, and 16% (w/v) sodium dodecyl sulfate, pH 4.7)[3]
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
The next day, treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO at the same concentration as the highest this compound treatment).
-
Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Following incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[3][4]
-
Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[3][5]
-
Mix thoroughly and measure the absorbance at 570 nm using a microplate reader.[3]
4.1.2. CCK-8 (Cell Counting Kit-8) Assay
This assay uses a water-soluble tetrazolium salt (WST-8) and is generally considered to be more sensitive and less toxic than the MTT assay.
Materials:
-
Cells of interest
-
96-well culture plates
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
CCK-8 reagent
Procedure:
-
Seed cells in a 96-well plate at an appropriate density.
-
Treat cells with various concentrations of this compound and a vehicle control.
-
Incubate for the desired time period.
-
Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.[6]
-
Measure the absorbance at 450 nm using a microplate reader.[6]
Protocol for Measuring NADPH Oxidase Activity
The lucigenin-enhanced chemiluminescence assay is a common method to measure NADPH oxidase activity in cell lysates.
Materials:
-
Cells of interest
-
This compound
-
Lucigenin
-
NADPH
-
Lysis buffer (e.g., 50 mM phosphate buffer, pH 7.0, containing 1 mM EGTA, protease inhibitors, and 150 mM sucrose)[2]
-
Bradford assay reagent
-
Scintillation counter or luminometer
Procedure:
-
Culture and treat cells with this compound as required for your experiment.
-
Wash the cells twice with ice-cold PBS and harvest them.
-
Centrifuge the cell suspension at a low speed and resuspend the pellet in ice-cold lysis buffer.[2]
-
Lyse the cells (e.g., by sonication or repeated freeze-thaw cycles).
-
Determine the total protein concentration of the lysate using a Bradford assay.[2]
-
Adjust the protein concentration of all samples to be equal (e.g., 1 mg/mL).[2]
-
In a luminometer tube or a white-walled 96-well plate, add the cell lysate.
-
To initiate the reaction, add lucigenin (final concentration 5 µM) and NADPH (final concentration 100-250 µM).[2]
-
Immediately measure the chemiluminescence over time.
Protocol for Quantifying Intracellular ROS
The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is widely used to measure intracellular ROS levels.
Materials:
-
Cells of interest
-
This compound
-
DCFH-DA stock solution (e.g., 10 mM in DMSO)
-
Serum-free cell culture medium
-
PBS
-
Fluorescence microscope or plate reader
Procedure:
-
Seed cells in a suitable format (e.g., 24-well plate or 96-well black plate with a clear bottom).
-
Treat the cells with this compound and any desired stimuli to induce ROS production.
-
Remove the treatment medium and wash the cells once with warm serum-free medium.[7]
-
Load the cells with DCFH-DA (final concentration of 5-50 µM in serum-free medium) and incubate for 30-45 minutes at 37°C in the dark.[7][8]
-
Remove the DCFH-DA solution and wash the cells twice with PBS.[7]
-
Add PBS to each well.
-
Immediately measure the fluorescence using a fluorescence microscope or a plate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.[9]
Visualizations
Signaling Pathway of NOX Inhibition by this compound
Caption: NOX inhibition by this compound prevents enzyme assembly.
Experimental Workflow for this compound Application
Caption: General workflow for using this compound in cell culture.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. protocols.io [protocols.io]
- 5. broadpharm.com [broadpharm.com]
- 6. ijbs.com [ijbs.com]
- 7. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Application Notes and Protocols for In Vivo Delivery of VAS2870
For Researchers, Scientists, and Drug Development Professionals
Introduction
VAS2870 is a potent and widely used pan-inhibitor of the NADPH oxidase (NOX) enzyme family.[1] By targeting NOX enzymes, this compound effectively reduces the production of reactive oxygen species (ROS), which are implicated in the pathophysiology of numerous diseases.[1][2] These application notes provide detailed protocols for the in vivo delivery of this compound, summarizing key quantitative data and outlining experimental procedures to guide researchers in their preclinical studies.
Mechanism of Action
This compound is a small molecule inhibitor that targets the catalytic activity of NOX enzymes, which are a major source of cellular ROS.[1] It has been shown to inhibit various NOX isoforms, including NOX1, NOX2, and NOX4.[3] By blocking the function of these enzymes, this compound mitigates oxidative stress and its downstream pathological effects, such as inflammation, cellular damage, and apoptosis.[1][4]
Below is a diagram illustrating the signaling pathway affected by this compound.
Caption: Mechanism of action of this compound.
Quantitative Data Summary
Table 1: In Vivo Efficacy of this compound in Rodent Models
| Animal Model | Route of Administration | Dosage | Treatment Regimen | Observed Effect | Reference |
| Ischemic Stroke (Mouse) | Intrathecal | 2 mg | 2 hours and 12 hours post-tMCAO | Significantly reduced brain infarct volumes and improved neurological function. | [5] |
| Ischemic Stroke (Rat) | Intravenous | Not specified | 30 minutes post-reperfusion | Reduced ischemic brain injury and functional deficits. | [6] |
| Thrombosis (Mouse) | Intraperitoneal | 3.7 mg/kg | 30 minutes before induction of thrombosis | Prevented thrombus formation. | [7] |
| Colitis (Mouse) | Not specified | Not specified | Not specified | Reduced DSS-induced colitis. | [8] |
In Vivo Delivery Formulations
The poor aqueous solubility of this compound necessitates the use of organic solvents and co-solvents for in vivo administration. It is recommended to prepare fresh solutions daily and sonicate if precipitation occurs.[9]
Table 2: Recommended Formulations for In Vivo Delivery
| Formulation Composition | Achievable Solubility | Administration Route | Reference |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | Intravenous, Intraperitoneal | [9][10] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | Intraperitoneal, Oral Gavage | [9] |
| 5% DMSO, 95% Corn Oil | Not specified | Injection | [11] |
| Homogeneous suspension in CMC-Na | ≥ 5 mg/mL | Oral Administration | [11] |
Experimental Protocols
The following are detailed protocols for common in vivo delivery methods for this compound. All animal procedures should be performed in accordance with institutional guidelines and approved by the local animal care and use committee.
Intraperitoneal (IP) Injection
Intraperitoneal injection is a common route for systemic administration in rodents.
Materials:
-
This compound solution (prepared as described in Table 2)
-
Sterile syringes (1 mL)
-
Sterile needles (25-27 gauge)
-
70% ethanol for disinfection
-
Animal restraint device
Protocol:
-
Prepare the this compound formulation immediately before use.
-
Weigh the animal to determine the correct injection volume. The maximum recommended IP injection volume for a mouse is 10 mL/kg.[12]
-
Manually restrain the mouse, securing the head and body.
-
Position the animal with its head tilted downwards to move the abdominal organs away from the injection site.[13]
-
Disinfect the injection site in the lower right abdominal quadrant with 70% ethanol.[13]
-
Insert the needle at a 45-degree angle into the peritoneal cavity, avoiding the cecum which is located on the left side.[4][13]
-
Aspirate briefly to ensure the needle has not entered a blood vessel or organ.[4]
-
Inject the this compound solution slowly and steadily.
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal for any adverse reactions.
Caption: Workflow for intraperitoneal injection.
Intravenous (IV) Injection
Intravenous injection allows for rapid systemic distribution. The lateral tail vein is the most common site for IV injections in mice.
Materials:
-
This compound solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
-
Sterile syringes (1 mL)
-
Sterile needles (27-30 gauge)
-
Animal restrainer for tail vein injection
-
Heat lamp or warm water to dilate the tail vein
Protocol:
-
Prepare the appropriate this compound formulation for IV use.
-
Weigh the animal to calculate the injection volume.
-
Warm the animal's tail using a heat lamp or by immersing it in warm water to dilate the lateral tail veins.
-
Place the animal in a restrainer, exposing the tail.
-
Disinfect the tail with 70% ethanol.
-
Position the needle, bevel up, parallel to the vein and insert it into the distal third of the tail.
-
Inject the solution slowly. If resistance is met or a bleb forms, the needle is not in the vein.
-
Withdraw the needle and apply gentle pressure to the injection site.
-
Return the animal to its cage and monitor for any adverse effects.
Caption: Workflow for intravenous injection.
Oral Gavage
Oral gavage ensures a precise dose is delivered directly to the stomach.
Materials:
-
This compound suspension (e.g., in corn oil or CMC-Na)
-
Sterile oral gavage needles (flexible or rigid with a ball tip, 20-22 gauge for mice)
-
Sterile syringes (1 mL)
Protocol:
-
Prepare the this compound suspension.
-
Weigh the animal to determine the gavage volume.
-
Measure the length of the gavage needle from the corner of the animal's mouth to the last rib to ensure proper insertion depth.
-
Gently restrain the animal, holding it in an upright position.
-
Insert the gavage needle into the mouth and advance it along the roof of the mouth towards the esophagus. The needle should pass with minimal resistance.[14]
-
Once the needle is in the stomach, administer the suspension.
-
Gently remove the gavage needle.
-
Return the animal to its cage and monitor for any signs of distress.
Caption: Workflow for oral gavage administration.
Conclusion
The in vivo delivery of this compound can be achieved through various routes, with the choice of administration depending on the specific experimental design and animal model. Proper formulation is critical to ensure the solubility and bioavailability of this compound. The protocols and data presented in these application notes are intended to serve as a comprehensive guide for researchers utilizing this compound in their in vivo studies. Adherence to best practices in animal handling and sterile techniques is paramount for obtaining reliable and reproducible results.
References
- 1. Inhibition of LPS-induced Nox2 activation by this compound protects alveolar epithelial cells through eliminating ROS and restoring tight junctions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound is a pan-NADPH oxidase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.vt.edu [research.vt.edu]
- 5. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 6. researchgate.net [researchgate.net]
- 7. This compound and VAS3947 attenuate platelet activation and thrombus formation via a NOX-independent pathway downstream of PKC - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. This compound | NADPH-oxidase inhibitor | Mechanism | Concentration [selleckchem.com]
- 12. animalcare.ubc.ca [animalcare.ubc.ca]
- 13. queensu.ca [queensu.ca]
- 14. uac.arizona.edu [uac.arizona.edu]
VAS2870: A Potent Inhibitor of TGF-β Signaling Through NADPH Oxidase Inhibition
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
VAS2870 is a small molecule compound widely recognized as a potent pan-inhibitor of the NADPH oxidase (NOX) enzyme family.[1] Initially identified for its ability to block the production of reactive oxygen species (ROS), this compound has emerged as a valuable tool for investigating the role of NOX-derived ROS in various cellular processes. Of particular interest to researchers in fibrosis, cancer, and inflammation is the ability of this compound to modulate the signaling pathways of Transforming Growth Factor-beta (TGF-β), a pleiotropic cytokine that plays a critical role in cell growth, differentiation, and extracellular matrix production. These application notes provide a comprehensive overview of this compound, its mechanism of action in inhibiting TGF-β signaling, and detailed protocols for its use in key cellular assays.
Mechanism of Action: Inhibition of TGF-β Signaling via NOX Inhibition
TGF-β signaling is intricately linked with the production of intracellular ROS, with NOX enzymes being a primary source. This compound exerts its inhibitory effect on TGF-β signaling by targeting these NOX enzymes. The binding of TGF-β to its receptor complex on the cell surface can lead to the activation of NOX isoforms, particularly NOX4.[2][3] This activation results in the generation of ROS, which act as second messengers to propagate downstream TGF-β signaling cascades, including the canonical Smad pathway and non-canonical pathways. By inhibiting NOX activity, this compound effectively reduces the levels of TGF-β-induced ROS, thereby attenuating downstream signaling events that contribute to processes such as epithelial-to-mesenchymal transition (EMT), cell migration, and fibrosis.[2] Furthermore, in certain cellular contexts like liver tumor cells, this compound has been shown to enhance TGF-β-induced apoptosis, suggesting a complex interplay between NOX-derived ROS and TGF-β-mediated cell fate decisions.[4][5]
References
- 1. origene.com [origene.com]
- 2. Frontiers | Regulation of NADPH Oxidase-Mediated Superoxide Production by Acetylation and Deacetylation [frontiersin.org]
- 3. origene.com [origene.com]
- 4. Role of Nox4 and Nox2 in Hyperoxia-Induced Reactive Oxygen Species Generation and Migration of Human Lung Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
VAS2870 Technical Support Center: Investigating Off-Target Effects on Thiol Groups
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions regarding the off-target effects of the NADPH oxidase (NOX) inhibitor, VAS2870, on thiol groups.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that was initially identified as an inhibitor of NOX2. However, subsequent studies have shown that it acts as a pan-NOX inhibitor, affecting multiple NOX isoforms, including NOX1, NOX2, and NOX4.[1][2] It is believed to inhibit the assembly of the active NOX enzyme complex.[3]
Q2: What are the known off-target effects of this compound?
A2: A significant off-target effect of this compound is its ability to directly modify thiol groups on cysteine residues within proteins and small molecules like glutathione (GSH).[4][5] This occurs through a process of thiol alkylation.
Q3: How does this compound modify thiol groups?
A3: this compound alkylates thiol groups through a nucleophilic substitution reaction. The benzyl-triazolopyrimidine moiety of this compound covalently attaches to the sulfur atom of the thiol, with the 2-benzoxazolylthio group acting as a leaving group.[4]
Q4: Can the off-target effects of this compound on thiols complicate experimental results?
A4: Yes, the thiol alkylating activity of this compound can confound the interpretation of experimental data. Since many cellular processes are regulated by the redox state of cysteine thiols, the effects of this compound may mimic or interfere with the effects of reactive oxygen species (ROS) that are purportedly being inhibited.[4][5] This can lead to misinterpretation of the specific role of NOX enzymes in a given biological process.
Q5: Are there any structural analogs of this compound with potentially different off-target effect profiles?
A5: VAS3947 is a close analog of this compound with improved solubility. However, it exhibits a similar NOX inhibition profile and is also known to have off-target effects.[2]
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Action |
| Unexpected cellular response that is independent of ROS levels. | The observed effect may be due to the off-target alkylation of thiol groups on proteins involved in the signaling pathway under investigation. | 1. Use a structurally unrelated NOX inhibitor as a control. 2. Employ non-pharmacological methods to inhibit NOX, such as siRNA or knockout models, to confirm the role of a specific NOX isoform. 3. Perform experiments with a thiol-reducing agent, like DTT or N-acetylcysteine, to see if the effect of this compound is reversed. |
| Inhibition of an enzyme or protein that is not a NOX isoform. | This compound may be directly inhibiting the protein through alkylation of a critical cysteine residue. | 1. Perform in vitro assays with the purified protein and this compound to confirm direct inhibition. 2. Use mass spectrometry to identify any covalent modifications on the protein of interest after treatment with this compound. |
| Discrepancy between results obtained with this compound and other NOX inhibitors. | Different NOX inhibitors have varying degrees of specificity and may have distinct off-target effects. | 1. Carefully compare the known pharmacology of the inhibitors being used. 2. Validate key findings with at least two different inhibitors with distinct chemical scaffolds. |
| Interference with colorimetric or fluorometric assays. | The chemical structure of this compound may interfere with the detection method, or it may react with thiol-containing reagents in the assay. | 1. Run appropriate vehicle and compound-only controls to assess for assay interference. 2. Consider using an alternative assay with a different detection principle. |
Quantitative Data Summary
Table 1: Reported IC₅₀ Values for this compound Inhibition of NOX Isoforms
| NOX Isoform | IC₅₀ (µM) | Assay System | Reference |
| NOX1 | ~10 (for VAS3947) | Cell-free | [6] |
| NOX2 | 1.1 - 10.6 | Cell-free and cell-based | [7][8] |
| NOX4 | 12.3 | Cell-based | [7] |
| NOX5 | Inhibited by this compound | Cell-based | [6] |
Note: IC₅₀ values can vary depending on the specific assay conditions.
Key Experimental Protocols
Protocol 1: Mass Spectrometry Analysis to Detect this compound Adducts on Thiol-Containing Molecules
This protocol provides a general workflow for identifying covalent adducts of this compound on proteins or peptides using mass spectrometry.
1. Sample Preparation: a. Incubate your protein of interest or cell lysate with a relevant concentration of this compound (e.g., 10-50 µM) for a specified time (e.g., 1-2 hours) at 37°C. Include a vehicle control (e.g., DMSO). b. For purified proteins: Proceed to reduction, alkylation with a standard alkylating agent (to block unmodified cysteines), and enzymatic digestion. c. For cell lysates: Perform protein extraction and quantification.
2. Reduction and Alkylation: a. Denature the proteins using a buffer containing urea or another denaturant. b. Reduce disulfide bonds with dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP). c. Alkylate free cysteine residues with iodoacetamide (IAM) or a similar reagent to prevent disulfide bond reformation. This step is crucial to differentiate between cysteines modified by this compound and those that were originally free.
3. Enzymatic Digestion: a. Digest the protein sample into peptides using a protease such as trypsin.
4. Mass Spectrometry Analysis: a. Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS). b. Search the MS/MS data against a protein database, specifying a variable modification corresponding to the mass of the benzyl-triazolopyrimidine moiety of this compound (210.08 Da) on cysteine residues.
5. Data Analysis: a. Identify peptides containing the this compound modification. b. Validate the spectra to confirm the site of modification.
Protocol 2: Assessing the Interference of this compound with Glutathione Reductase Activity
This protocol is designed to determine if this compound interferes with a standard glutathione reductase (GR) assay.
1. Reagents and Materials: a. Glutathione Reductase Assay Kit (commercially available kits typically include assay buffer, NADPH, and oxidized glutathione (GSSG)).[6][9][10] b. Purified glutathione reductase enzyme. c. This compound stock solution (in DMSO). d. Microplate reader capable of measuring absorbance at 340 nm.
2. Assay Procedure: a. Prepare a reaction mixture containing assay buffer and GSSG according to the kit manufacturer's instructions. b. Add varying concentrations of this compound (e.g., 1, 10, 50 µM) to the reaction mixture. Include a vehicle control (DMSO). c. Add a known amount of purified glutathione reductase to initiate the reaction. d. Immediately add NADPH to start the enzymatic reaction. e. Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.
3. Data Analysis: a. Calculate the rate of NADPH oxidation for each concentration of this compound. b. Compare the rates in the presence of this compound to the vehicle control to determine if there is any inhibition of GR activity.
Protocol 3: Measuring Intracellular ROS Production
This protocol uses the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS and can help to distinguish between direct NOX inhibition and other cellular effects of this compound.
1. Cell Culture and Treatment: a. Seed cells in a multi-well plate and allow them to adhere. b. Pre-treat the cells with this compound at the desired concentration for an appropriate time. Include a vehicle control. c. As a positive control for NOX-dependent ROS production, include a known NOX activator (e.g., PMA, angiotensin II) with and without this compound. d. As a control for off-target effects, consider co-treatment with a general antioxidant like N-acetylcysteine.
2. DCFH-DA Staining: a. Remove the treatment media and wash the cells with a suitable buffer (e.g., PBS or HBSS). b. Load the cells with DCFH-DA (typically 5-10 µM) in buffer and incubate for 30-60 minutes at 37°C, protected from light.[5][11][12][13][14] c. Wash the cells to remove excess probe.
3. ROS Measurement: a. Add buffer to the cells and measure the fluorescence intensity using a fluorescence microplate reader, fluorescence microscope, or flow cytometer (Excitation/Emission ~485/530 nm).
4. Data Analysis: a. Quantify the fluorescence intensity for each condition. b. A decrease in fluorescence in the presence of a NOX activator and this compound would suggest NOX inhibition. c. Unchanged or increased fluorescence in the absence of a NOX activator but in the presence of this compound might indicate off-target effects on cellular redox state.
Visualizations
Caption: Mechanism of this compound off-target thiol alkylation.
Caption: Workflow for investigating this compound off-target effects.
Caption: Signaling pathways affected by this compound's dual actions.
References
- 1. Reduction and alkylation of protein lysates for LC-MS (proteomics) using dithiothreitol (DTT) and iodoaceta... [protocols.io]
- 2. This compound is a pan-NADPH oxidase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
- 4. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 5. Measuring ROS production by neutrophils using DCFH-DA probe and flow Cytometry [protocols.io]
- 6. raybiotech.com [raybiotech.com]
- 7. kamiyabiomedical.com [kamiyabiomedical.com]
- 8. assaygenie.com [assaygenie.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. arigobio.com [arigobio.com]
- 12. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 13. cosmobiousa.com [cosmobiousa.com]
- 14. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
potential cytotoxicity of VAS2870 at high concentrations
Welcome to the technical support center for VAS2870. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential issues related to the use of this compound, with a specific focus on its potential cytotoxicity at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor of the NADPH oxidase (NOX) family of enzymes.[1] It is considered a pan-NOX inhibitor, meaning it does not show significant specificity for any particular NOX isoform.[2] Its primary mechanism of action is the inhibition of reactive oxygen species (ROS) production by these enzymes.[3]
Q2: At what concentrations does this compound typically exhibit cytotoxic effects?
The cytotoxic concentration of this compound can vary depending on the cell type and the duration of exposure. Some studies have reported inhibitory effects on cell growth and viability at concentrations as low as 10 µM in retinal pigment epithelial cells.[4] In platelets, cytotoxicity has been observed at concentrations between 10-100 µM, with a warning against using concentrations above 30 µM due to potential toxic effects.[5][6]
Q3: What are the known off-target effects of this compound?
A significant off-target effect of this compound is the alkylation of thiol groups on proteins, such as cysteine residues.[2] This can lead to modifications of proteins other than NADPH oxidases, potentially contributing to its cytotoxic effects. For example, this compound has been shown to directly modify cysteine thiols within the ryanodine receptor (RyR1).[2] It has also been reported to inhibit the phosphorylation of EGFR, Src, and Akt in some cell types.[7]
Q4: How can I assess the cytotoxicity of this compound in my experiments?
Several standard cytotoxicity assays can be used, including the Lactate Dehydrogenase (LDH) assay, which measures membrane integrity, and proliferation/viability assays like the MTT or CCK-8 assays, which measure metabolic activity.[4][5] It is recommended to perform a dose-response curve to determine the specific cytotoxic concentrations for your cell line of interest.
Troubleshooting Guide
Issue 1: Unexpectedly high levels of cell death in my experiment.
Possible Cause 1: this compound concentration is too high for the specific cell line.
-
Troubleshooting Steps:
-
Review the literature: Check for published data on the use of this compound in your specific cell line or similar cell types to determine a suitable concentration range.
-
Perform a dose-response experiment: Test a range of this compound concentrations (e.g., 1 µM to 100 µM) to identify the cytotoxic threshold for your cells.
-
Use a cytotoxicity assay: Quantify cell death using a reliable method such as the LDH or MTT assay (see Experimental Protocols section).
-
Possible Cause 2: Off-target effects of this compound are causing cytotoxicity.
-
Troubleshooting Steps:
-
Consider the thiol alkylation effect: Be aware that this compound can modify proteins other than NOX enzymes.[2]
-
Use alternative inhibitors: If possible, compare the effects of this compound with other NOX inhibitors that have different mechanisms of action to see if the observed cytotoxicity is specific to this compound.
-
Rescue experiments: If a specific off-target pathway is suspected, attempt to rescue the phenotype by manipulating that pathway.
-
Issue 2: Inconsistent or unexpected results in cell viability assays (MTT, CCK-8).
Possible Cause 1: Interference of this compound with the assay chemistry.
-
Troubleshooting Steps:
-
Include proper controls: Run a control with this compound in cell-free media to check for any direct reaction with the assay reagents (e.g., reduction of MTT by the compound itself).
-
Consult literature on assay interference: Some compounds can interfere with tetrazolium-based assays.[8]
-
Possible Cause 2: Sub-optimal assay conditions.
-
Troubleshooting Steps:
-
Optimize cell seeding density: Ensure that the cell number is within the linear range of the assay.
-
Optimize incubation times: The incubation time with both the compound and the assay reagent should be optimized for your specific cell line.[9]
-
Ensure complete solubilization of formazan crystals (for MTT assay): Incomplete dissolution will lead to inaccurate readings.
-
Quantitative Data Summary
| Cell Type | Assay | Concentration Range | Observed Effect | Reference |
| Retinal Pigment Epithelial Cells | CCK-8 | 1 µM - 10 µM | Significant inhibition of cell growth at 10 µM. | [4] |
| Platelets | LDH | 10 µM - 100 µM | Cytotoxicity observed. | [5] |
| Platelets | MTT | > 30 µM | Potential toxic effects noted. | [6] |
| FaO rat hepatoma cells | - | 25 µM | Almost completely blocked ROS production and thymidine incorporation. | [7] |
| Vascular Smooth Muscle Cells | - | 10 µM - 20 µM | Completely abolished PDGF-mediated ROS production. | [3] |
Experimental Protocols
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This protocol is adapted from a study assessing VAS compound cytotoxicity in platelets.[5]
Materials:
-
CytoTox 96® Non-Radioactive Cytotoxicity Assay kit (Promega) or similar
-
96-well plates
-
Microplate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) and a vehicle control (e.g., DMSO) for the desired exposure time (e.g., 24 hours). Include wells for a maximum LDH release control (treated with lysis buffer) and a no-cell background control.
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 4 minutes.
-
Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well flat-bottom plate.
-
Reagent Addition: Add 50 µL of the LDH Assay Reagent (containing substrate, cofactor, and dye) to each well.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of Stop Solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Calculation of Cytotoxicity:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cytotoxicity using the following formula:
-
CCK-8 Cell Viability Assay
This protocol is based on a study investigating the effect of this compound on retinal pigment epithelial cells.[4]
Materials:
-
Cell Counting Kit-8 (CCK-8)
-
96-well plates
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Cell Seeding: Seed 5 x 10³ cells per well in 100 µL of complete culture medium in a 96-well plate.
-
Treatment: After cell attachment, treat the cells with different concentrations of this compound (e.g., 0.1, 0.5, 1, 5, 10 µM) dissolved in DMSO. Include a vehicle control.
-
Incubation: Incubate the plates for 24, 48, or 72 hours.
-
Reagent Addition: Add 10 µL of CCK-8 solution to each well.
-
Final Incubation: Incubate the plates for 2 hours at 37°C.
-
Absorbance Measurement: Determine the absorbance at 450 nm with a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control cells.
Visualizations
Caption: Signaling pathway of this compound, showing both its intended inhibition of NOX and its off-target thiol alkylation.
Caption: Experimental workflow for assessing and troubleshooting this compound cytotoxicity.
Caption: Logical relationship diagram for troubleshooting unexpected cell death with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Off-target thiol alkylation by the NADPH oxidase inhibitor 3-benzyl-7-(2-benzoxazolyl)thio-1,2,3-triazolo[4,5-d]pyrimidine (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Nox inhibitor this compound attenuates PDGF-dependent smooth muscle cell chemotaxis, but not proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. This compound and VAS3947 attenuate platelet activation and thrombus formation via a NOX-independent pathway downstream of PKC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The NADPH oxidase inhibitor this compound impairs cell growth and enhances TGF-β-induced apoptosis of liver tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. zjubiolab.zju.edu.cn [zjubiolab.zju.edu.cn]
- 9. MTT assay overview | Abcam [abcam.com]
troubleshooting VAS2870 insolubility issues
Welcome to the technical support center for VAS2870. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to troubleshoot common issues, particularly those related to its solubility.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during the handling and experimental use of this compound.
Q1: My this compound is not dissolving properly in DMSO. What should I do?
A1: this compound can be challenging to dissolve. Here are several steps to troubleshoot insolubility in DMSO:
-
Use Fresh, Anhydrous DMSO: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. Water contamination can significantly decrease the solubility of this compound.[1][2][3] Always use newly opened or properly stored anhydrous DMSO.
-
Sonication: Sonicating the solution can help break up aggregates and facilitate dissolution.[1][3]
-
Gentle Heating: Gently warming the solution can also aid in dissolving the compound.[1][3] Be cautious with temperature to avoid degradation.
-
Vortexing: Vigorous vortexing can assist in the solubilization process.
Q2: I've prepared a stock solution of this compound in DMSO, but a precipitate formed upon storage or when diluting into aqueous media. How can I prevent this?
A2: Precipitation is a common issue due to the low aqueous solubility of this compound.
-
Stock Solution Storage: Store DMSO stock solutions at -20°C or -80°C to maintain stability.[1] Avoid repeated freeze-thaw cycles by aliquoting the stock solution after preparation.[2]
-
Dilution into Aqueous Buffers: When preparing working solutions, it is crucial to add the DMSO stock to the aqueous buffer and mix immediately and thoroughly. Adding the buffer to the stock can cause the compound to crash out of solution. The final concentration of DMSO in your cell culture media or buffer should be kept low (typically <0.5%) to avoid solvent-induced artifacts and precipitation.
-
Fresh Preparation: For in vivo experiments, it is recommended to prepare the working solution freshly on the day of use.[1][3]
Q3: What is the maximum recommended concentration for a this compound stock solution in DMSO?
A3: Based on supplier data, this compound is soluble in DMSO at concentrations up to 83.3 mg/mL (231.14 mM) and 100 mM.[1][4] However, achieving these high concentrations may require sonication.[1][3] For practical purposes, preparing a stock solution in the range of 10-50 mM is common.
Q4: Can I dissolve this compound in solvents other than DMSO for my experiments?
A4: this compound is reported to be insoluble in water and ethanol.[2] For in vivo studies, specific formulations using co-solvents have been described. These include combinations of DMSO with PEG300, Tween-80, and saline, or with corn oil.[1] It is essential to use these formulations immediately after preparation.[2]
Quantitative Solubility Data
The following table summarizes the solubility of this compound in various solvents as reported by different suppliers.
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes | Source |
| DMSO | 83.3 | 231.14 | Requires sonication; use fresh, anhydrous DMSO. | [1][3] |
| DMSO | 36.04 | 100 | ||
| DMSO | 36 | 99.89 | Use fresh DMSO as moisture can reduce solubility. | [2] |
| Water | Insoluble | Insoluble | [2] | |
| Ethanol | Insoluble | Insoluble | [2] |
Molecular Weight of this compound: 360.39 g/mol [4]
Experimental Protocols
Below are detailed methodologies for common experiments involving this compound.
1. Preparation of this compound Stock Solution for In Vitro Experiments
-
Objective: To prepare a concentrated stock solution of this compound for use in cell culture experiments.
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of fresh, anhydrous DMSO to achieve the target concentration (e.g., 10-100 mM).
-
Vortex the solution vigorously.
-
If the compound does not fully dissolve, sonicate the tube in a water bath until the solution is clear. Gentle warming can also be applied if necessary.[1][3]
-
Once dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.[1][2]
-
2. General Protocol for Treating Cultured Cells with this compound
-
Objective: To treat cultured cells with this compound to inhibit NADPH oxidase (NOX) activity.
-
Materials:
-
This compound stock solution (in DMSO)
-
Cultured cells in appropriate media
-
-
Procedure:
-
Culture cells to the desired confluency.
-
Prepare the final working concentration of this compound by diluting the DMSO stock solution directly into the cell culture media. Ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.5%).
-
For example, to achieve a 10 µM final concentration from a 10 mM stock, dilute the stock 1:1000 in the culture media.
-
Remove the existing media from the cells and replace it with the media containing this compound.
-
Incubate the cells for the desired period. Pre-incubation for 30 minutes to 1 hour is common before applying a stimulus.[1]
-
Visualizations
Troubleshooting Workflow for this compound Insolubility
Caption: A flowchart for dissolving this compound and preparing working solutions.
Signaling Pathway Inhibition by this compound
As a pan-NADPH oxidase (NOX) inhibitor, this compound blocks the production of reactive oxygen species (ROS), which act as signaling molecules in various pathways.[1][2][4]
References
Technical Support Center: Interpreting Unexpected Results with VAS2870
Welcome to the technical support center for VAS2870. This resource is designed for researchers, scientists, and drug development professionals to navigate and interpret unexpected results that may arise during experiments using this NADPH oxidase (NOX) inhibitor. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter.
Frequently Asked Questions (FAQs)
Q1: Is this compound a specific inhibitor for a particular NOX isoform?
A1: No, this compound is considered a pan-NOX inhibitor, meaning it inhibits multiple NOX isoforms, including NOX1, NOX2, and NOX4.[1][2] It has also been shown to inhibit NOX5.[3][4] Therefore, attributing an observed effect to a specific NOX isoform based solely on this compound inhibition can be misleading.
Q2: I'm observing effects that don't seem to be related to ROS production. Is this possible?
A2: Yes, this is a critical consideration when using this compound. Several studies have reported significant off-target and NOX-independent effects.[1][5] A primary off-target mechanism is thiol alkylation, where this compound directly modifies cysteine residues on proteins other than NOX enzymes.[1][6] This can lead to a variety of unexpected cellular responses. For example, this compound has been shown to inhibit platelet aggregation through a NOX-independent pathway downstream of Protein Kinase C (PKC).[5][7]
Q3: At what concentration should I use this compound?
A3: The effective concentration of this compound can vary significantly depending on the cell type and the specific process being investigated. It is crucial to perform a dose-response curve to determine the optimal concentration for your experimental system. High concentrations may lead to cytotoxicity.[8][9] For reference, concentrations ranging from 0.1 µM to 25 µM have been used in various studies.[8][10]
Q4: Can this compound act as an antioxidant?
A4: this compound is not a direct scavenger of reactive oxygen species (ROS).[8] Its mechanism of reducing ROS levels is by inhibiting the NOX enzymes that produce them.
Troubleshooting Guides
Issue 1: Unexpected Inhibition of Cellular Processes Unrelated to Oxidative Stress
You are using this compound to inhibit NOX-mediated ROS production, but you observe inhibition of a cellular process that is not thought to be redox-sensitive.
Possible Cause 1: Off-Target Effects via Thiol Alkylation.
-
Explanation: this compound can directly modify cysteine residues on various proteins, altering their function independently of NOX inhibition.[1] This is a significant off-target effect.
-
Troubleshooting Steps:
-
Control Experiment: Include a control with a structurally different NOX inhibitor (e.g., GKT137831 for NOX1/4) to see if the effect is reproducible.
-
Thiol-Containing Rescue: In cell-free assays, determine if the addition of a high concentration of a thiol-containing compound like glutathione (GSH) can prevent the effect of this compound.
-
Mass Spectrometry: For purified proteins, use mass spectrometry to identify potential thiol modifications by this compound.
-
Possible Cause 2: NOX-Independent Signaling Pathway Interference.
-
Explanation: this compound has been shown to interfere with signaling pathways independently of its effect on NOX enzymes. For instance, it can inhibit platelet activation downstream of PKC.[5]
-
Troubleshooting Steps:
-
Pathway Analysis: Investigate key signaling molecules in your pathway of interest using techniques like Western blotting for phosphorylation status.
-
Activator/Inhibitor Studies: Use specific activators or inhibitors of suspected alternative pathways to see if they mimic or block the effect of this compound.
-
Issue 2: Lack of Inhibitory Effect on ROS Production
You are using this compound at a previously reported effective concentration, but you do not observe a decrease in ROS levels.
Possible Cause 1: Inappropriate Timing of Inhibitor Addition.
-
Explanation: The inhibitory action of this compound on some NOX isoforms, particularly NOX2, may depend on its presence before the assembly of the active enzyme complex.[3][6] If added after the complex is formed, its efficacy can be reduced.
-
Troubleshooting Steps:
-
Pre-incubation: Ensure that you are pre-incubating your cells or tissues with this compound for a sufficient amount of time (e.g., 30 minutes to 1 hour) before stimulating ROS production.
-
Time-Course Experiment: Perform a time-course experiment to determine the optimal pre-incubation time for your specific model.
-
Possible Cause 2: Dominant ROS Source is Not a this compound-Sensitive NOX Isoform.
-
Explanation: Your experimental system might have other significant sources of ROS, such as mitochondria or other NOX isoforms that are less sensitive to this compound.
-
Troubleshooting Steps:
-
Mitochondrial ROS Inhibitors: Use inhibitors of mitochondrial ROS production (e.g., Mito-TEMPO) to assess the contribution of mitochondria to the total ROS pool.[11]
-
Gene Silencing: Use siRNA or shRNA to specifically knock down different NOX isoforms to identify the primary source of ROS in your system.
-
Possible Cause 3: Poor Solubility or Inactivation of the Compound.
-
Explanation: this compound has poor water solubility.[6] Improper dissolution or storage can lead to a lower effective concentration.
-
Troubleshooting Steps:
-
Proper Dissolution: Ensure this compound is fully dissolved in an appropriate solvent like DMSO at a high stock concentration before diluting it in your experimental media.[7]
-
Fresh Preparation: Prepare fresh working solutions of this compound for each experiment from a frozen stock.
-
Data Presentation
Table 1: Reported IC50 Values and Effective Concentrations of this compound
| Target/Process | Cell Type/System | IC50 / Effective Concentration | Reference |
| PMA-stimulated oxidative burst | HL-60 cells | IC50 = 2 µM | [7] |
| PDGF-mediated NAD(P)H oxidase activation | Vascular Smooth Muscle Cells (VSMCs) | 10-20 µM (complete abolition) | [8][10] |
| PDGF-dependent chemotaxis | Vascular Smooth Muscle Cells (VSMCs) | 10 µM (100% inhibition) | [10] |
| Collagen-induced platelet aggregation | Human Platelets | 5 µM (complete inhibition) | [5] |
| TGF-β-mediated apoptosis enhancement | FaO rat hepatoma cells | 25 µM | [10] |
| Histamine-induced Ca2+ increase | Human Umbilical Vein Endothelial Cells (HUVECs) | Concentration-dependent inhibition | [12] |
Experimental Protocols
Protocol 1: Measurement of NADPH Oxidase Activity
This protocol is adapted from methods described for measuring NAD(P)H oxidase activity in cell lysates.[8][10]
-
Cell Preparation: Culture and treat cells with this compound or vehicle control for the desired time.
-
Cell Lysis: Harvest cells and lyse them in an ice-cold phosphate buffer (pH 7.0) containing protease inhibitors.
-
Protein Quantification: Determine the total protein concentration of the cell lysates using a Bradford assay.
-
Chemiluminescence Assay:
-
In a 96-well plate, add cell lysate to a buffer containing lucigenin (a chemiluminescent probe) and NADPH as the substrate.
-
Immediately measure the chemiluminescence using a plate reader.
-
-
Data Analysis: Normalize the chemiluminescence signal to the protein concentration.
Protocol 2: Assessment of Cell Viability
This protocol is based on the lactate dehydrogenase (LDH) cytotoxicity assay.[8]
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of this compound or vehicle control for the desired duration (e.g., 24, 48, 72 hours).
-
LDH Assay:
-
Collect the cell culture supernatant.
-
Use a commercially available LDH cytotoxicity assay kit to measure the amount of LDH released from damaged cells into the supernatant.
-
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (cells lysed with a lysis buffer).
Visualizations
Caption: Dual inhibitory mechanisms of this compound.
Caption: Logical workflow for troubleshooting unexpected this compound results.
References
- 1. Off-target thiol alkylation by the NADPH oxidase inhibitor 3-benzyl-7-(2-benzoxazolyl)thio-1,2,3-triazolo[4,5-d]pyrimidine (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound is a pan-NADPH oxidase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound and VAS3947 attenuate platelet activation and thrombus formation via a NOX-independent pathway downstream of PKC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evolution of NADPH Oxidase Inhibitors: Selectivity and Mechanisms for Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rndsystems.com [rndsystems.com]
- 8. academic.oup.com [academic.oup.com]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Peroxidasin promotes diabetic vascular endothelial dysfunction induced by advanced glycation end products via NOX2/HOCl/Akt/eNOS pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound Inhibits Histamine-Induced Calcium Signaling and vWF Secretion in Human Umbilical Vein Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing VAS2870 Incubation Time: A Technical Support Guide
Welcome to the technical support center for the novel NADPH oxidase (NOX) inhibitor, VAS2870. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) regarding the optimization of this compound incubation time in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration and incubation time for this compound?
A1: The optimal concentration and incubation time for this compound are highly dependent on the cell type and the specific biological process being investigated. Based on published studies, a common starting point is a concentration range of 5 µM to 20 µM.[1][2][3] Pre-incubation for 30 minutes to 1 hour is a frequently used starting point before applying a stimulus.[2][4] However, for longer-term experiments such as cell viability or proliferation assays, incubation times can extend from 24 to 72 hours.[5]
Q2: How can I determine the optimal incubation time for my specific cell line and experiment?
A2: A time-course experiment is the most effective method to determine the optimal incubation time. This involves treating your cells with a fixed concentration of this compound and measuring the desired effect at multiple time points (e.g., 10 min, 30 min, 1h, 4h, 8h, 12h, 24h). The time point that yields the maximal desired effect without significant cytotoxicity should be chosen for future experiments. For instance, in retinal pigment epithelial (RPE) cells, the effect of this compound on TGF-β2-induced migration was observed at 24 and 48 hours.[5]
Q3: I am not observing any effect with this compound. What could be the issue?
A3: There are several potential reasons for a lack of effect:
-
Incubation Time: The incubation time may be too short for the inhibitor to exert its effect. Consider performing a time-course experiment as described in Q2.
-
Concentration: The concentration of this compound may be too low. A dose-response experiment is recommended to determine the optimal concentration for your system. Concentrations up to 100 µM have been used in some studies.[1]
-
Cellular Target: While this compound is known as a pan-NOX inhibitor, its efficacy can vary between different NOX isoforms which may be differentially expressed in your cell type.[6][7] It has also been reported to have NOX-independent effects, for example, by acting downstream of PKC.[1]
-
Compound Stability: Ensure the proper storage and handling of the this compound stock solution. It is typically dissolved in DMSO and stored at -20°C.[2]
Q4: I am observing significant cytotoxicity with this compound. How can I mitigate this?
A4: Cytotoxicity can be a concern at higher concentrations and longer incubation times.
-
Reduce Concentration: Perform a dose-response experiment to find the lowest effective concentration.
-
Reduce Incubation Time: If a long incubation is not necessary for your endpoint, shorten the exposure time.
-
Cell Viability Assay: Always perform a cell viability assay (e.g., LDH assay or CCK-8) in parallel with your main experiment to monitor for cytotoxic effects.[5][8] In RPE cells, significant cell death was observed at 10 µM after 24, 48, and 72 hours.[5]
Q5: Does this compound have off-target effects?
A5: While widely used as a NOX inhibitor, some studies suggest that this compound may have off-target or NOX-independent effects. For example, in platelets, it has been shown to inhibit aggregation via a pathway downstream of PKC, independent of NOX activity.[1] It is crucial to consider these potential alternative mechanisms when interpreting your results.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No Inhibition of ROS Production | Insufficient incubation time. | Perform a time-course experiment (e.g., 10 min, 30 min, 1h, 2h). Pre-incubation for at least 30 minutes is often required.[2] |
| Suboptimal this compound concentration. | Conduct a dose-response curve (e.g., 1 µM, 5 µM, 10 µM, 20 µM, 50 µM).[2][5] | |
| Low or absent expression of target NOX isoforms in the cell line. | Verify the expression of NOX isoforms (NOX1-5) in your cells via techniques like qPCR or Western blotting. | |
| Inconsistent Results | Variability in pre-incubation time before adding stimulus. | Standardize the pre-incubation time across all experiments. |
| Cell confluence and passage number. | Maintain consistent cell culture conditions, including seeding density and passage number. | |
| Degradation of this compound stock solution. | Prepare fresh aliquots of this compound in DMSO and store them properly at -20°C. Avoid repeated freeze-thaw cycles.[2] | |
| High Background Signal | Autofluorescence of this compound. | Include a "this compound only" control to assess any intrinsic fluorescence at the wavelengths used for detection. |
| Unexpected Phenotypic Effects | NOX-independent or off-target effects. | Consider using another NOX inhibitor with a different mechanism of action or using genetic approaches (e.g., siRNA) to confirm the role of specific NOX isoforms.[1] |
Data Presentation
Table 1: Summary of this compound Concentrations and Incubation Times from Literature
| Cell Type | Concentration Range | Incubation Time | Assay/Effect Measured | Reference |
| Platelets | 5 - 10 µM | 10 minutes | Platelet aggregation | [1] |
| Vascular Smooth Muscle Cells (VSMC) | 0.1 - 20 µM | Pre-incubation | PDGF-dependent chemotaxis and ROS production | [2][3][8] |
| FaO Rat Hepatoma Cells | 25 mM | 30 minutes pre-incubation | ROS production and cell growth | [2] |
| A549 Cells | 10 mM | Pre-incubation | LPS-induced cell injury | [2] |
| Retinal Pigment Epithelial (RPE) Cells | 0.1 - 10 µM | 24, 48, 72 hours | Cell viability, migration, and EMT | [5] |
| HL-60 Cells | IC50 = 2 µM | Not specified | PMA-stimulated oxidative burst | [9] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Not specified | Not specified | Oxidized-LDL-mediated ROS production | [9] |
| RAW 264.7 Macrophages | 20 µM | 1 hour pre-incubation | LPS-induced ROS production and cytokine secretion | [4] |
Experimental Protocols
Protocol 1: Time-Course Experiment to Determine Optimal this compound Incubation Time
-
Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase and approximately 70-80% confluent at the time of the experiment.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Dilute the stock solution in your cell culture medium to the desired final concentration.
-
Treatment: Add the this compound-containing medium to the cells.
-
Incubation: Incubate the cells for a range of time points (e.g., 10 min, 30 min, 1h, 4h, 8h, 12h, 24h).
-
Stimulation (if applicable): If your experiment involves a stimulus (e.g., PDGF, TGF-β, LPS), add it to the wells after the respective this compound pre-incubation times.
-
Endpoint Measurement: At the end of each incubation period, perform your desired assay to measure the biological effect (e.g., ROS detection, Western blot for protein phosphorylation, migration assay).
-
Analysis: Plot the measured effect against the incubation time to identify the optimal duration.
Protocol 2: Dose-Response Experiment for this compound
-
Cell Seeding: Plate cells as described in Protocol 1.
-
This compound Preparation: Prepare a series of dilutions of this compound in your cell culture medium from your stock solution (e.g., 0.1 µM, 1 µM, 5 µM, 10 µM, 20 µM, 50 µM).[5]
-
Treatment: Add the different concentrations of this compound to the cells.
-
Incubation: Incubate the cells for a fixed, predetermined time (based on literature or a preliminary time-course experiment).
-
Stimulation (if applicable): Add your stimulus of interest after the pre-incubation period.
-
Endpoint Measurement: Perform your desired assay.
-
Analysis: Plot the measured effect against the this compound concentration to determine the IC50 or the optimal effective concentration.
Visualizations
Caption: Signaling pathways affected by this compound.
Caption: Workflow for optimizing this compound incubation.
References
- 1. This compound and VAS3947 attenuate platelet activation and thrombus formation via a NOX-independent pathway downstream of PKC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Novel Nox inhibitor this compound attenuates PDGF-dependent smooth muscle cell chemotaxis, but not proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. This compound is a pan-NADPH oxidase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The NOX toolbox: validating the role of NADPH oxidases in physiology and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. VAS 2870 | NADPH Oxidase | Tocris Bioscience [tocris.com]
VAS2870 limitations as a research tool
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the use of VAS2870, a pan-NADPH oxidase (NOX) inhibitor, as a research tool. It addresses common questions, outlines potential limitations, and offers troubleshooting guidance for experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor of the NADPH oxidase (NOX) enzyme family.[1] It is considered a pan-NOX inhibitor, meaning it does not show significant selectivity for a specific NOX isoform and has been shown to inhibit NOX1, NOX2, NOX4, and NOX5.[2][3] Its primary mechanism of action is the prevention of the assembly of the active NOX enzyme complex.[4]
Q2: What are the known limitations and off-target effects of this compound?
The primary limitation of this compound is its potential for off-target effects. Research has demonstrated that this compound can directly modify cysteine thiols on proteins through alkylation.[4][5] This thiol modification has been observed on the ryanodine receptor (RyR1) and glutathione.[4][5] This off-target activity is significant because it can mimic some of the downstream effects of reactive oxygen species (ROS), potentially confounding experimental results.[5] Additionally, this compound has been reported to inhibit platelet aggregation through a NOX-independent mechanism downstream of Protein Kinase C (PKC).[6] Researchers should be aware of these effects and design appropriate controls.
Q3: Is this compound specific to a particular NOX isoform?
No, this compound is not considered isoform-specific.[2] While initial studies may have suggested some specificity, subsequent research has confirmed that it inhibits multiple NOX isoforms, including NOX1, NOX2, NOX4, and NOX5.[2][3][5] Therefore, it should be used as a general or pan-NOX inhibitor in experimental designs.
Q4: What are the recommended working concentrations for this compound?
The optimal concentration of this compound is cell-type and context-dependent. However, published studies provide a general range. For example:
-
Inhibition of PMA-stimulated oxidative burst in HL-60 cells: IC₅₀ = 2 μM.[7]
-
Inhibition of PDGF-mediated ROS production in vascular smooth muscle cells (VSMCs): 10-20 μM completely abolishes ROS production.[1]
-
Impairment of cell growth in FaO rat hepatoma cells: Almost complete blockage of ROS production and thymidine incorporation at 25 mM.[1]
It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental system.
Q5: How should I prepare and store this compound stock solutions?
This compound has poor aqueous solubility.[4]
-
Solvent: It is soluble in DMSO, with stock solutions of up to 100 mM being reported.[7] Use fresh, high-quality DMSO as it is hygroscopic, and absorbed water can reduce the solubility of this compound.[8][9]
-
Storage of Powder: Store the solid compound at -20°C for up to 3 years.[1]
-
Storage of Stock Solutions: Aliquot stock solutions to avoid repeated freeze-thaw cycles. Store at -80°C for up to 2 years or at -20°C for up to 1 year.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No observable effect of this compound on ROS production. | Inadequate concentration: The concentration of this compound may be too low for the specific cell type or stimulus. | Perform a dose-response experiment to determine the optimal inhibitory concentration. |
| Compound degradation: Improper storage of the compound or stock solution may have led to degradation. | Ensure proper storage conditions are met. Prepare fresh stock solutions from powder. | |
| Cell permeability issues: Although generally considered cell-permeable, uptake may vary between cell types. | Increase incubation time with this compound before applying the stimulus. | |
| Dominant non-NOX source of ROS: The primary source of ROS in your experimental system may not be NADPH oxidase. | Use other inhibitors (e.g., for mitochondrial ROS) or genetic approaches (e.g., siRNA) to identify the ROS source. | |
| Inconsistent results between experiments. | Variability in stock solution preparation: Inconsistent dissolution of this compound powder. | Ensure the compound is fully dissolved in DMSO, using sonication if necessary.[9] Always use fresh, anhydrous DMSO. |
| Cell passage number and health: Cellular responses can change with increasing passage number. | Use cells within a consistent and low passage number range. Ensure cells are healthy and not under stress before the experiment. | |
| Unexpected cellular effects unrelated to ROS inhibition. | Off-target effects: As mentioned, this compound can directly modify protein thiols.[5] | Include negative controls, such as a structurally related but inactive compound if available. Consider using another NOX inhibitor with a different mechanism of action to confirm findings. |
| Solvent (DMSO) toxicity: High concentrations of DMSO can be toxic to some cell lines. | Ensure the final DMSO concentration in your culture medium is low (typically <0.5%) and include a vehicle control (DMSO alone) in your experiments.[10] |
Quantitative Data Summary
Table 1: Reported IC₅₀ and Effective Concentrations of this compound
| Application | Cell Line/System | IC₅₀ / Effective Concentration | Reference |
| Inhibition of PMA-stimulated oxidative burst | HL-60 cells | IC₅₀ = 2 μM | [7] |
| Inhibition of PDGF-mediated ROS production | Vascular Smooth Muscle Cells (VSMCs) | 10-20 μM (complete abolition) | [1] |
| Inhibition of PDGF-dependent chemotaxis | Vascular Smooth Muscle Cells (VSMCs) | 10 μM (100% inhibition) | [1] |
| Blockade of autocrine cell growth and ROS production | FaO rat hepatoma cells | 25 mM (almost complete) | [1] |
| Inhibition of NOX2 | Cell-free assay | IC₅₀ ~ 0.7 μM | [11] |
| Inhibition of NOX1 | Cell-free assay | Low micromolar range | [11] |
| Inhibition of NOX4 | Cell-free assay | Low micromolar range | [11] |
| Inhibition of NOX5 | Cell-free assay | Higher micromolar range | [11] |
Experimental Protocols
Protocol 1: General Procedure for In Vitro Inhibition of Cellular ROS Production
-
Cell Culture: Plate cells at the desired density in appropriate culture vessels and allow them to adhere and reach the desired confluency.
-
Preparation of this compound Working Solution: Prepare a fresh working solution of this compound by diluting the DMSO stock solution in a serum-free medium or buffer to the desired final concentration. Ensure the final DMSO concentration is consistent across all conditions and is non-toxic to the cells.
-
Pre-incubation: Remove the culture medium from the cells and wash with a phosphate-buffered saline (PBS). Add the this compound working solution (or vehicle control) to the cells and incubate for a predetermined time (e.g., 30-60 minutes) at 37°C.
-
Stimulation: After pre-incubation, add the stimulus (e.g., PDGF, PMA, LPS) to induce ROS production.
-
ROS Detection: Measure ROS production using a suitable fluorescent probe (e.g., DCFH-DA, DHE). Follow the manufacturer's instructions for the chosen probe.
-
Data Analysis: Quantify the fluorescence intensity and normalize the data to the vehicle control.
Visualizations
Caption: Mechanism of action and limitations of this compound.
Caption: A typical experimental workflow for using this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound is a pan-NADPH oxidase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Evolution of NADPH Oxidase Inhibitors: Selectivity and Mechanisms for Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Off-target thiol alkylation by the NADPH oxidase inhibitor 3-benzyl-7-(2-benzoxazolyl)thio-1,2,3-triazolo[4,5-d]pyrimidine (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound and VAS3947 attenuate platelet activation and thrombus formation via a NOX-independent pathway downstream of PKC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rndsystems.com [rndsystems.com]
- 8. This compound | NADPH-oxidase inhibitor | Mechanism | Concentration [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. High-Throughput Screening of NOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
Technical Support Center: Addressing the Lack of Isoform Specificity of VAS2870
Welcome to the technical support center for VAS2870. This guide is designed for researchers, scientists, and drug development professionals who are using the NADPH oxidase (NOX) inhibitor this compound and need to address its lack of isoform specificity. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to help you design rigorous experiments and accurately interpret your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is isoform specificity a concern?
A1: this compound is a small molecule inhibitor widely used in research to study the roles of NADPH oxidase (NOX) enzymes.[1] It is considered a pan-NOX inhibitor , meaning it inhibits multiple isoforms of the NOX family, including NOX1, NOX2, NOX4, and NOX5.[2][3] This lack of specificity is a significant concern because the different NOX isoforms have distinct cellular locations, activation mechanisms, and physiological roles.[4] Attributing an observed biological effect to a single NOX isoform when using this compound is therefore challenging and requires further validation.
Q2: What are the known IC₅₀ values of this compound for different NOX isoforms?
A2: The reported IC₅₀ values for this compound vary across different studies and assay conditions, which underscores the complexity of its use. However, it is generally most potent against NOX2, with decreasing potency against other isoforms. A summary of reported values is provided in the table below.
Q3: Are there known off-target effects for this compound?
A3: Yes. Besides its pan-NOX inhibitory activity, this compound has been reported to have significant off-target effects. A critical off-target mechanism is the alkylation of cysteine thiols on proteins other than NOX enzymes.[5] This can lead to confounding results, as the observed effects may mimic redox-regulated processes or arise from inhibition of other thiol-containing proteins, independent of NOX activity.[5]
Q4: My experiment with this compound yielded positive results. How can I be sure which NOX isoform is responsible?
A4: This is a crucial question. Relying solely on this compound is insufficient to pinpoint a specific NOX isoform. A multi-pronged approach is necessary for target validation:
-
Pharmacological Profiling: Use a panel of NOX inhibitors with different isoform selectivity profiles (see Table 2). If an effect is truly mediated by NOX4, for example, it should be replicated with a potent NOX4 inhibitor but not with a selective NOX1 or NOX5 inhibitor.
-
Genetic Approaches: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to specifically knock down the expression of individual NOX isoforms in your cell model. The phenotype observed with this compound should be mimicked by the knockdown of the specific isoform you hypothesize is involved.
-
Expression Analysis: Confirm which NOX isoforms are expressed in your experimental model (cell line or tissue) at the mRNA and protein level. If a particular isoform is not expressed, it cannot be the target of this compound in that system.
Q5: Are there better, more specific alternatives to this compound?
A5: Yes, several inhibitors with greater isoform selectivity have been developed. While no inhibitor is perfectly specific, using them in combination can provide stronger evidence for the involvement of a particular isoform. See the "Pharmacological Alternatives" section below for a detailed comparison.
Data Presentation: Inhibitor Specificity
Table 1: Reported IC₅₀ Values for this compound
| NOX Isoform | Reported IC₅₀ (μM) | Assay System | Reference(s) |
| NOX1 | Low micromolar range | Cell-based assays | [2] |
| NOX2 | ~0.7 | Cell-based assays | [2][6] |
| 10.6 | Cell-free (neutrophil membranes) | [7] | |
| NOX4 | Low micromolar range | Cell-based assays | [2] |
| NOX5 | Higher micromolar range | Cell-based assays | [2] |
Note: IC₅₀ values can vary significantly based on the experimental setup (e.g., cell-free vs. whole-cell), substrate concentrations, and detection methods.
Table 2: Pharmacological Alternatives to this compound with Improved Isoform Selectivity
| Compound | Primary Target(s) | Reported IC₅₀ (μM) | Key Considerations | Reference(s) |
| ML171 | NOX1 | ~0.1 - 0.25 | Potent and selective for NOX1. | [6][8] |
| GKT137831 | NOX1 / NOX4 | ~0.11 (NOX1), ~0.14 (NOX4) | Dual inhibitor, significantly less potent on NOX2. | [7] |
| M13 | NOX4 | ~0.01 | Highly potent NOX4 inhibitor, ~200x more potent than for NOX1. | [2][6] |
| ML090 | NOX5 | ~0.01 | Potent and selective for NOX5. | [2][6] |
| GSK2795039 | NOX2 | ~0.018 | Selective NOX2 inhibitor. | [9] |
Visualized Workflows and Pathways
Signaling Pathway: Overview of NOX Isoform Activation
Caption: Simplified overview of distinct NOX isoform activation pathways.
Experimental Workflow: Deconvoluting this compound Effects
Caption: A logical workflow for validating the target of an effect observed with this compound.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High background or inconsistent results in cellular assays. | 1. Inhibitor Instability/Precipitation: this compound has limited aqueous solubility. 2. Cell Toxicity: High concentrations of this compound or prolonged incubation can be cytotoxic. 3. Assay Interference: The inhibitor may interfere with the ROS detection probe (e.g., Amplex Red, lucigenin). | 1. Prepare fresh stock solutions in DMSO and dilute into final assay buffer immediately before use. Avoid multiple freeze-thaw cycles. 2. Perform a dose-response cytotoxicity assay (e.g., MTT or LDH) to determine a non-toxic working concentration. 3. Run a cell-free control to test if this compound directly scavenges ROS or interferes with the probe in the absence of cellular activity.[2] |
| Effect of this compound is not replicated by knocking down a single NOX isoform. | 1. Functional Redundancy: Multiple NOX isoforms present in the cell may contribute to the observed phenotype. 2. Incomplete Knockdown: The siRNA/shRNA may not have sufficiently reduced protein levels. 3. Off-Target Effect: The effect of this compound may be independent of NOX inhibition (e.g., via thiol alkylation). | 1. Perform double or triple knockdowns of the expressed NOX isoforms to check for redundancy. 2. Validate knockdown efficiency at the protein level using Western blot, not just qPCR. 3. Consider if the observed phenotype could be caused by disruption of general redox signaling. Test other thiol-alkylating agents as a control. |
| Contradictory results compared to published data. | 1. Different Cell Model: NOX expression profiles and signaling pathways vary greatly between cell types. 2. Different Assay Conditions: Incubation time, inhibitor concentration, and the stimulus used to activate NOX enzymes can all alter the outcome. | 1. Characterize the NOX isoform expression in your specific cell model. Do not assume it is the same as in other published systems. 2. Carefully document and standardize all experimental parameters. If possible, align your protocol with the one from the study you are comparing against. |
Detailed Experimental Protocols
Protocol 1: Measuring Cellular ROS Production (Amplex Red Assay)
This protocol is for measuring hydrogen peroxide (H₂O₂) release from adherent cells in a 96-well plate format.
Materials:
-
Adherent cells cultured in a black, clear-bottom 96-well plate.
-
Amplex® Red reagent (e.g., from Thermo Fisher Scientific).
-
Horseradish peroxidase (HRP).
-
Krebs-Ringer phosphate glucose (KRPG) buffer or similar physiological buffer.
-
This compound and other NOX inhibitors.
-
Stimulant of choice (e.g., PMA, Angiotensin II).
Procedure:
-
Cell Plating: Plate cells in a 96-well plate to achieve 80-90% confluency on the day of the assay.
-
Inhibitor Pre-incubation:
-
Wash cells once with warm KRPG buffer.
-
Add 100 µL of KRPG buffer containing the desired concentration of this compound or other inhibitors. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate for 30-60 minutes at 37°C.
-
-
Prepare Detection Reagent:
-
Prepare a 2X working solution of the detection reagent in KRPG buffer. For each mL, add Amplex Red to a final concentration of 100 µM and HRP to a final concentration of 0.2 U/mL. Protect from light.
-
-
Assay Measurement:
-
Add 100 µL of the 2X detection reagent to each well. This will dilute the inhibitor to its final 1X concentration.
-
If a stimulant is used, it should be included in the 2X detection reagent.
-
Immediately place the plate in a pre-warmed (37°C) fluorescence plate reader.
-
Measure fluorescence kinetically over 30-60 minutes, with readings every 2-5 minutes. Use an excitation wavelength of ~540 nm and an emission wavelength of ~590 nm.
-
-
Data Analysis:
-
Calculate the rate of H₂O₂ production by determining the slope of the linear portion of the kinetic curve (fluorescence units per minute).
-
Normalize the rates to the vehicle control to determine the percent inhibition.
-
Protocol 2: Genetic Knockdown of NOX4 using siRNA
This protocol provides a general guideline for transiently silencing NOX4 expression in cultured cells.
Materials:
-
Cultured cells at ~50% confluency.
-
Validated siRNA targeting your species' NOX4 (a pool of 3-4 siRNAs is recommended).
-
Non-targeting (scrambled) control siRNA.
-
Lipofectamine™ RNAiMAX or similar transfection reagent.
-
Opti-MEM™ or similar serum-free medium.
-
Standard cell culture medium.
-
Reagents for qPCR and Western blot.
Procedure:
-
Day 1: Transfection
-
In separate tubes, dilute the NOX4 siRNA and the non-targeting control siRNA in Opti-MEM to the desired final concentration (e.g., 20 nM).
-
In another set of tubes, dilute the transfection reagent in Opti-MEM according to the manufacturer's instructions.
-
Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate for 15-20 minutes at room temperature to allow complexes to form.
-
Add the siRNA-lipid complexes dropwise to the cells in fresh culture medium.
-
Incubate the cells for 24-72 hours. The optimal time should be determined empirically.
-
-
Day 3-4: Validation and Experimentation
-
Validate Knockdown: Harvest a subset of cells from each condition to validate knockdown efficiency.
-
mRNA Level: Perform qPCR to quantify NOX4 mRNA levels relative to a housekeeping gene. Expect >70% reduction compared to the non-targeting control.
-
Protein Level: Perform Western blot to assess NOX4 protein levels. This is the most critical validation step.
-
-
Perform Functional Assay: Use the remaining cells with validated knockdown to perform your primary experiment (e.g., measure the biological response that was affected by this compound).
-
-
Data Analysis:
-
Compare the biological response in NOX4-knockdown cells to the non-targeting control cells. A significant reduction in the response that mimics the effect of this compound would implicate NOX4 as the target.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biorxiv.org [biorxiv.org]
- 3. This compound is a pan-NADPH oxidase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The NOX toolbox: validating the role of NADPH oxidases in physiology and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Off-target thiol alkylation by the NADPH oxidase inhibitor 3-benzyl-7-(2-benzoxazolyl)thio-1,2,3-triazolo[4,5-d]pyrimidine (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Nox Inhibitors & Therapies: Rational Design of Peptidic and Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
VAS2870 Technical Support Center: Troubleshooting Guides & FAQs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing VAS2870, a potent pan-NADPH oxidase (NOX) inhibitor, in their experiments. Here you will find answers to frequently asked questions and troubleshooting guides to address common challenges encountered during its use.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound's antioxidant properties?
This compound exerts its antioxidant effects by inhibiting the activity of Nicotinamide Adenine Dinucleotide Phosphate (NADPH) oxidase (NOX) enzymes.[1][2] NOX enzymes are a major source of reactive oxygen species (ROS) in biological systems.[3][4][5] By inhibiting these enzymes, this compound effectively suppresses the production of ROS, thereby reducing oxidative stress. It is important to note that this compound is not a direct ROS scavenger.[6][7][8]
Q2: Is this compound specific to a particular NOX isoform?
No, this compound is considered a pan-NOX inhibitor, meaning it inhibits multiple NOX isoforms, including NOX1, NOX2, NOX4, and NOX5.[5][9][10] While it may exhibit different potencies for different isoforms, it is not selective for a single one.[9][11] Therefore, when interpreting results, it is crucial to consider that the observed effects are likely due to the inhibition of several NOX isoforms present in the experimental system.
Q3: What are the known off-target effects of this compound?
A significant off-target effect of this compound is its ability to cause thiol alkylation.[12][13] This means it can directly modify cysteine residues on proteins other than NOX enzymes, which could lead to confounding experimental results.[12] Researchers should be aware of this possibility and consider appropriate control experiments. Additionally, at high concentrations, some studies suggest it may have minor antioxidant effects independent of NOX inhibition, though its primary role is not as a scavenger.[11] It has also been reported to inhibit platelet aggregation through a NOX-independent mechanism.[1]
Q4: In which solvents can I dissolve this compound and what are the recommended storage conditions?
This compound is soluble in Dimethyl Sulfoxide (DMSO) up to 100 mM.[1] For long-term storage, the powder form should be stored at -20°C for up to 3 years.[14] In solvent, it is recommended to store at -80°C for up to two years.[14]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No observable effect of this compound on ROS levels. | 1. Inactive Compound: Improper storage or handling may have degraded the compound. 2. Insufficient Concentration: The concentration used may be too low for the specific cell type or experimental conditions. 3. NOX-independent ROS production: The primary source of ROS in your system may not be NADPH oxidase. 4. Cell Permeability Issues: The compound may not be effectively entering the cells. | 1. Quality Control: Ensure the compound is from a reputable source and has been stored correctly. Test a fresh batch if necessary. 2. Dose-Response Experiment: Perform a dose-response curve to determine the optimal inhibitory concentration (typically in the range of 1-25 µM).[3][14] 3. Alternative ROS Sources: Investigate other potential sources of ROS in your model, such as mitochondria or xanthine oxidase. 4. Permeabilization Control: Use a positive control known to reduce ROS in your specific cell type to confirm cell permeability and assay validity. |
| Inconsistent results between experiments. | 1. Variability in Cell Culture: Differences in cell passage number, confluency, or serum conditions can alter NOX expression and activity. 2. Inconsistent Compound Preparation: Variability in dissolving and diluting the compound. 3. Assay Variability: Inconsistent timing of treatments or measurements. | 1. Standardize Cell Culture: Use cells within a defined passage range and maintain consistent culture conditions. 2. Fresh Preparations: Prepare fresh stock solutions of this compound in DMSO for each experiment. 3. Consistent Protocols: Adhere strictly to the established experimental timeline for treatment and analysis. |
| Observed cytotoxicity at effective concentrations. | 1. High Concentration: The concentration required for NOX inhibition in your system may be approaching cytotoxic levels. 2. Off-Target Effects: Thiol alkylation or other off-target effects may be contributing to cell death. 3. Solvent Toxicity: High concentrations of DMSO can be toxic to some cell lines. | 1. Optimize Concentration: Determine the lowest effective concentration through a dose-response experiment. 2. Control for Off-Target Effects: Consider using other NOX inhibitors with different mechanisms of action to confirm that the observed phenotype is due to NOX inhibition. 3. Solvent Control: Ensure the final concentration of DMSO in your culture medium is consistent across all conditions and is below the toxic threshold for your cells (typically <0.5%). |
Quantitative Data Summary
Table 1: Inhibitory Concentrations (IC50) of this compound
| Target | Cell Line / System | IC50 Value | Reference(s) |
| PMA-stimulated oxidative burst | HL-60 cells | 2 µM | [1] |
| Superoxide production | Human neutrophils (cell-free) | 10.6 µM | [7] |
| NOX2 | - | 1.1 µM | [15] |
| NOX4 | - | 12.3 µM | [15] |
Key Experimental Protocols
Protocol 1: Measurement of NADPH Oxidase Activity
This protocol is adapted from methods described for measuring NADPH oxidase activity using lucigenin-enhanced chemiluminescence.[3][14]
Materials:
-
Cells of interest
-
This compound
-
Lucigenin
-
NADPH
-
Phosphate buffer (50 mM, pH 7.0) containing 1 mM EGTA and protease inhibitors
-
Sucrose (150 mM)
-
Bradford assay reagent
-
Luminometer
Procedure:
-
Cell Preparation: Culture and treat cells with this compound or vehicle control for the desired time.
-
Harvesting: Wash cells twice with ice-cold phosphate-buffered saline (PBS), pH 7.4.
-
Lysis: Resuspend the cell pellet in ice-cold phosphate buffer and lyse the cells.
-
Protein Quantification: Determine the total protein concentration of the cell lysate using a Bradford assay and adjust the concentration to 1 mg/mL.
-
Chemiluminescence Assay:
-
In a 96-well plate, add 100 µL of the protein sample per well.
-
Prepare a reaction mixture containing phosphate buffer, 5 µM lucigenin, and 250 µM NADPH.
-
Initiate the reaction by adding the NADPH-containing reaction mixture to the wells.
-
-
Measurement: Immediately measure chemiluminescence in a luminometer, taking readings at regular intervals (e.g., every 2 minutes) for a total of 6-10 minutes.
-
Data Analysis: Express NADPH oxidase activity as relative light units (RLU) per milligram of protein.
Protocol 2: Detection of Intracellular ROS using 2',7'-Dichlorofluorescin Diacetate (DCF-DA)
This protocol is based on the use of DCF-DA to measure intracellular ROS levels.[3][16]
Materials:
-
Cells of interest
-
This compound
-
2',7'-Dichlorofluorescin Diacetate (DCF-DA)
-
ROS-inducing agent (e.g., PDGF, LPS)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate or on coverslips suitable for microscopy.
-
Pre-treatment: Pre-incubate the cells with the desired concentration of this compound or vehicle control for 30 minutes.[14]
-
ROS Induction: Add the ROS-inducing agent (e.g., PDGF-BB) and incubate for the appropriate time (e.g., 1-2 hours).[3]
-
DCF-DA Loading: Wash the cells with PBS and then incubate with 10 µM DCF-DA in PBS for 30 minutes at 37°C.
-
Measurement:
-
Microplate Reader: Wash the cells with PBS and measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm.
-
Microscopy: Wash the cells with PBS, mount the coverslips, and visualize the fluorescence using a fluorescence microscope with appropriate filters.
-
-
Data Analysis: Quantify the fluorescence intensity and normalize it to the control group.
Visualizations
Caption: Mechanism of this compound as a pan-NOX inhibitor to reduce ROS.
Caption: Experimental workflow for measuring intracellular ROS.
Caption: this compound inhibits PDGF-induced cell migration via NOX.
References
- 1. rndsystems.com [rndsystems.com]
- 2. This compound | NADPH-oxidase inhibitor | Mechanism | Concentration [selleckchem.com]
- 3. Novel Nox inhibitor this compound attenuates PDGF-dependent smooth muscle cell chemotaxis, but not proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. tandfonline.com [tandfonline.com]
- 6. academic.oup.com [academic.oup.com]
- 7. NADPH oxidase inhibitors: a decade of discovery from Nox2ds to HTS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound is a pan-NADPH oxidase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. biorxiv.org [biorxiv.org]
- 12. Off-target thiol alkylation by the NADPH oxidase inhibitor 3-benzyl-7-(2-benzoxazolyl)thio-1,2,3-triazolo[4,5-d]pyrimidine (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evolution of NADPH Oxidase Inhibitors: Selectivity and Mechanisms for Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. researchgate.net [researchgate.net]
- 16. New NADPH Oxidase 2 Inhibitors Display Potent Activity against Oxidative Stress by Targeting p22phox-p47phox Interactions - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing VAS2870-Induced Cellular Stress: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for minimizing cellular stress when using the NADPH oxidase (NOX) inhibitor, VAS2870.
I. Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving this compound.
1. Issue: Unexpected or Excessive Cellular Toxicity
Question: My cells are showing high levels of apoptosis or a significant decrease in viability even at low concentrations of this compound. What could be the cause and how can I mitigate this?
Answer: Unexpected cytotoxicity can stem from several factors, including off-target effects of this compound, the specific sensitivity of your cell line, or suboptimal experimental conditions.
Troubleshooting Steps:
-
Confirm this compound Concentration and Purity: Ensure the correct concentration of this compound is being used and that the compound has been stored properly to maintain its integrity. Purity should be ≥98%.[1]
-
Optimize Concentration Range: Perform a dose-response experiment to determine the optimal, non-toxic concentration range for your specific cell line. It is advisable to start with a low concentration (e.g., 0.1-1 µM) and titrate up.[2][3]
-
Reduce Incubation Time: Shorter incubation periods may be sufficient to achieve NOX inhibition without inducing significant cellular stress.
-
Consider Off-Target Effects: this compound has been reported to cause off-target effects through thiol alkylation of cysteine residues on proteins other than NOX enzymes.[4][5] This can lead to cellular stress and apoptosis independent of NOX inhibition.
-
Include Proper Controls:
-
Vehicle Control (DMSO): As this compound is typically dissolved in DMSO, ensure the final DMSO concentration in your culture medium is non-toxic (generally <0.5%).
-
Positive Control for Apoptosis: Use a known apoptosis-inducing agent to confirm that your assay is working correctly.
-
-
Alternative Inhibitors: If off-target effects are suspected, consider using alternative NOX inhibitors with different mechanisms of action, such as GKT137831 (a NOX1/4 inhibitor) or ML171 (a NOX1 inhibitor).[6][7]
2. Issue: No Observable Effect of this compound on ROS Production
Question: I am not observing the expected decrease in reactive oxygen species (ROS) production after treating my cells with this compound. What are the possible reasons for this?
Answer: The lack of an effect from this compound on ROS production can be due to several factors, ranging from the experimental setup to the specific biology of the cell system being studied.
Troubleshooting Steps:
-
Verify NOX Enzyme Expression: Confirm that your cell line expresses the NOX isoforms that are targeted by this compound (NOX1, NOX2, NOX4, NOX5).[8] This can be done using techniques like RT-qPCR or Western blotting.
-
Ensure Proper Stimulation of NOX Activity: In many cell types, NOX enzymes are not constitutively active and require stimulation to produce significant amounts of ROS. Use an appropriate agonist (e.g., PMA, PDGF, Angiotensin II) to induce NOX activity before or concurrently with this compound treatment.[1][2]
-
Check this compound Activity: The compound may have degraded. Use a fresh stock of this compound.
-
Optimize Assay Conditions for ROS Detection:
-
Probe Selection: Ensure the chosen ROS probe (e.g., DCFDA/H2DCFDA) is appropriate for the type of ROS being measured.
-
Probe Concentration and Incubation: Use the optimal concentration of the ROS probe and incubate for the recommended time, protected from light, to avoid artifacts.
-
High Background Fluorescence: High background in ROS assays can mask the inhibitory effect of this compound. Refer to the troubleshooting section for ROS detection assays below.
-
-
Mechanism of Inhibition: this compound is thought to inhibit the assembly of the NOX enzyme complex.[9] If the complex is already fully assembled and active, the inhibitory effect might be less pronounced. Consider pre-incubating with this compound before stimulating NOX activity.
II. Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a pan-NOX inhibitor that targets multiple isoforms of the NADPH oxidase enzyme family (NOX1, NOX2, NOX4, and NOX5).[8] Its primary mechanism is believed to be the inhibition of the proper assembly of the NOX enzyme complex, which is essential for its catalytic activity and the production of reactive oxygen species (ROS).[9]
Q2: What are the known off-target effects of this compound?
A2: A significant off-target effect of this compound is the alkylation of thiol groups on cysteine residues of various cellular proteins.[4][5] This can lead to a broad range of cellular effects that are independent of NOX inhibition and may contribute to cytotoxicity.
Q3: What is the recommended solvent and storage condition for this compound?
A3: this compound is soluble in DMSO up to 100 mM.[1] Stock solutions in DMSO should be stored at -20°C or -80°C. For long-term storage, it is recommended to store the powder at +4°C.[1]
Q4: What are typical working concentrations for this compound in cell culture experiments?
A4: The effective concentration of this compound can vary significantly depending on the cell type and the specific experimental endpoint. A general starting range is 0.1 µM to 20 µM.[2][3] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific application.
Q5: Can this compound differentiate between different NOX isoforms?
A5: No, this compound is considered a pan-NOX inhibitor and does not show significant selectivity between the different NOX isoforms it inhibits (NOX1, NOX2, NOX4, and NOX5).[8]
III. Data Presentation
Table 1: IC50 Values of this compound for Different NOX Isoforms
| NOX Isoform | IC50 Value (µM) | Cell System/Assay Condition |
| NOX1 | ~10 | Cell-free assay (VAS3947, an analog)[10] |
| NOX2 | 0.7 - 10.6 | HL-60 cells, cell-free neutrophil membranes[11][12] |
| NOX4 | ~10 - 12.3 | Cell-free assay (VAS3947, an analog), A7r5 cells[10][11][13] |
| NOX5 | Higher µM range | HEK293 cells overexpressing NOX5[12] |
Note: IC50 values can vary depending on the assay system and experimental conditions.
Table 2: Recommended Concentration Ranges for Common Cell Lines
| Cell Line | Application | Recommended Concentration Range (µM) | Reference |
| HL-60 | Inhibition of PMA-stimulated oxidative burst | 2 | [1] |
| Vascular Smooth Muscle Cells (VSMCs) | Inhibition of PDGF-mediated ROS production and migration | 10 - 20 | [2] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Inhibition of oxidized-LDL-mediated ROS production | Not specified, but effective | [1] |
| Liver Tumor Cells | Enhancement of TGF-β-induced apoptosis | Not specified, but effective | [1] |
IV. Experimental Protocols
1. Protocol for Measurement of Intracellular ROS using DCFDA/H2DCFDA
This protocol is adapted for a 96-well plate format.
Materials:
-
Cells of interest
-
This compound
-
DCFDA/H2DCFDA reagent (e.g., 2',7'-dichlorodihydrofluorescein diacetate)
-
Phenol red-free culture medium
-
Phosphate-buffered saline (PBS)
-
Black, clear-bottom 96-well plates
-
Fluorescence microplate reader (Excitation/Emission: ~485/535 nm)
-
ROS-inducing agent (e.g., PMA, H₂O₂) as a positive control
Procedure:
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Cell Treatment: Pre-treat cells with various concentrations of this compound (and vehicle control) in phenol red-free medium for the desired time (e.g., 1-2 hours).
-
Probe Loading: Remove the treatment medium and wash the cells once with warm PBS. Add 100 µL of DCFDA/H2DCFDA working solution (typically 10-25 µM in serum-free, phenol red-free medium) to each well.
-
Incubation: Incubate the plate at 37°C for 30-45 minutes in the dark.[13]
-
ROS Induction (Optional): If you are measuring stimulated ROS production, add your ROS-inducing agent at this step.
-
Measurement: Immediately measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.
Troubleshooting for DCFDA/H2DCFDA Assay:
-
High Background:
-
Weak Signal:
-
Cause: Insufficient ROS production, low probe concentration, or cell death.
-
Solution: Ensure your cells are healthy and capable of producing ROS (use a positive control). Optimize the DCFDA/H2DCFDA concentration and incubation time.
-
2. Protocol for Apoptosis Detection using Annexin V and Propidium Iodide (PI) Staining
This protocol is for flow cytometry analysis.
Materials:
-
Cells of interest
-
This compound
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer (typically contains HEPES, NaCl, and CaCl₂)
-
PBS
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound (and controls) for the desired duration to induce apoptosis.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation method (e.g., trypsin-EDTA, but be mindful of EDTA's effect on calcium-dependent Annexin V binding; wash thoroughly).
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[4]
-
Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analysis: Analyze the samples by flow cytometry within one hour.
-
Live cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Necrotic cells: Annexin V-negative, PI-positive
-
Troubleshooting for Annexin V/PI Assay:
-
High Percentage of PI-Positive Cells in Control:
-
Cause: Harsh cell handling during harvesting.
-
Solution: Handle cells gently and minimize centrifugation speed and duration.[4]
-
-
Weak Annexin V Staining:
-
Cause: Insufficient calcium in the binding buffer, expired reagents.
-
Solution: Ensure the binding buffer contains adequate calcium and that reagents are within their expiration date.[4]
-
-
No Apoptosis Detected in Treatment Group:
-
Cause: Insufficient drug concentration or incubation time.
-
Solution: Increase the concentration of this compound or extend the incubation period.[16]
-
3. Protocol for Cell Viability Assessment using MTT Assay
This protocol is for a 96-well plate format.
Materials:
-
Cells of interest
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.
-
Cell Treatment: Treat cells with various concentrations of this compound (and controls) for the desired duration.
-
MTT Addition: Add 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate at 37°C for 2-4 hours, or until purple formazan crystals are visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[17]
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
Troubleshooting for MTT Assay:
-
High Background:
-
Cause: Contamination with bacteria or yeast, or interference from phenol red in the medium.
-
Solution: Ensure sterile technique and use phenol red-free medium for the assay.
-
-
Low Signal:
-
Cause: Low cell number or low metabolic activity.
-
Solution: Optimize the initial cell seeding density.
-
V. Mandatory Visualizations
Caption: Mechanism of this compound action and potential off-target effects.
Caption: Experimental workflow for measuring intracellular ROS.
Caption: General signaling pathways regulated by NOX-derived ROS.
References
- 1. NADPH Oxidase Biology and the Regulation of Tyrosine Kinase Receptor Signaling and Cancer Drug Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of cell proliferation by NADPH oxidase-mediated signaling: potential roles in tissue repair, regenerative medicine and tissue engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis and Solution of Common Problems in Annexin V Detection [elabscience.com]
- 4. bosterbio.com [bosterbio.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. broadpharm.com [broadpharm.com]
- 10. Evolution of NADPH Oxidase Inhibitors: Selectivity and Mechanisms for Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NADPH oxidase inhibitors: a decade of discovery from Nox2ds to HTS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. researchgate.net [researchgate.net]
- 14. Troubleshooting the dichlorofluorescein assay to avoid artifacts in measurement of toxicant-stimulated cellular production of reactive oxidant species - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 16. yeasenbio.com [yeasenbio.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
dealing with batch-to-batch variability of VAS2870
Welcome to the technical support center for VAS2870. This resource is designed for researchers, scientists, and drug development professionals to address common issues and questions that may arise during the use of this compound in experimental settings. Our goal is to help you troubleshoot potential problems, with a particular focus on addressing batch-to-batch variability to ensure the consistency and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor of the NADPH oxidase (NOX) family of enzymes.[1][2][3] It is considered a pan-NOX inhibitor, meaning it can inhibit multiple NOX isoforms, although it may exhibit some selectivity.[4] Its primary mechanism of action, particularly for NOX2, is believed to be the inhibition of the assembly of the active enzyme complex, which is necessary for the production of reactive oxygen species (ROS).[4][5]
Q2: I am observing inconsistent results between different batches of this compound. What could be the cause?
A2: Batch-to-batch variability of small molecules like this compound can stem from several factors:
-
Purity and Impurities: The purity of the compound is critical. Even small amounts of impurities can have biological activity and interfere with your assay. The impurity profile may differ between batches.
-
Compound Stability and Degradation: this compound, like many research chemicals, can degrade over time, especially with improper storage. Exposure to light, moisture, or repeated freeze-thaw cycles of stock solutions can lead to the formation of degradation products with altered activity.
-
Solubility Issues: Incomplete solubilization of the compound can lead to a lower effective concentration in your experiments. The solubility can be affected by the quality of the solvent (e.g., hygroscopic DMSO) and the preparation method.[1]
-
Off-Target Effects: this compound is known to have off-target effects, including the alkylation of thiol groups on proteins.[6][7] The extent of these off-target effects could potentially vary if different batches have subtle differences in reactivity.
Q3: How should I prepare and store this compound to minimize variability?
A3: Proper handling and storage are crucial for maintaining the consistency of this compound.
-
Stock Solutions: Prepare a high-concentration stock solution in a high-quality, anhydrous solvent such as DMSO.[1][3] It is recommended to use freshly opened DMSO as it can absorb moisture, which may affect solubility.[1] Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Storage: Store the solid compound and stock solutions as recommended by the supplier, typically at -20°C or -80°C for long-term storage.[1] Protect from light.
-
Working Solutions: Prepare fresh working solutions from the stock solution for each experiment.[1] When diluting into aqueous buffers, be mindful of potential precipitation.
Q4: My experimental results are not consistent with published data, even with a new batch of this compound. What else could be wrong?
A4: If you have ruled out batch-to-batch variability of the compound itself, consider these other potential sources of inconsistency:
-
Cell-Based Assay Variability: Cell lines can change over time with increasing passage number, leading to altered responses.[2] It is essential to use low-passage cells and regularly authenticate your cell lines. Mycoplasma contamination can also significantly impact cellular physiology and experimental outcomes.[2]
-
Assay Conditions: Minor variations in experimental conditions can lead to significant differences in results.[2] Ensure consistency in cell density, serum concentration, incubation times, and the final concentration of the solvent (e.g., DMSO).
-
Off-Target Effects of this compound: The observed phenotype may be a result of this compound's off-target effects rather than NOX inhibition.[8] For example, its thiol-alkylating properties could affect various cellular processes.[6][7]
Troubleshooting Guides
Issue 1: Inconsistent IC50 values between batches.
| Possible Cause | Troubleshooting Step |
| Different Purity Profiles | Request the certificate of analysis (CoA) for each batch from the supplier to compare purity levels. If possible, independently verify the purity of each batch using methods like HPLC.[9] |
| Compound Degradation | Prepare fresh stock solutions from the solid compound of each batch. Avoid using old stock solutions. |
| Inaccurate Concentration of Stock Solution | Ensure the solid compound is accurately weighed. Use a calibrated balance. Ensure complete dissolution of the compound when making the stock solution. Sonication may aid in dissolution.[1] |
| Assay Variability | Run a reference compound with a known and stable IC50 in parallel with each batch of this compound to assess assay performance. |
Issue 2: Unexpected or off-target effects are observed.
| Possible Cause | Troubleshooting Step |
| Thiol Alkylation | Be aware that this compound can alkylate cysteine residues on proteins.[6][7] This can lead to a variety of biological effects unrelated to NOX inhibition. Consider using a structurally different NOX inhibitor to see if the same phenotype is observed. |
| NOX-Independent Effects | Research has shown that this compound can inhibit platelet aggregation through a NOX-independent pathway.[8] If your experimental system involves pathways that are sensitive to such effects, you may observe unexpected outcomes. |
| DMSO Effects | High concentrations of DMSO can have biological effects on their own.[10] Always include a vehicle control with the same final concentration of DMSO as your experimental samples. It is recommended to keep the final DMSO concentration below 0.1%.[10] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound solid compound
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, single-use vials
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weigh the desired amount of this compound using a calibrated analytical balance.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex and/or sonicate the solution to ensure complete dissolution.[1]
-
Aliquot the stock solution into single-use volumes in sterile vials.
-
Store the aliquots at -20°C or -80°C, protected from light.[1]
-
Protocol 2: General Cell-Based Assay for NOX Inhibition
-
Cell Seeding: Plate cells at a predetermined density in a suitable multi-well plate and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium from a freshly thawed stock solution aliquot. Also, prepare a vehicle control with the same final DMSO concentration.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Pre-incubate the cells with the compound for a period determined by your experimental design (e.g., 30 minutes to 1 hour).
-
-
Stimulation of ROS Production:
-
Induce ROS production by adding a known NOX activator (e.g., Phorbol 12-myristate 13-acetate (PMA) for NOX1/2, or ionomycin for NOX5).
-
-
Detection of ROS:
-
Measure ROS production using a suitable detection reagent (e.g., Amplex Red for extracellular H₂O₂, or luminol for superoxide).
-
Read the signal using a plate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Subtract the background signal from all readings.
-
Normalize the data to the vehicle control.
-
Plot the normalized data as a function of this compound concentration and determine the IC50 value.
-
Quantitative Data Summary
| Parameter | Value | Cell Line/System | Reference |
| IC50 (PMA-stimulated oxidative burst) | 2 µM | HL-60 cells | [11] |
| Effective Concentration (PDGF-mediated ROS production) | 10-20 µM | Vascular Smooth Muscle Cells (VSMCs) | [12] |
| Effective Concentration (inhibition of chemotaxis) | 10 µM (100% inhibition) | Vascular Smooth Muscle Cells (VSMCs) | [1] |
| Solubility in DMSO | up to 100 mM | N/A | [13] |
Visualizations
Caption: Mechanism of this compound inhibition of NOX2 activation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | NADPH-oxidase inhibitor | Mechanism | Concentration [selleckchem.com]
- 4. Evolution of NADPH Oxidase Inhibitors: Selectivity and Mechanisms for Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Thiol alkylation inhibits the mitogenic effects of platelet-derived growth factor and renders it proapoptotic via activation of STATs and p53 and induction of expression of caspase1 and p21(waf1/cip1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound and VAS3947 attenuate platelet activation and thrombus formation via a NOX-independent pathway downstream of PKC - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 小分子分析与质控 [sigmaaldrich.com]
- 10. mdpi.com [mdpi.com]
- 11. VAS 2870 | NADPH Oxidase | Tocris Bioscience [tocris.com]
- 12. Novel Nox inhibitor this compound attenuates PDGF-dependent smooth muscle cell chemotaxis, but not proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. rndsystems.com [rndsystems.com]
Technical Support Center: Validating the Inhibitory Effect of VAS2870
This technical support center provides researchers, scientists, and drug development professionals with guidance on validating the inhibitory effect of VAS2870 in a new experimental model. It includes frequently asked questions (FAQs), troubleshooting guides for common issues, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule compound widely regarded as a pan-inhibitor of NADPH oxidase (Nox) enzymes.[1][2][3] Its primary mechanism of action is the inhibition of Nox enzymes, which are dedicated sources of reactive oxygen species (ROS).[4][5] By inhibiting Nox activity, this compound can effectively suppress the production of intracellular ROS that are involved in various cellular signaling pathways.[6][7] It is important to note that while it is a pan-Nox inhibitor, it is not selective for any specific Nox isoform.[2]
Q2: Are there known off-target or Nox-independent effects of this compound?
A2: Yes, several studies have reported off-target and Nox-independent effects of this compound. For instance, it has been shown to attenuate platelet activation and thrombus formation through a pathway downstream of protein kinase C (PKC), independent of Nox activity.[1][8] Additionally, some studies suggest that this compound may exhibit antioxidant properties in certain experimental setups.[9][10] Researchers should be aware of these potential confounding effects when interpreting their results.
Q3: What are the typical working concentrations for this compound in cell culture experiments?
A3: The effective concentration of this compound can vary depending on the cell type and the specific biological process being investigated. However, many published studies report using this compound in the range of 1 µM to 25 µM.[1][6][11] For example, a concentration of 10 µM has been shown to completely abolish PDGF-dependent chemotaxis of vascular smooth muscle cells.[6] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific model.
Q4: How should I prepare and store this compound stock solutions?
A4: this compound is soluble in DMSO, and it is common practice to prepare a concentrated stock solution (e.g., 10-100 mM) in DMSO.[8] This stock solution should be stored at -20°C or -80°C to maintain its stability. When preparing working solutions, the final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cellular effects.
Troubleshooting Guides
This section addresses common issues that may arise during the validation of this compound's inhibitory effect.
| Issue | Possible Cause(s) | Troubleshooting Steps |
| No observable inhibitory effect of this compound. | 1. Suboptimal concentration: The concentration of this compound may be too low for the specific cell type or stimulus. 2. Compound instability: The this compound stock solution may have degraded. 3. Cellular resistance: The new model may have mechanisms that counteract the effects of this compound. 4. Nox-independent pathway: The biological response being measured may not be dependent on Nox activity. | 1. Perform a dose-response curve to determine the optimal inhibitory concentration. 2. Prepare a fresh stock solution of this compound. 3. Verify the expression and activity of Nox enzymes in your model system. 4. Consider alternative signaling pathways that might be involved and investigate potential Nox-independent effects of this compound.[1] |
| High cellular toxicity observed with this compound treatment. | 1. Concentration is too high: The concentration of this compound may be cytotoxic to the specific cell line. 2. Prolonged incubation time: Extended exposure to the inhibitor could be detrimental to cell health. 3. Solvent toxicity: The concentration of the solvent (e.g., DMSO) in the final working solution may be too high. | 1. Perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) to determine the cytotoxic concentration range. 2. Optimize the incubation time to the shortest duration necessary to observe the inhibitory effect. 3. Ensure the final solvent concentration is non-toxic to your cells (typically ≤ 0.1% for DMSO). |
| Inconsistent or variable results between experiments. | 1. Inconsistent cell culture conditions: Variations in cell passage number, confluency, or serum concentration can affect experimental outcomes. 2. Variability in this compound preparation: Inconsistent preparation of stock and working solutions can lead to dosing errors. 3. Assay variability: The experimental assay itself may have inherent variability. | 1. Maintain consistent cell culture practices and use cells within a defined passage number range. 2. Prepare fresh working solutions of this compound for each experiment from a validated stock. 3. Include appropriate positive and negative controls in every experiment and run replicates to assess variability. |
| Observed effect is not consistent with Nox inhibition. | 1. Off-target effects: As mentioned, this compound can have Nox-independent effects.[1] 2. Antioxidant activity: this compound may be acting as a general antioxidant rather than a specific Nox inhibitor.[9][10] | 1. Use other, structurally different Nox inhibitors to see if they produce a similar effect.[3] 2. Employ genetic approaches like siRNA or shRNA to specifically knockdown Nox isoforms and compare the results with this compound treatment. 3. Test for general antioxidant effects using appropriate assays. |
Key Experimental Protocols
Here are detailed methodologies for key experiments to validate the inhibitory effect of this compound.
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol describes the use of a fluorescent probe to measure changes in intracellular ROS levels following this compound treatment.
Materials:
-
Cell line of interest
-
Appropriate cell culture medium
-
This compound
-
ROS-sensitive fluorescent probe (e.g., DCFDA, DHE)
-
Stimulant to induce ROS production (e.g., PDGF, Angiotensin II, PMA)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Seed cells in a suitable format (e.g., 96-well plate for plate reader, 6-well plate for flow cytometry) and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for a predetermined time (e.g., 1 hour). Include a vehicle control (DMSO).
-
Load the cells with the ROS-sensitive fluorescent probe according to the manufacturer's instructions.
-
Wash the cells with PBS to remove excess probe.
-
Add the ROS-inducing stimulant to the appropriate wells. Include an unstimulated control.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths using a microplate reader or flow cytometer.
-
Normalize the fluorescence readings to the vehicle control to determine the percentage of ROS inhibition.
Western Blot Analysis of Downstream Signaling Pathways
This protocol is for assessing the effect of this compound on the phosphorylation status of proteins in signaling pathways known to be redox-sensitive.
Materials:
-
Cell line of interest
-
Cell culture medium
-
This compound
-
Stimulant (e.g., PDGF)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Src, anti-total-Src, anti-phospho-Akt, anti-total-Akt)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed cells and grow to a suitable confluency.
-
Pre-treat cells with this compound or vehicle control for the desired time.
-
Stimulate the cells with the appropriate agonist for a specific duration.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Prepare samples for SDS-PAGE by adding loading buffer and boiling.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Cell Migration Assay (Wound Healing Assay)
This protocol is to determine the effect of this compound on cell migration, a process often regulated by Nox-derived ROS.
Materials:
-
Cell line of interest
-
Cell culture medium
-
This compound
-
Sterile pipette tips (e.g., p200) or a cell scraper
-
Microscope with a camera
Procedure:
-
Seed cells in a multi-well plate and grow them to a confluent monolayer.
-
Create a "wound" or scratch in the monolayer using a sterile pipette tip.
-
Gently wash the cells with PBS to remove detached cells.
-
Replace the medium with fresh medium containing different concentrations of this compound or a vehicle control.
-
Acquire images of the wound at time 0.
-
Incubate the cells and acquire images of the same wound area at subsequent time points (e.g., 12, 24, 48 hours).
-
Measure the width or area of the wound at each time point and calculate the rate of wound closure.
Visualizations
Signaling Pathway of this compound Action
Caption: Proposed signaling pathway for this compound's inhibitory effect on cell migration.
Experimental Workflow for Validating this compound
Caption: A typical experimental workflow for validating the effects of this compound.
Logical Relationship for Troubleshooting
Caption: A decision tree for troubleshooting the lack of an inhibitory effect with this compound.
References
- 1. This compound and VAS3947 attenuate platelet activation and thrombus formation via a NOX-independent pathway downstream of PKC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound is a pan-NADPH oxidase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nox Inhibitors & Therapies: Rational Design of Peptidic and Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. academic.oup.com [academic.oup.com]
- 8. VAS 2870 | NADPH Oxidase | Tocris Bioscience [tocris.com]
- 9. biorxiv.org [biorxiv.org]
- 10. biorxiv.org [biorxiv.org]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to NOX1/4 Inhibitors: VAS2870 vs. GKT137831
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two prominent NADPH oxidase (NOX) inhibitors, VAS2870 and GKT137831, with a focus on their efficacy and selectivity for NOX1 and NOX4 isoforms. The information presented is collated from various experimental studies to aid researchers in selecting the appropriate tool compound for their specific research needs.
Introduction
Nicotinamide adenine dinucleotide phosphate (NADPH) oxidases (NOX) are a family of enzymes dedicated to the production of reactive oxygen species (ROS). NOX1 and NOX4, in particular, have been implicated in a variety of pathological conditions, including cardiovascular diseases, fibrosis, and cancer, making them attractive targets for therapeutic intervention. This compound and GKT137831 are two small molecule inhibitors widely used to investigate the roles of NOX enzymes. This guide compares their performance based on available experimental data.
Data Presentation
Inhibitor Potency and Selectivity
The following tables summarize the inhibitory constants (IC₅₀/Kᵢ) of this compound and GKT137831 against various NOX isoforms. It is important to note that these values are compiled from different studies and experimental conditions, which may influence direct comparability.
Table 1: Inhibitory Activity of this compound
| NOX Isoform | IC₅₀ / Kᵢ (µM) | Comments |
| NOX1 | ~10[1] | Pan-NOX inhibitor characteristics.[2] |
| NOX2 | 0.77 - 10.6[1][2][3] | Initially identified as a NOX2 inhibitor.[1] |
| NOX4 | ~10[1] | Also demonstrates inhibitory activity.[1] |
| NOX5 | Inhibits | Activity has been observed.[1] |
Table 2: Inhibitory Activity of GKT137831 (Setanaxib)
| NOX Isoform | Kᵢ (nM) | Comments |
| NOX1 | 110 ± 30[2][4][5] | Potent dual inhibitor of NOX1 and NOX4.[4][6] |
| NOX2 | 1750 ± 700[2][4] | ~15-fold less potent against NOX2.[4] |
| NOX4 | 140 ± 40[2][4][5] | Potent dual inhibitor of NOX1 and NOX4.[4][6] |
| NOX5 | 410 ± 100[2][4] | ~3-fold less potent against NOX5.[4] |
Off-Target Effects
A crucial consideration in selecting an inhibitor is its specificity.
Table 3: Off-Target Profile
| Inhibitor | Known Off-Target Effects |
| This compound | Thiol alkylation of cysteine residues (e.g., on Ryanodine Receptor 1).[7] May inhibit platelet aggregation through a NOX-independent pathway downstream of PKC.[8] |
| GKT137831 | Extensive in vitro off-target pharmacological profiling on 170 different proteins showed no significant inhibition at 10 µM.[4] Does not exhibit general ROS scavenging activity.[4] |
Mechanism of Action
This compound is considered a pan-NOX inhibitor, affecting multiple isoforms.[2] Its mechanism may involve the alkylation of thiol groups on cysteine residues, which could contribute to its inhibitory and off-target effects.[7]
GKT137831 is a dual inhibitor of NOX1 and NOX4.[4][6] It has been shown to be highly specific for NOX enzymes over other ROS-producing enzymes and does not act as a general antioxidant.[4]
Experimental Protocols
Below are generalized methodologies for key experiments cited in the comparison of this compound and GKT137831. Specific details may vary between publications.
Cell-Free NOX Activity Assay
This assay measures the direct inhibitory effect of compounds on NOX enzyme activity using membranes isolated from cells overexpressing a specific NOX isoform.
-
Preparation of Membranes:
-
Culture cells (e.g., HEK293) engineered to overexpress the target NOX isoform (e.g., NOX1 or NOX4) and its necessary subunits.
-
Harvest cells and homogenize in a lysis buffer.
-
Centrifuge the homogenate at a low speed to remove nuclei and cell debris.
-
Centrifuge the resulting supernatant at a high speed to pellet the membranes.
-
Resuspend the membrane pellet in a suitable buffer and determine protein concentration.
-
-
Assay Procedure:
-
In a 96-well plate, add the prepared membranes, the inhibitor (this compound or GKT137831) at various concentrations, and a reaction buffer.
-
Initiate the reaction by adding NADPH as the substrate.
-
Detect ROS production using a specific probe:
-
For Superoxide (O₂⁻): Use a luminol-based chemiluminescence assay. The reaction of luminol with superoxide generates a light signal that is measured with a luminometer.
-
For Hydrogen Peroxide (H₂O₂): Use the Amplex® Red assay.[9] In the presence of horseradish peroxidase (HRP), Amplex® Red reacts with H₂O₂ to produce the fluorescent compound resorufin, which is measured with a fluorescence plate reader (excitation ~570 nm, emission ~585 nm).[9]
-
-
Incubate the plate at 37°C and measure the signal over time.
-
Calculate IC₅₀ or Kᵢ values by plotting the inhibition of ROS production against the inhibitor concentration.
-
Cellular ROS Production Assay
This assay assesses the ability of the inhibitors to suppress ROS production in intact cells.
-
Cell Culture and Treatment:
-
Plate cells of interest (e.g., vascular smooth muscle cells, fibroblasts) in a 96-well plate and culture until they reach the desired confluency.
-
Pre-incubate the cells with various concentrations of this compound or GKT137831 for a specified time.
-
Stimulate the cells with an appropriate agonist (e.g., Angiotensin II, PDGF) to induce NOX-dependent ROS production.
-
-
ROS Detection:
-
Add a ROS-sensitive probe to the cells. Common probes include:
-
Dihydroethidium (DHE): For detecting intracellular superoxide.
-
Amplex® Red: For detecting extracellular H₂O₂.[9]
-
-
Incubate for a specific period, protected from light.
-
Measure the fluorescence signal using a fluorescence microscope or plate reader.
-
-
Data Analysis:
-
Quantify the fluorescence intensity and normalize it to a control (untreated or vehicle-treated cells).
-
Determine the dose-dependent effect of the inhibitors on cellular ROS production.
-
Signaling Pathways and Experimental Workflows
NOX1 Signaling Pathway
NOX1-derived ROS have been shown to activate several downstream signaling cascades, including the MAPK/ERK and PI3K/Akt pathways, which are involved in cell proliferation, migration, and inflammation.[10][11]
Caption: Simplified NOX1 signaling cascade and points of inhibition.
NOX4 Signaling Pathway
NOX4 constitutively produces H₂O₂ and is often upregulated by stimuli like TGF-β. Its signaling is linked to cellular differentiation, fibrosis, and apoptosis. NOX4-derived ROS can activate pathways such as p38 MAPK and JNK.[12][13]
Caption: Overview of NOX4-mediated signaling pathways.
Experimental Workflow for Inhibitor Characterization
The logical flow for characterizing a novel NOX inhibitor involves a series of assays to determine its potency, selectivity, and mechanism of action.
Caption: A logical workflow for the characterization of NOX inhibitors.
Conclusion
Both this compound and GKT137831 are valuable tools for studying the roles of NOX1 and NOX4.
-
This compound acts as a pan-NOX inhibitor . Its broad-spectrum activity can be advantageous when the specific NOX isoform is unknown or when targeting multiple NOX enzymes is desired. However, researchers must be cautious of its potential off-target effects, particularly thiol alkylation, which could lead to confounding results.[7]
-
GKT137831 is a more selective dual inhibitor of NOX1 and NOX4 .[4] Its favorable off-target profile makes it a more suitable choice for studies aiming to specifically dissect the roles of NOX1 and NOX4 in biological processes.[4]
The selection between this compound and GKT137831 should be guided by the specific research question, the NOX isoform(s) of interest, and the potential for off-target effects to influence the experimental outcome. For studies requiring high specificity for NOX1/4, GKT137831 is the recommended choice based on the currently available data.
References
- 1. Evolution of NADPH Oxidase Inhibitors: Selectivity and Mechanisms for Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Quest for Selective Nox Inhibitors and Therapeutics: Challenges, Triumphs and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nox Inhibitors & Therapies: Rational Design of Peptidic and Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nicotinamide Adenine Dinucleotide Phosphate Oxidase (NOX) in Experimental Liver Fibrosis: GKT137831 as a Novel Potential Therapeutic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. Setanaxib (GKT137831) | NADPH-oxidase inhibitor | Mechanism | Concentration [selleckchem.com]
- 7. Off-target thiol alkylation by the NADPH oxidase inhibitor 3-benzyl-7-(2-benzoxazolyl)thio-1,2,3-triazolo[4,5-d]pyrimidine (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound and VAS3947 attenuate platelet activation and thrombus formation via a NOX-independent pathway downstream of PKC - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Amplex® Red Enzyme Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 10. NADPH Oxidase NOX1 Controls Autocrine Growth of Liver Tumor Cells through Up-regulation of the Epidermal Growth Factor Receptor Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. molbiolcell.org [molbiolcell.org]
- 13. academic.oup.com [academic.oup.com]
Validating VAS2870: A Comparative Guide to siRNA Knockdown of NOX Isoforms
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the NADPH oxidase (NOX) inhibitor VAS2870 with siRNA-mediated knockdown of NOX isoforms. We present supporting experimental data, detailed protocols, and visual workflows to critically evaluate the specificity and efficacy of this compound.
This compound is a widely used small molecule inhibitor of NADPH oxidases, enzymes crucial in cellular signaling through the production of reactive oxygen species (ROS). However, a growing body of evidence indicates that this compound is a pan-NOX inhibitor, affecting multiple NOX isoforms, rather than being specific to one.[1][2][3] This lack of specificity necessitates rigorous validation of experimental results, often through genetic approaches like small interfering RNA (siRNA) knockdown, to confidently attribute observed effects to the inhibition of a particular NOX isoform.
This guide synthesizes data from multiple studies to offer a comparative perspective on the effects of this compound and siRNA-mediated silencing of NOX isoforms, with a primary focus on NOX4, for which the most comprehensive comparative data is available.
Comparative Analysis: this compound vs. NOX4 Knockdown in TGF-β-Induced ROS Production
Transforming growth factor-beta (TGF-β) is a key signaling molecule known to induce ROS production, in part through the upregulation of NOX4. The following tables summarize findings from studies investigating the roles of this compound and genetic knockdown of NOX4 in this pathway.
Table 1: Effect of this compound on TGF-β-Induced NOX4 Expression and ROS Production
| Cell Type | Treatment | Endpoint Measured | Result | Reference |
| Rat Lens Epithelial Cells | TGF-β2 (10 ng/mL) + this compound (10 µM) | NOX4 Protein Expression | This compound blocked TGF-β2-induced NOX4 expression. | Heady, et al. (2016)[1] |
| Rat Lens Epithelial Cells | TGF-β2 (10 ng/mL) + this compound (10 µM) | ROS Production (DHE fluorescence) | This compound inhibited TGF-β2-dependent ROS production. | Heady, et al. (2016)[1] |
| Human Aortic Smooth Muscle Cells | TGF-β (2 ng/ml) + siNox4 | NADPH-dependent H₂O₂ production | siNox4 completely blocked TGF-β-induced H₂O₂ production. | He, et al. (2011)[4] |
Table 2: Effect of NOX4 Silencing on TGF-β-Induced ROS Production
| Cell Type | Method | Endpoint Measured | Result | Reference |
| Hepatocellular Carcinoma (HCC) Cells | CRISPR/Cas9-mediated NOX4 silencing | Intracellular ROS Production (H₂DCFDA) | Attenuated TGF-β-induced increase in ROS. | Sánchez-Gómez, et al. (2020)[5] |
| Human Aortic Smooth Muscle Cells | siRNA against Nox4 | NADPH-dependent H₂O₂ production | siNox4 completely blocked TGF-β-induced H₂O₂ production. | He, et al. (2011)[4] |
These data collectively suggest that the effects of this compound on TGF-β-mediated ROS production are largely attributable to its inhibition of NOX4. The similar outcomes observed with both pharmacological inhibition and genetic silencing provide a degree of validation for the use of this compound in studying NOX4-dependent processes, albeit with the crucial caveat of its pan-NOX inhibitory nature.
Experimental Protocols
siRNA-Mediated Knockdown of NOX4 in Vascular Smooth Muscle Cells
This protocol is adapted from methodologies used in studies investigating NOX4 function in vascular smooth muscle cells.[6][7]
Materials:
-
Human Aortic Smooth Muscle Cells (HASMCs)
-
DMEM with 25 mmol/L HEPES and 4.5 g/L glucose
-
siRNA targeting human NOX4 (and non-targeting control siRNA)
-
Lipofectamine™ RNAiMAX Transfection Reagent
-
Opti-MEM™ Reduced Serum Medium
-
6-well plates
-
Western blot analysis reagents
Procedure:
-
Cell Seeding: Seed HASMCs in 6-well plates at a density that will result in 50-60% confluency at the time of transfection.
-
siRNA-Lipofectamine Complex Formation:
-
For each well, dilute 50 pmol of NOX4 siRNA (or non-targeting control) in 250 µL of Opti-MEM™.
-
In a separate tube, dilute 5 µL of Lipofectamine™ RNAiMAX in 250 µL of Opti-MEM™.
-
Combine the diluted siRNA and Lipofectamine™ RNAiMAX solutions, mix gently, and incubate for 20 minutes at room temperature.
-
-
Transfection: Add the 500 µL siRNA-lipid complex to each well containing cells and medium.
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a CO₂ incubator.
-
Validation of Knockdown: Harvest the cells and perform Western blot analysis to confirm the reduction in NOX4 protein levels.
This compound Treatment and Measurement of ROS Production
This protocol is a generalized procedure based on methods for assessing ROS production in response to stimuli.[1][5]
Materials:
-
Cultured cells of interest (e.g., vascular smooth muscle cells, endothelial cells)
-
This compound
-
Appropriate cell culture medium
-
Stimulus (e.g., TGF-β, PDGF)
-
ROS detection reagent (e.g., H₂DCFDA, Amplex Red)
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Culture: Plate cells in a suitable format (e.g., 96-well black-walled plates for plate reader assays).
-
This compound Pre-incubation: Pre-incubate the cells with the desired concentration of this compound (typically 1-20 µM) for 1-2 hours.
-
Stimulation: Add the stimulus (e.g., TGF-β) to the wells and incubate for the desired time period.
-
ROS Detection:
-
H₂DCFDA: Remove the medium and incubate the cells with 10 µM H₂DCFDA in serum-free medium for 30 minutes at 37°C. Wash the cells with PBS. Measure fluorescence (excitation ~485 nm, emission ~530 nm).
-
Amplex Red: Add Amplex Red reagent and horseradish peroxidase to the cells according to the manufacturer's instructions. Measure fluorescence (excitation ~530-560 nm, emission ~590 nm).
-
-
Data Analysis: Quantify the fluorescence intensity and normalize to a control group (e.g., vehicle-treated cells).
Visualizing the Workflow and Signaling
Experimental Workflow for Validating this compound with siRNA
Caption: Workflow for validating this compound effects using siRNA.
TGF-β Signaling to ROS Production via NOX4
Caption: TGF-β signaling pathway leading to NOX4-mediated ROS production.
Conclusion
The available evidence strongly indicates that this compound is a pan-NOX inhibitor and that its effects should not be attributed to a single NOX isoform without further validation. For TGF-β-induced ROS production, both pharmacological inhibition with this compound and genetic silencing of NOX4 lead to similar outcomes, suggesting that in this context, this compound's effects are indeed mediated through NOX4. However, for other cellular processes and different NOX isoforms, the specificity of this compound remains a critical consideration. Researchers using this compound should, whenever possible, employ complementary techniques such as siRNA knockdown to substantiate their findings and ensure accurate interpretation of their data. The protocols and workflows provided in this guide offer a framework for conducting such validation studies.
References
- 1. Nox4 Plays a Role in TGF-β–Dependent Lens Epithelial to Mesenchymal Transition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Generating and Detecting Reactive Oxygen Species—Section 18.2 | Thermo Fisher Scientific - IN [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. NADPH OXIDASE 4 MEDIATES TGF-β-INDUCED SMOOTH MUSCLE α-ACTIN VIA p38MAPK AND SRF - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dissecting the role of the NADPH oxidase NOX4 in TGF-beta signaling in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nox4 Is Required for Maintenance of the Differentiated Vascular Smooth Muscle Cell Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differential regulation of Nox1, Nox2 and Nox4 in vascular smooth muscle cells from WKY and SHR - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of NADPH Oxidase Inhibitors: VAS2870 vs. DPI
Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of two widely used NADPH oxidase (NOX) inhibitors, VAS2870 and Diphenyleneiodonium (DPI). This analysis is supported by a summary of their performance, detailed experimental protocols, and visualizations of their mechanisms of action.
Introduction
Nicotinamide adenine dinucleotide phosphate (NADPH) oxidases (NOX enzymes) are a family of enzymes dedicated to the production of reactive oxygen species (ROS). Dysregulation of NOX activity is implicated in a multitude of pathological conditions, including cardiovascular diseases, neurodegeneration, and cancer, making them a key target for therapeutic intervention. This compound and Diphenyleneiodonium (DPI) are two commonly used inhibitors in preclinical research to investigate the role of NOX enzymes. However, their utility is often complicated by a lack of specificity. This guide offers a comparative analysis to aid researchers in selecting the appropriate inhibitor and interpreting their experimental results with caution.
Data Presentation: Inhibitor Potency and Selectivity
The following tables summarize the available quantitative data on the inhibitory activity of this compound and DPI against various NOX isoforms and other enzymes. It is important to note that IC50 values can vary depending on the experimental conditions, such as substrate concentration.
| Inhibitor | Target | IC50 Value | Cell/Assay System | Reference |
| This compound | NOX1 | Low µM range | Cell-based assays | [1] |
| NOX2 | ~0.7 µM | Cell-based assays | [1] | |
| 2 µM | PMA-stimulated HL-60 cells | [2][3] | ||
| 10.6 µM | Cell-free assay with isolated membranes | [4] | ||
| NOX4 | Low µM range | Cell-based assays | [1] | |
| NOX5 | High µM range | Cell-based assays | [1] | |
| DPI | NOX1 | 0.24 µM | Not specified | [5] |
| NOX2 | 0.10 µM | Not specified | [5] | |
| NOX4 | 0.09 µM | Not specified | [5] | |
| NOX5 | 0.02 µM | Not specified | [5] |
Table 1: Comparative Inhibitory Potency (IC50) of this compound and DPI on NOX Isoforms.
| Inhibitor | Off-Target Class | Known Off-Targets | Mechanism of Off-Target Action | Reference |
| This compound | Thiol-reactive compounds | Ryanodine receptor (RyR1), Glutathione (GSH) | Thiol alkylation | [6] |
| DPI | Flavoprotein inhibitors | eNOS, Xanthine Oxidase, Mitochondrial electron transport chain proteins | Inhibition of flavin-containing enzymes | [7] |
Table 2: Off-Target Profile of this compound and DPI.
Mechanism of Action and Signaling Pathways
Diphenyleneiodonium (DPI)
DPI is a potent but non-selective inhibitor of flavoproteins.[7] It acts by accepting an electron from the reduced flavin cofactor within the enzyme, leading to the formation of a phenyl radical that covalently modifies the enzyme, causing irreversible inhibition. This broad reactivity extends to other flavin-containing enzymes beyond the NOX family, which is a significant consideration when interpreting experimental data.
Caption: Mechanism of DPI as a general flavoprotein inhibitor.
This compound
This compound is a member of the triazolopyrimidine class of compounds and is considered a pan-NOX inhibitor, though it exhibits some degree of selectivity for NOX2 over other isoforms.[1][4] Its precise mechanism of NOX inhibition is not fully elucidated but is thought to involve interference with the assembly of the active NOX complex.[7] However, a significant off-target effect of this compound is its ability to act as a thiol alkylating agent, directly modifying cysteine residues on various proteins.[6] This reactivity can lead to confounding effects independent of NOX inhibition.
Caption: Proposed mechanisms of this compound action.
Experimental Protocols
Measurement of Intracellular ROS Production using 2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA)
This protocol outlines a general method for measuring intracellular ROS levels in adherent cells.
Materials:
-
Cells of interest
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Phosphate-buffered saline (PBS)
-
Cell culture medium
-
This compound or DPI
-
Positive control (e.g., H2O2 or Phorbol 12-myristate 13-acetate (PMA))
-
Black, clear-bottom 96-well plates
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment. Incubate overnight under standard cell culture conditions.
-
Inhibitor Pre-treatment: Remove the culture medium and wash the cells once with pre-warmed PBS. Add fresh culture medium containing the desired concentration of this compound, DPI, or vehicle control (e.g., DMSO). Incubate for the desired pre-treatment time (e.g., 30-60 minutes).
-
DCFH-DA Loading: Prepare a working solution of DCFH-DA (typically 5-20 µM) in pre-warmed, serum-free medium. Remove the inhibitor-containing medium and wash the cells once with pre-warmed PBS. Add the DCFH-DA working solution to each well and incubate for 30-45 minutes at 37°C in the dark.
-
ROS Stimulation: Remove the DCFH-DA solution and wash the cells once with pre-warmed PBS. Add fresh medium containing the desired stimulus (e.g., PMA) or continue with the inhibitor-containing medium for basal ROS measurements.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively. For kinetic measurements, read the plate at regular intervals. Alternatively, visualize the cells using a fluorescence microscope.
Caption: Experimental workflow for ROS detection with DCFH-DA.
NADPH Oxidase Activity Assay using Lucigenin-Enhanced Chemiluminescence
This protocol describes a cell-free assay to measure NADPH oxidase activity in membrane fractions.
Materials:
-
Cell or tissue homogenates
-
Lucigenin
-
NADPH
-
Assay buffer (e.g., phosphate buffer, pH 7.0)
-
This compound or DPI
-
Luminometer
Procedure:
-
Membrane Preparation: Isolate membrane fractions from cells or tissues of interest using standard subcellular fractionation techniques (e.g., differential centrifugation). Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a white 96-well plate, add the assay buffer. Add the desired concentration of this compound, DPI, or vehicle control.
-
Enzyme Addition: Add a standardized amount of the membrane protein preparation to each well.
-
Initiation of Reaction: To start the reaction, add a solution of lucigenin (typically 5 µM) and NADPH (typically 100-200 µM).
-
Chemiluminescence Measurement: Immediately place the plate in a luminometer and measure the chemiluminescence signal over time. The rate of increase in chemiluminescence is proportional to the rate of superoxide production.
Conclusion and Recommendations
Both this compound and DPI are effective inhibitors of NOX-dependent ROS production. However, their significant off-target effects necessitate careful experimental design and data interpretation.
-
DPI is a potent, irreversible, and non-selective flavoprotein inhibitor. Its use as a specific NOX inhibitor is not recommended. It can be employed as a general control to demonstrate the involvement of flavoproteins in a particular process.
-
This compound shows some selectivity for NOX enzymes over other ROS-producing systems but is not isoform-specific. Its thiol-alkylating properties are a major concern and can lead to NOX-independent effects.
For researchers aiming to implicate a specific NOX isoform, the use of more selective inhibitors, genetic approaches (e.g., siRNA, knockout models), or a combination of multiple inhibitors with different mechanisms of action is strongly advised. When using this compound or DPI, it is crucial to include appropriate controls to account for their off-target effects. For instance, testing the effect of the inhibitors in a cell-free system can help distinguish direct enzyme inhibition from antioxidant or other non-specific effects. The data and protocols presented in this guide are intended to assist researchers in making informed decisions about the use of these compounds in their studies of NADPH oxidase biology.
References
- 1. biorxiv.org [biorxiv.org]
- 2. VAS 2870 | NADPH Oxidase | Tocris Bioscience [tocris.com]
- 3. rndsystems.com [rndsystems.com]
- 4. The NOX toolbox: validating the role of NADPH oxidases in physiology and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NADPH Oxidases: From Molecular Mechanisms to Current Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Off-target thiol alkylation by the NADPH oxidase inhibitor 3-benzyl-7-(2-benzoxazolyl)thio-1,2,3-triazolo[4,5-d]pyrimidine (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evolution of NADPH Oxidase Inhibitors: Selectivity and Mechanisms for Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
VAS2870: A Sharper Tool in the NOX Inhibitor Toolbox
A new generation of NADPH oxidase (NOX) inhibitors, exemplified by VAS2870, offers significant advantages in specificity and potency over older, less discriminate compounds. For researchers in drug development and related scientific fields, this translates to more reliable experimental data and a clearer understanding of the role of specific NOX isoforms in disease pathology.
Historically, the study of NOX enzymes has been hampered by the limitations of early inhibitors like diphenyleneiodonium (DPI) and apocynin. While instrumental in initial research, these compounds are now understood to have significant off-target effects, complicating the interpretation of experimental results. This compound and its analogs represent a move towards more targeted inhibition of the NOX family of enzymes, which are crucial mediators of reactive oxygen species (ROS) production in a host of physiological and pathological processes.
Overcoming the Pitfalls of a Blunt Approach
Older NOX inhibitors are characterized by their lack of specificity. DPI, for instance, is a broad inhibitor of flavoproteins, meaning it also affects other important enzymes like nitric oxide synthase (NOS) and xanthine oxidase.[1][2] This promiscuity makes it difficult to attribute observed effects solely to NOX inhibition. Apocynin, another widely used first-generation inhibitor, is a prodrug that requires activation by peroxidases to its active form, diapocynin.[1] This metabolic dependence can lead to variable efficacy between different cell types and experimental conditions. Furthermore, both DPI and apocynin have been reported to possess antioxidant properties independent of their inhibitory effects on NOX enzymes, further muddying the waters of experimental interpretation.[1][3]
This compound: A More Refined Instrument
This compound, a triazolopyrimidine derivative, emerged as a significant improvement, demonstrating more direct and specific inhibition of NOX enzymes.[4] While often referred to as a "pan-NOX inhibitor" due to its activity against multiple isoforms, studies have indicated a degree of selectivity, with some reports showing it to be relatively potent against NOX2.[4][5] Unlike apocynin, this compound does not require metabolic activation to exert its inhibitory effect.[6] While some studies have noted potential off-target antioxidant effects and interference with certain assay reagents, it is generally considered a more specific pharmacological tool than its predecessors.[5][7]
The development of this compound and its analog, VAS3947 (which offers improved solubility), has provided researchers with more reliable means to investigate the roles of NOX enzymes in various disease models, including cardiovascular diseases, neurodegenerative disorders, and cancer.[4][8]
Quantitative Comparison of NOX Inhibitors
The following tables summarize the available quantitative data for this compound and older NOX inhibitors, highlighting the differences in their inhibitory profiles.
| Inhibitor | Target(s) | IC50 / Ki | Notes |
| This compound | Pan-NOX inhibitor, with relative selectivity for NOX2[5][9] | NOX1: ~10 µM (VAS3947)[10] NOX2: 0.7 - 10.6 µM[4][5][11] NOX4: ~10 µM (VAS3947)[10] NOX5: Higher µM range[5] | Does not require metabolic activation.[6] Some reports of antioxidant effects and assay interference.[5] |
| Apocynin | NOX inhibitor (prodrug) | IC50: 97 µM (in HL-60 cells)[6] | Requires conversion to active diapocynin by peroxidases.[1] Possesses antioxidant properties.[1] |
| Diphenyleneiodonium (DPI) | Non-specific flavoprotein inhibitor | IC50: NOX1: 0.24 µM, NOX2: 0.10 µM, NOX4: 0.09 µM, NOX5: 0.02 µM[12] | Inhibits a wide range of flavoenzymes, including eNOS and xanthine oxidase.[2][6] |
Note: IC50 and Ki values can vary depending on the experimental system (cell-free, whole cell) and assay conditions.
Experimental Methodologies
The characterization and comparison of NOX inhibitors rely on a variety of experimental protocols designed to measure ROS production and enzyme activity.
Measurement of ROS Production in Whole Cells
A common method to assess NOX inhibitor efficacy is to measure the reduction of ROS in stimulated cells.
Protocol:
-
Cell Culture: Human promyelocytic leukemia (HL-60) cells are a common model as they predominantly express NOX2 upon differentiation.[4] Cells are cultured in appropriate media and differentiated into a neutrophil-like phenotype.
-
Inhibitor Pre-incubation: Differentiated cells are harvested and pre-incubated with varying concentrations of the NOX inhibitor (e.g., this compound, apocynin) or vehicle control (DMSO) for a specified time (e.g., 30 minutes).
-
Stimulation: NOX activity is stimulated using an agonist such as phorbol 12-myristate 13-acetate (PMA).[13]
-
ROS Detection: ROS production is measured using fluorescent or chemiluminescent probes.
-
Luminol/Lucigenin-enhanced Chemiluminescence: These probes react with superoxide to produce a light signal that can be quantified using a luminometer.[6][14]
-
Fluorescent Probes: Probes like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) or hydropropidine become fluorescent upon oxidation by ROS and can be measured using a fluorescence plate reader or microscopy.[14][15]
-
-
Data Analysis: The reduction in the signal in the presence of the inhibitor compared to the stimulated control is used to determine the inhibitor's potency (e.g., IC50 value).
Cell-Free NOX Activity Assay
To investigate the direct effect of an inhibitor on the enzyme complex, cell-free assays are employed.
Protocol:
-
Preparation of Cell Fractions: Cell membranes and cytosolic fractions are isolated from NOX-expressing cells (e.g., neutrophils or differentiated HL-60 cells).[4]
-
Assay Reaction: The membrane and cytosolic fractions (containing the necessary NOX subunits) are combined in a reaction buffer containing a superoxide-detecting probe (e.g., cytochrome c) and the substrate NADPH.
-
Inhibitor Addition: The inhibitor is added to the reaction mixture at various concentrations.
-
Measurement: The rate of superoxide production is measured by monitoring the change in absorbance or fluorescence over time. For example, the reduction of cytochrome c by superoxide can be measured spectrophotometrically.[6]
-
Data Analysis: The IC50 value is calculated based on the concentration-dependent inhibition of enzyme activity.
Visualizing the Pathways
The following diagrams illustrate the general signaling pathway of NOX activation and the workflow for evaluating NOX inhibitors.
Caption: Generalized NOX2 activation pathway.
Caption: Experimental workflow for evaluating NOX inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Comparative study between apocynin and protocatechuic acid regarding antioxidant capacity and vascular effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NADPH oxidase inhibitors: a decade of discovery from Nox2ds to HTS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Comparative pharmacology of chemically distinct NADPH oxidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. This compound and VAS3947 attenuate platelet activation and thrombus formation via a NOX-independent pathway downstream of PKC - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound is a pan-NADPH oxidase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evolution of NADPH Oxidase Inhibitors: Selectivity and Mechanisms for Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Quest for Selective Nox Inhibitors and Therapeutics: Challenges, Triumphs and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. academic.oup.com [academic.oup.com]
- 15. High-throughput Assays for Superoxide and Hydrogen Peroxide: DESIGN OF A SCREENING WORKFLOW TO IDENTIFY INHIBITORS OF NADPH OXIDASES - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Efficacy of NADPH Oxidase Inhibitors: VAS2870 and VAS3947
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo efficacy of two widely used pan-NADPH oxidase (NOX) inhibitors, VAS2870 and its analog VAS3947. While both compounds are recognized for their broad inhibitory activity against NOX enzymes, this document summarizes key experimental findings from preclinical animal models to aid in the selection of the appropriate tool compound for in vivo research. This comparison focuses on their demonstrated efficacy in models of ischemic stroke and thrombosis.
In Vivo Efficacy of this compound in Ischemic Stroke
This compound has been shown to be neuroprotective in a mouse model of transient middle cerebral artery occlusion (tMCAO), a common model for ischemic stroke. Intrathecal administration of this compound significantly reduced brain infarct volume and improved neurological function.[1][2]
Table 1: In Vivo Efficacy of this compound in a Mouse Model of Ischemic Stroke [1][2]
| Animal Model | Treatment Protocol | Key Efficacy Endpoints | Results |
| Wild-type mice (tMCAO) | 2 mg this compound, intrathecally, 2h and 12h post-tMCAO | Infarct Volume | 20.7 ± 4.0 mm³ (this compound) vs. 82.4 ± 6.4 mm³ (vehicle) |
| Neurological Score (Bederson) | Significant improvement with this compound | ||
| Motor Score | Significant improvement with this compound |
In Vivo Efficacy of this compound and VAS3947 in Thrombosis
A direct comparison of this compound and VAS3947 has been conducted in a mouse model of mesenteric microvessel thrombosis.[3] Both compounds were effective in delaying thrombus formation after intravenous administration, indicating their potential as antithrombotic agents.[3][4][5][6] Of note, this study also suggests that the antiplatelet effects of these compounds may occur through a NOX-independent pathway downstream of Protein Kinase C (PKC).[3][4][5][6]
Table 2: Comparative In Vivo Efficacy of this compound and VAS3947 in a Mouse Model of Thrombosis [3]
| Animal Model | Treatment Protocol | Key Efficacy Endpoint | Results |
| Mice (mesenteric venule irradiation) | Intravenous bolus of this compound (3.7 mg/kg) | Occlusion Time | Prolonged by 50.0% vs. DMSO control |
| Mice (mesenteric venule irradiation) | Intravenous bolus of VAS3947 (4.5 mg/kg) | Occlusion Time | Prolonged by 69.3% vs. DMSO control |
It is noteworthy that VAS3947 is a derivative of this compound with improved solubility.[3]
Experimental Protocols
Ischemic Stroke Model (tMCAO) with this compound[1][2]
-
Animal Model: Wild-type mice.
-
Induction of Ischemia: Transient middle cerebral artery occlusion (tMCAO) was performed.
-
Treatment: A total of 2 mg of this compound was administered intrathecally in two separate injections at 2 hours and 12 hours after the ischemic event. The control group received a vehicle solution.
-
Efficacy Assessment:
-
Infarct Volume: Brains were sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area 24 hours after tMCAO. The infarct volume was then quantified.
-
Neurological Function: A neurological scoring system (Bederson score) and a motor score were used to assess functional deficits on day 1 post-tMCAO.
-
Thrombosis Model with this compound and VAS3947[3]
-
Animal Model: Mice.
-
Induction of Thrombosis: The mesenteric venules were irradiated to induce microthrombus formation.
-
Treatment: A single intravenous bolus of either this compound (3.7 mg/kg), VAS3947 (4.5 mg/kg), or DMSO (vehicle control) was administered to the mice.
-
Efficacy Assessment:
-
Occlusion Time: The time until complete occlusion of the mesenteric venule was recorded to evaluate the extent of thrombus formation.
-
Signaling Pathway and Experimental Workflow
The following diagram illustrates the proposed signaling pathway for the antithrombotic effects of this compound and VAS3947, which involves both NOX-dependent and NOX-independent mechanisms.
Caption: Signaling pathway of this compound/VAS3947 in platelets.
References
- 1. researchgate.net [researchgate.net]
- 2. Post-Stroke Inhibition of Induced NADPH Oxidase Type 4 Prevents Oxidative Stress and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound and VAS3947 attenuate platelet activation and thrombus formation via a NOX-independent pathway downstream of PKC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel venous thromboembolism mouse model to evaluate the role of complete and partial factor XIII deficiency in pulmonary embolism risk - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Loss of endogenous Nox2-NADPH oxidase does not prevent age-induced platelet activation and arterial thrombosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A SCID Mouse Model To Evaluate the Efficacy of Antivirals against SARS-CoV-2 Infection - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to NOX1 Inhibitors: VAS2870 vs. ML171
For researchers investigating the roles of NADPH oxidase 1 (NOX1) in cellular signaling and disease, the choice of a selective inhibitor is critical. This guide provides an objective comparison of two commonly used small-molecule inhibitors, VAS2870 and ML171, focusing on their efficacy, selectivity, and mechanisms of action, supported by experimental data.
Data Presentation: Quantitative Comparison
The following table summarizes the inhibitory concentrations (IC50) of this compound and ML171 against various NOX isoforms and other reactive oxygen species (ROS)-producing enzymes. This data highlights the differences in potency and selectivity between the two compounds.
| Target | This compound IC50 (µM) | ML171 IC50 (µM) | Key Findings |
| NOX1 | ~10 (cell-free)[1] | 0.129 - 0.25 (cell-based)[2][3][4] | ML171 is significantly more potent for NOX1 inhibition. |
| NOX2 | 0.7 - 2 (cell-based)[4][5]; 10.6 (cell-free)[6] | 5[3] | This compound is a more potent inhibitor of NOX2 than ML171. |
| NOX3 | Data not available | 3[3] | ML171 shows moderate activity against NOX3. |
| NOX4 | Inhibits activity[1][7] | 5[3] | Both compounds inhibit NOX4, but this compound is considered a pan-NOX inhibitor.[8] |
| NOX5 | Inhibits activity[1][7] | Data not available | This compound has been shown to inhibit NOX5.[1][7] |
| Xanthine Oxidase | No inhibition[1][9] | 5.5[3] | Both inhibitors are selective against xanthine oxidase. |
Efficacy and Potency
ML171 is a potent and highly selective inhibitor of NOX1, with reported IC50 values in the nanomolar range (129–250 nM) in cell-based assays.[4][10] It effectively blocks NOX1-dependent ROS generation in various cell lines, including HT29 human colon cancer cells and reconstituted HEK293 cell systems.[2][10]
This compound , on the other hand, is generally considered a pan-NOX inhibitor with broader activity across multiple NOX isoforms.[8][9] Its IC50 for NOX2 in PMA-stimulated HL-60 cells is approximately 2 µM, and in a cell-free system, the IC50 was determined to be 10.6 µM.[4][6] While it does inhibit NOX1, its potency is significantly lower than that of ML171.[1]
Selectivity Profile
The key distinction between these two inhibitors lies in their selectivity.
ML171 demonstrates high selectivity for NOX1 over other NOX isoforms.[3][4] Its IC50 values for NOX2, NOX3, and NOX4 are in the low micromolar range (3-5 µM), making it substantially more selective for NOX1.[1][3] Furthermore, it does not significantly inhibit other cellular sources of ROS, such as xanthine oxidase.[3][4] The inhibitory effect of ML171 can be overcome by overexpressing the NOX1 protein, which strongly suggests a selective mechanism of action targeting NOX1 directly.[10][11]
This compound is a broad-spectrum NADPH oxidase inhibitor and is not selective for any specific NOX isoform.[8] It has been shown to inhibit NOX1, NOX2, NOX4, and NOX5.[1][7] This lack of selectivity makes it a useful tool for studying the overall effects of NOX inhibition but less suitable for dissecting the specific role of NOX1. It is important to note that some studies have reported NOX-independent effects of this compound, such as the inhibition of platelet aggregation.[9][12]
Mechanism of Action
The mechanisms by which these two compounds inhibit NOX activity also differ.
ML171 is believed to directly target the NOX1 protein.[10] This is supported by evidence showing that its inhibitory effects can be reversed by increasing the expression of NOX1.[10] This suggests a competitive or direct interaction with the enzyme.
This compound appears to function by inhibiting the proper assembly of the active NOX enzyme complex.[1] In a cell-free system for NOX2, this compound was only effective when added before the stimulation of complex formation and had no effect after the complex was assembled.[7] This suggests it may interfere with the association of the catalytic NOX subunit with its regulatory cytosolic partners.[1][7]
Caption: NOX1 activation pathway and points of inhibition for this compound and ML171.
Experimental Protocols
Cell-Based NOX1-Dependent ROS Production Assay (Luminol-Based)
This protocol is a representative method for quantifying NOX1 activity in a cellular context and determining the IC50 of inhibitors like ML171 and this compound.
Objective: To measure the production of reactive oxygen species (ROS) by NOX1-expressing cells and assess the dose-dependent inhibition by test compounds.
Materials:
-
HT29 cells (endogenously express NOX1) or HEK293 cells reconstituted with NOX1 and its regulatory subunits.[4]
-
384-well white, clear-bottom assay plates.
-
Luminol sodium salt.
-
Horseradish peroxidase (HRP).
-
Test compounds (ML171, this compound) dissolved in DMSO.
-
Positive control: Diphenyleneiodonium (DPI).
-
Negative control: DMSO vehicle.
-
Cell culture medium.
Procedure:
-
Cell Plating: Seed HT29 or reconstituted HEK293 cells into 384-well plates at a density of 4 x 10^4 cells per well in a final volume of 30 µL.[2]
-
Compound Treatment: Allow cells to adhere overnight. The next day, treat the cells by adding 50 nL of the test compounds (e.g., ML171, this compound at various concentrations), DPI (final concentration 10 µM), or DMSO (final concentration 0.1%) to the respective wells using a robotic liquid handler.[2]
-
Incubation: Incubate the plates for 60 minutes at 37°C.[2]
-
Detection Reagent Preparation: Prepare a detection cocktail containing 200 µM luminol and 0.32 units of HRP.[2]
-
Signal Generation: Add 20 µL of the detection cocktail to each well.
-
Measurement: Immediately quantify the chemiluminescence using a 384-well plate luminometer. The light emission is proportional to the amount of ROS produced.[2]
-
Data Analysis:
-
The luminescence intensity from each well is recorded.
-
Data is normalized to controls (DMSO for 0% inhibition, a potent inhibitor for 100% inhibition).
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
-
Conclusion
This compound and ML171 are both valuable tools for studying NADPH oxidase biology, but their applications differ significantly based on their selectivity profiles.
ML171 is the preferred choice for studies aiming to specifically elucidate the role of NOX1 . Its high potency and selectivity allow for targeted inhibition with minimal off-target effects on other NOX isoforms.[4][10]
This compound is more suitable for research investigating the overall contribution of multiple NOX isoforms to a physiological or pathological process. As a pan-NOX inhibitor, it provides a means to assess the general impact of NOX-derived ROS, though follow-up studies with more selective inhibitors or genetic models would be necessary to pinpoint the specific isoform involved.[1][8]
Researchers should carefully consider the experimental goals and the expression profile of NOX isoforms in their model system when selecting between these two inhibitors.
References
- 1. Evolution of NADPH Oxidase Inhibitors: Selectivity and Mechanisms for Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 2-Acetylphenothiazine (ML171) | NADPH-oxidase inhibitor | Mechanism | Concentration [selleckchem.com]
- 4. Optimization and Characterization of an Inhibitor for NADPH Oxidase 1 (NOX-1) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound is a pan-NADPH oxidase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound and VAS3947 attenuate platelet activation and thrombus formation via a NOX-independent pathway downstream of PKC - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A novel and specific NADPH oxidase-1 (Nox1) small-molecule inhibitor blocks the formation of functional invadopodia in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. rndsystems.com [rndsystems.com]
Assessing the Specificity of VAS2870 Against Other ROS Sources: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the NADPH oxidase (NOX) inhibitor, VAS2870, against other cellular sources of reactive oxygen species (ROS). The following sections detail its performance, present supporting experimental data, and provide methodologies for key experiments to assess its specificity.
This compound is a widely utilized compound in redox biology research, primarily recognized as a pan-NOX inhibitor. It has been demonstrated to inhibit several isoforms of the NADPH oxidase enzyme family, which are key sources of ROS in various physiological and pathological processes. However, a thorough assessment of its specificity is crucial for the accurate interpretation of experimental results.
Performance Comparison of this compound
This compound exhibits inhibitory activity against multiple NOX isoforms, with varying potencies. While it is often described as a pan-NOX inhibitor, some studies suggest a degree of selectivity, particularly towards NOX2.[1] Critically, its specificity is not absolute, and off-target effects have been identified. The most significant of these is the covalent modification of cysteine residues through thiol alkylation, an action that can mimic the effects of ROS and potentially impact the function of other proteins.
Quantitative Data Summary
The following tables summarize the available quantitative data on the inhibitory concentration (IC50) of this compound and its analog, VAS3947, against various NOX isoforms and other potential off-target enzymes.
| Target | Inhibitor | IC50 Value | Assay Conditions | Reference |
| NOX1 | This compound | Low µM range | Whole-cell assay | [1][2] |
| NOX1 | VAS3947 | ~12 µM | Cell-free homogenate | [3] |
| NOX2 | This compound | ~0.7 µM | Whole-cell assay | [1][2] |
| NOX2 | This compound | 1-2 µM | Intact HL-60 cells | [3] |
| NOX2 | This compound | 10.6 µM | Cell-free (recombinant) | [3] |
| NOX4 | This compound | Low µM range | Whole-cell assay | [1][2] |
| NOX4 | VAS3947 | ~13 µM | Cell-free homogenate | [3] |
| NOX5 | This compound | High µM range | Whole-cell assay | [1][2] |
Table 1: Inhibitory Activity of this compound and VAS3947 against NADPH Oxidase Isoforms
| Potential Off-Target | Inhibitor | Effect | Concentration Tested | Reference |
| Xanthine Oxidase | This compound | No significant inhibition | Not specified | [3] |
| Xanthine Oxidase | VAS3947 | No inhibition | Not specified | [4] |
| Endothelial Nitric Oxide Synthase (eNOS) | VAS3947 | No inhibition | Not specified | [4] |
| Mitochondrial ROS Production | This compound | Inhibition (potentially indirect via NOX) | 10 µM | [5][6] |
| General ROS Scavenging | This compound | Antioxidant properties observed | 10 µM | [1] |
Table 2: Specificity of this compound and VAS3947 Against Other ROS Sources and Related Enzymes
Signaling Pathways and Experimental Workflows
To understand the context of this compound's action, it is important to visualize the relevant signaling pathways and the experimental procedures used to assess its specificity.
Caption: NOX2 activation pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing the specificity of a ROS inhibitor.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Assessment of NOX Inhibition in Whole Cells (Cytochrome c Reduction Assay for Superoxide)
This protocol is adapted for measuring superoxide production from activated neutrophils or other cells expressing high levels of NOX1 or NOX2.
-
Reagents and Materials:
-
Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+
-
Cytochrome c (from horse heart)
-
Phorbol 12-myristate 13-acetate (PMA) or other relevant agonist
-
This compound or other test inhibitor
-
Cell suspension (e.g., neutrophils, differentiated HL-60 cells)
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 550 nm
-
-
Procedure:
-
Prepare a working solution of cytochrome c in HBSS (e.g., 100 µM).
-
Prepare serial dilutions of this compound in HBSS.
-
In a 96-well plate, add the cell suspension to each well.
-
Add the different concentrations of this compound or vehicle control to the wells and pre-incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
Add the cytochrome c working solution to each well.
-
Initiate superoxide production by adding the agonist (e.g., PMA) to all wells except the negative control.
-
Immediately begin monitoring the change in absorbance at 550 nm over time (e.g., every minute for 30-60 minutes).
-
The rate of cytochrome c reduction is proportional to the rate of superoxide production. Calculate the initial rates of reaction for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Assessment of Specificity against Xanthine Oxidase (Amplex Red Assay for Hydrogen Peroxide)
This cell-free assay determines if this compound directly inhibits xanthine oxidase.
-
Reagents and Materials:
-
Potassium phosphate buffer (50 mM, pH 7.4)
-
Xanthine
-
Xanthine Oxidase
-
Amplex® Red reagent
-
Horseradish peroxidase (HRP)
-
This compound
-
96-well black microplate
-
Fluorescence microplate reader (Ex/Em: ~571/585 nm)
-
-
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, xanthine, Amplex Red, and HRP.
-
Add serial dilutions of this compound or a known xanthine oxidase inhibitor (e.g., allopurinol) as a positive control to the wells of the microplate.
-
Add the reaction mixture to each well.
-
Initiate the reaction by adding xanthine oxidase to each well.
-
Incubate the plate at room temperature, protected from light, for a set period (e.g., 30 minutes).
-
Measure the fluorescence intensity in each well.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value if applicable.
-
Assessment of Specificity against Mitochondrial ROS (MitoSOX Red Assay)
This protocol assesses the effect of this compound on mitochondrial superoxide production in live cells.
-
Reagents and Materials:
-
Cell culture medium
-
MitoSOX™ Red mitochondrial superoxide indicator
-
This compound
-
A known mitochondrial ROS inducer (e.g., Antimycin A) and inhibitor (e.g., MitoTEMPO) as controls
-
Live-cell imaging system or flow cytometer
-
-
Procedure:
-
Culture cells to the desired confluency.
-
Pre-treat the cells with this compound or vehicle control for a specified duration.
-
During the final 10-30 minutes of incubation, load the cells with MitoSOX Red reagent according to the manufacturer's instructions.
-
Wash the cells with warm buffer to remove excess probe.
-
If applicable, treat the cells with a mitochondrial ROS inducer.
-
Analyze the fluorescence of the cells using a fluorescence microscope or flow cytometer.
-
Quantify the mean fluorescence intensity to determine the effect of this compound on mitochondrial superoxide levels.
-
Conclusion
References
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. The NOX toolbox: validating the role of NADPH oxidases in physiology and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evolution of NADPH Oxidase Inhibitors: Selectivity and Mechanisms for Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Resolving Contributions of Oxygen-Consuming and ROS-Generating Enzymes at the Synapse - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Cellular Impact of VAS2870: A Comparative Analysis Across Diverse Cell Lines
For Immediate Release
VAS2870, a well-documented inhibitor of NADPH oxidase (NOX) enzymes, has demonstrated a range of biological effects across various cell types, positioning it as a significant tool for research in cancer, cardiovascular biology, and inflammation. This guide provides a comparative overview of this compound's impact on different cell lines, summarizing key quantitative data, detailing experimental methodologies, and illustrating the underlying signaling pathways.
Executive Summary
This compound exerts pleiotropic effects on cells, primarily through its inhibition of NOX-mediated reactive oxygen species (ROS) production. Its impact on cell proliferation, apoptosis, and migration varies depending on the cell type and the specific NOX isoforms expressed. This document synthesizes findings from multiple studies to offer a comparative perspective on this compound's efficacy and mechanism of action in hepatocellular carcinoma, vascular smooth muscle, endothelial, retinal pigment epithelial, and immune cell lines.
Comparative Efficacy of this compound Across Cell Lines
The inhibitory effects of this compound on cellular processes are dose-dependent and cell-line specific. Below is a summary of its reported effects on cell viability, apoptosis, and migration.
Inhibition of Cell Proliferation
This compound has been shown to inhibit the proliferation of various cancer and non-cancer cell lines.
| Cell Line | Cell Type | Effect on Proliferation | IC50 |
| Hepatocellular Carcinoma (HCC) cells | Cancer | Inhibition of autocrine and serum-dependent growth[1] | Not Reported |
| FaO rat hepatoma cells | Cancer | Inhibition of autocrine cell number increase[1] | Not Reported |
| Vascular Smooth Muscle Cells (VSMC) | Non-cancer | No effect on PDGF-induced DNA synthesis[1][2] | Not Applicable |
| Retinal Pigment Epithelial (RPE) cells | Non-cancer | Inhibition of cell proliferation[3] | Not Reported |
Induction of Apoptosis
This compound can modulate apoptosis, often enhancing pro-apoptotic signals, particularly in cancer cells.
| Cell Line | Cell Type | Effect on Apoptosis | Observations |
| FaO rat hepatoma cells | Cancer | Enhances TGF-β-mediated apoptosis[1][4] | Pretreatment with this compound increases apoptosis in the presence of TGF-β.[1][4] |
| Hepatocellular Carcinoma (HCC) cells | Cancer | Enhances TGF-β-induced apoptosis[4] | |
| Rat Astrocytes | Non-cancer | Prevents staurosporine-induced cell death[5][6] | Reduces ROS generation and restores mitochondrial membrane potential.[5][6] |
Inhibition of Cell Migration
A notable effect of this compound is its ability to inhibit cell migration, a critical process in cancer metastasis and inflammation.
| Cell Line | Cell Type | Effect on Migration | Observations |
| Vascular Smooth Muscle Cells (VSMC) | Non-cancer | Abolishes PDGF-dependent chemotaxis[1][2] | 100% inhibition at 10 µM.[2] |
| Retinal Pigment Epithelial (RPE) cells | Non-cancer | Suppresses TGF-β-dependent migration[3] |
Mechanism of Action: Targeting NOX-Dependent Signaling
This compound is recognized as a pan-NOX inhibitor, affecting multiple isoforms of the NADPH oxidase enzyme family, including NOX1, NOX2, NOX4, and NOX5.[7][8][9][10] This broad-spectrum inhibition of NOX activity is central to its biological effects.
Inhibition of Reactive Oxygen Species (ROS) Production
A primary mechanism of this compound is the reduction of intracellular ROS levels.
| Cell Line | Effect on ROS Production | Stimulus |
| Vascular Smooth Muscle Cells (VSMC) | Complete abrogation of PDGF-dependent intracellular ROS production.[2] | PDGF-BB[2] |
| FaO rat hepatoma cells | Almost completely blocked ROS production at 25 µM.[1] | Autocrine |
| A549 (Human lung carcinoma) | Reduced ROS generation.[11] | LPS[11] |
| HL-60 (Human promyelocytic leukemia) | Inhibition of PMA-stimulated oxidative burst (IC50 = 2 µM).[12] | PMA[12] |
| RAW 264.7 (Murine macrophage) | Blocked LPS-induced ROS production.[13] | LPS[13] |
| Bone Marrow-Derived Macrophages (BMDM) | Inhibited LPS-induced ROS production.[13] | LPS[13] |
| Rat Astrocytes | Reduced staurosporine-induced ROS generation.[5] | Staurosporine[5] |
Modulation of Signaling Pathways
By reducing ROS, this compound influences downstream signaling pathways that regulate cell fate and function. A key target that is differentially affected across cell lines is the non-receptor tyrosine kinase, Src.
In Vascular Smooth Muscle Cells (VSMCs) , this compound has been shown to block the PDGF-dependent activation of Src, without affecting the phosphorylation of Akt and Erk.[2] This selective inhibition of Src phosphorylation is linked to the suppression of cell migration but not proliferation.[2]
In contrast, in FaO rat hepatoma cells , this compound treatment leads to decreased phosphorylation of both AKT and ERK, which is associated with the attenuation of serum-dependent cell growth.[4]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are outlines for key experiments used to assess the effects of this compound.
Cell Viability/Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is indicative of their viability and proliferation rate.
Workflow:
Protocol Outline:
-
Cell Seeding: Plate cells at a predetermined density in a 96-well plate and allow them to adhere overnight.[14]
-
Treatment: Expose cells to a range of this compound concentrations. Include a vehicle control (e.g., DMSO).[14]
-
Incubation: Incubate the plates for the desired time periods (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.[14]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the conversion of MTT to formazan by viable cells.[15][16]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[15][16]
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[17]
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Workflow:
Protocol Outline:
-
Cell Treatment: Treat cells with the desired stimulus to induce apoptosis in the presence or absence of this compound.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.[18]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.[19][20][21]
-
Staining: Add fluorochrome-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.[18][19][20]
-
Incubation: Incubate the cells at room temperature in the dark for 15-20 minutes.[20]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.[18]
Cell Migration Assay (Transwell Assay)
This assay, also known as the Boyden chamber assay, assesses the migratory capacity of cells towards a chemoattractant.
Workflow:
Protocol Outline:
-
Cell Preparation: Culture cells to be assayed and serum-starve them for several hours prior to the experiment.[22]
-
Assay Setup: Place Transwell inserts into the wells of a 24-well plate. Add a chemoattractant (e.g., growth factor, serum) to the lower chamber.[23][24][25]
-
Cell Seeding: Resuspend the serum-starved cells in a serum-free medium containing this compound or vehicle control and seed them into the upper chamber of the Transwell insert.[22]
-
Incubation: Incubate the plate for a duration that allows for cell migration but not proliferation (typically 4-24 hours).[22]
-
Cell Removal: Carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.[24]
-
Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with a fixative (e.g., methanol or ethanol) and then stain with a dye such as crystal violet.[24]
-
Quantification: Count the number of migrated cells in several random fields under a microscope.
Conclusion
This compound is a potent inhibitor of NOX enzymes with diverse effects on a variety of cell lines. Its ability to inhibit proliferation and migration, and to modulate apoptosis, underscores its potential as a valuable research tool. The differential effects observed across various cell types highlight the context-dependent nature of NOX signaling and the importance of selecting appropriate cell models for investigation. The provided data and protocols serve as a guide for researchers designing and interpreting experiments involving this versatile inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Novel Nox inhibitor this compound attenuates PDGF-dependent smooth muscle cell chemotaxis, but not proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. The NADPH oxidase inhibitor this compound impairs cell growth and enhances TGF-β-induced apoptosis of liver tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NADPH Oxidase Inhibitor this compound Prevents Staurosporine-induced Cell Death in Rat Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NADPH oxidase inhibitor this compound prevents staurosporine-induced cell death in rat astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound is a pan-NADPH oxidase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Inhibition of LPS-induced Nox2 activation by this compound protects alveolar epithelial cells through eliminating ROS and restoring tight junctions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Optimization and Characterization of an Inhibitor for NADPH Oxidase 1 (NOX-1) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. texaschildrens.org [texaschildrens.org]
- 15. broadpharm.com [broadpharm.com]
- 16. static.igem.wiki [static.igem.wiki]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 20. kumc.edu [kumc.edu]
- 21. Annexin V Staining Protocol [bdbiosciences.com]
- 22. stackscientific.nd.edu [stackscientific.nd.edu]
- 23. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 24. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Transwell Migration and Invasion Assay - the complete breakdown - SnapCyte [snapcyte.com]
Confirming NOX Inhibition by VAS2870: A Guide to Downstream Assays
This guide provides a comparative overview for researchers and drug development professionals on utilizing downstream assays to confirm the inhibitory effects of VAS2870 on NADPH oxidase (NOX) enzymes. We will explore the mechanism of action, compare it with alternative inhibitors, and provide detailed experimental protocols and data to support your research.
This compound is a widely utilized pan-NOX inhibitor, meaning it targets multiple NOX isoforms.[1][2] It is a cell-permeable triazolopyrimidine compound that has been instrumental in studying the roles of NOX enzymes in various physiological and pathological processes.[3] However, it's important to note that while it effectively inhibits NOX-dependent reactive oxygen species (ROS) production, some studies suggest potential off-target effects or NOX-independent mechanisms of action, particularly in inhibiting platelet aggregation.[2] Therefore, confirming its inhibitory action through downstream assays is a critical step in experimental design.
The NOX Signaling Pathway: A Visual Overview
NOX enzymes are membrane-bound proteins whose primary function is to generate ROS, such as superoxide (O₂⁻) and hydrogen peroxide (H₂O₂).[4] This ROS production is a key component of various signaling cascades that influence a wide range of cellular functions. The diagram below illustrates a generalized NOX signaling pathway.
Caption: Generalized NOX signaling pathway from agonist stimulation to cellular response.
Performance Comparison: this compound vs. Alternative NOX Inhibitors
While this compound is a potent pan-NOX inhibitor, several other compounds with varying isoform selectivities are available. The choice of inhibitor can be critical depending on the specific NOX isoform implicated in a disease model.
| Inhibitor | Target NOX Isoform(s) | Reported IC₅₀ / Potency | Key Characteristics |
| This compound | Pan-NOX (NOX1, 2, 4, 5) | ~0.77-13 µM depending on isoform and assay | Widely used pan-inhibitor; some NOX-independent effects reported.[2][5] |
| GKT137831 | NOX1/4 | Ki of ~110-140 nM for NOX1/4 | High potency for NOX1 and NOX4; has been in clinical trials.[6][7] |
| ML171 | NOX1 | IC₅₀ of ~0.1 µM | Considered a well-characterized and selective NOX1 inhibitor.[6][8][9] |
| Diphenyleneiodonium (DPI) | Pan-NOX, Flavoenzymes | IC₅₀ in the low µM range | Broad specificity, inhibits other flavoenzymes, limiting its use.[10][11] |
| Apocynin | NOX2 (disputed) | Varies widely | Action as a direct NOX inhibitor is debated; may act as an antioxidant.[6][12] |
Confirming NOX Inhibition with Downstream Assays
The most reliable way to confirm that this compound is inhibiting NOX activity in your experimental system is to measure its effects on downstream events known to be regulated by NOX-derived ROS.
The most direct consequence of NOX inhibition is a reduction in cellular ROS levels.
Experimental Data Summary:
| Cell Type | Stimulus | Assay | This compound Concentration | Result | Reference |
| Vascular Smooth Muscle Cells (VSMC) | PDGF-BB | Lucigenin Chemiluminescence | 10-20 µM | Complete abolishment of PDGF-mediated NOX activation. | [13] |
| Vascular Smooth Muscle Cells (VSMC) | PDGF-BB | 2',7'-DCF Fluorescence | 10-20 µM | Complete abolishment of PDGF-mediated ROS production. | [13] |
| Human Umbilical Vein Endothelial Cells (HUVEC) | Oxidized LDL | Not specified | 10 µM | Complete abolishment of oxLDL-induced ROS production. | [7] |
| FaO Rat Hepatoma Cells | Serum | Not specified | 25 mM | Almost complete blockage of ROS production. | [14] |
Experimental Protocol: ROS Detection using 2',7'-Dichlorofluorescin Diacetate (DCFH-DA)
-
Cell Culture: Plate cells in a 96-well plate or on coverslips suitable for microscopy and culture until they reach the desired confluency.
-
Inhibitor Pre-treatment: Pre-incubate the cells with the desired concentration of this compound (e.g., 10 µM) or vehicle control (DMSO) for 1-2 hours in serum-free media.
-
Probe Loading: Add DCFH-DA to the media to a final concentration of 10 µM and incubate for 30 minutes at 37°C, protected from light.
-
Washing: Gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS) to remove excess probe.
-
Stimulation: Add the agonist (e.g., PDGF, 20 ng/ml) to the appropriate wells to stimulate NOX activity. Include unstimulated controls.
-
Measurement: Immediately measure the fluorescence intensity using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm) or visualize using a fluorescence microscope.
-
Data Analysis: Quantify the change in fluorescence over time. A significant reduction in the fluorescence signal in this compound-treated cells compared to stimulated controls indicates inhibition of ROS production.
References
- 1. This compound is a pan-NADPH oxidase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound and VAS3947 attenuate platelet activation and thrombus formation via a NOX-independent pathway downstream of PKC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The NOX toolbox: validating the role of NADPH oxidases in physiology and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Nox Inhibitors & Therapies: Rational Design of Peptidic and Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NADPH oxidase inhibitors: a decade of discovery from Nox2ds to HTS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. NADPH Oxidases: From Molecular Mechanisms to Current Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Natural Compounds as Modulators of NADPH Oxidases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel Nox inhibitor this compound attenuates PDGF-dependent smooth muscle cell chemotaxis, but not proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Proper Disposal of VAS2870: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and step-by-step procedures for the proper disposal of VAS2870, a potent NADPH oxidase (NOX) inhibitor used in various research applications. Adherence to these guidelines will help mitigate risks and ensure compliance with regulatory standards.
Chemical and Physical Properties of this compound
A clear understanding of the chemical and physical properties of this compound is fundamental to its safe handling and disposal. Key data for this compound are summarized in the table below.
| Property | Value |
| Chemical Name | 7-(2-Benzoxazolylthio)-3-(phenylmethyl)-3H-1,2,3-triazolo[4,5-d]pyrimidine |
| Molecular Formula | C₁₈H₁₂N₆OS[1][2][3] |
| Molecular Weight | 360.39 g/mol [1][2][3] |
| CAS Number | 722456-31-7[1][2][3] |
| Appearance | Tan solid |
| Solubility | Soluble in DMSO (up to 100 mM)[3] |
| Storage | Store at +4°C or as recommended by the supplier[2][3] |
Hazard Identification and Safety Precautions
While a specific Safety Data Sheet (SDS) for this compound was not identified in the search, a representative SDS for a similar compound indicates that it may cause skin and eye irritation. Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound. All handling should be performed in a well-ventilated area, preferably within a chemical fume hood. This compound is intended for laboratory research use only and is not for human or veterinary use.[1]
Step-by-Step Disposal Procedure for this compound
The disposal of this compound must comply with federal, state, and local regulations for hazardous waste. The following steps provide a general guideline; however, always consult your institution's Environmental Health and Safety (EHS) department for specific protocols.
-
Waste Identification and Segregation :
-
Treat all this compound waste, including pure compound, contaminated solutions, and any materials used for spill cleanup, as hazardous chemical waste.
-
Do not mix this compound waste with other incompatible waste streams. It should be segregated based on its chemical properties and your institution's waste management guidelines.[4][5]
-
-
Waste Collection and Storage :
-
Collect this compound waste in a designated, properly labeled, and chemically compatible container.[4][5] The container must have a secure, leak-proof closure.[4]
-
The container label should clearly identify the contents as "Hazardous Waste," list "this compound," and include the approximate concentration and quantity.[6]
-
Store the waste container in a designated satellite accumulation area within the laboratory, under the control of laboratory personnel.[4][5] This area should be inspected weekly for any signs of leakage.[5]
-
-
Disposal of Empty Containers :
-
An empty container that previously held this compound must be decontaminated before being discarded as regular trash.
-
Triple-rinse the container with a solvent capable of dissolving this compound, such as DMSO, followed by another appropriate solvent like ethanol or acetone.[6]
-
Collect all rinsate as hazardous waste and dispose of it with the this compound chemical waste.[6]
-
After triple-rinsing, deface the original chemical label on the container before disposal.[6]
-
-
Arranging for Waste Pickup :
Prohibited Disposal Methods:
-
DO NOT dispose of this compound down the sink or in any sewer drain.[4][6]
-
DO NOT discard this compound in the regular trash.[4]
-
DO NOT allow this compound waste to evaporate in a fume hood as a means of disposal.[6]
Regulatory Framework
The disposal of laboratory chemical waste in the United States is primarily governed by the Resource Conservation and Recovery Act (RCRA) and regulations set forth by the Environmental Protection Agency (EPA).[4] Academic laboratories may operate under the alternative requirements of 40 CFR Part 262, Subpart K, which provides specific guidelines for managing hazardous waste in these settings.[7] It is imperative that all laboratory personnel are trained on these regulations and their institution's specific waste management plan.[4][6]
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound (VAS-2870) | NOX inhibitor | Probechem Biochemicals [probechem.com]
- 3. rndsystems.com [rndsystems.com]
- 4. danielshealth.com [danielshealth.com]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. vumc.org [vumc.org]
- 7. epa.gov [epa.gov]
Personal protective equipment for handling VAS2870
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides critical safety and logistical information for the handling of VAS2870, a pan-NADPH oxidase (NOX) inhibitor. Adherence to these procedures is essential for ensuring laboratory safety and maintaining experimental integrity.
Personal Protective Equipment (PPE) and Hazard Information
This compound is classified as a skin irritant (Category 2) and a serious eye irritant (Category 2A). The following personal protective equipment is mandatory when handling this compound.
| PPE Category | Item | Specification |
| Hand Protection | Chemical-resistant gloves | Nitrile or other appropriate material, disposable. |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn at all times in the handling area. |
| Skin and Body Protection | Laboratory coat | Fully buttoned. |
| Respiratory Protection | Not required under normal handling conditions with adequate ventilation. | Use a NIOSH-approved respirator if handling large quantities or if dust/aerosol generation is likely. |
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
Precautionary Statements:
-
P264: Wash skin thoroughly after handling.
-
P280: Wear protective gloves/ eye protection/ face protection.
-
P302 + P352: IF ON SKIN: Wash with plenty of water.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P332 + P313: If skin irritation occurs: Get medical advice/ attention.
-
P337 + P313: If eye irritation persists: Get medical advice/ attention.
Operational Plan: Safe Handling and Use
Follow these procedural steps to ensure the safe handling of this compound in a laboratory setting.
2.1. Preparation and Weighing
-
Designated Area: Conduct all handling of solid this compound in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to minimize inhalation exposure.
-
Don PPE: Before handling, put on all required PPE as specified in the table above.
-
Weighing: Carefully weigh the desired amount of this compound powder. Use anti-static weighing paper or a weigh boat.
-
Clean-up: Immediately clean any spills of the powder using a damp paper towel. Avoid dry sweeping, which can generate dust. Dispose of cleaning materials as hazardous waste.
2.2. Solution Preparation
-
Solvent: this compound is soluble in DMSO.
-
Procedure: In a chemical fume hood, add the appropriate volume of solvent to the vessel containing the weighed this compound. Cap the vessel and mix by vortexing or gentle agitation until the solid is completely dissolved.
-
Labeling: Clearly label the container with the compound name, concentration, solvent, and date of preparation.
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
3.1. Waste Segregation
-
Solid Waste: Unused this compound powder and any materials grossly contaminated with the solid (e.g., weigh boats, contaminated gloves) should be collected in a clearly labeled hazardous waste container.
-
Liquid Waste: Solutions of this compound and any rinsate from cleaning contaminated glassware should be collected in a separate, sealed, and clearly labeled hazardous waste container for organic solvent waste.
-
Sharps: Needles or other sharps used for transferring this compound solutions must be disposed of in a designated sharps container.
3.2. Disposal Procedure
-
Containment: Ensure all waste containers are in good condition, compatible with the waste they contain, and are kept securely closed when not in use.
-
Labeling: All hazardous waste containers must be labeled with "Hazardous Waste," the full chemical name (this compound), and the primary hazard(s) (irritant).
-
Storage: Store hazardous waste in a designated satellite accumulation area away from incompatible materials.
-
Institutional Guidelines: Follow all institutional and local regulations for the final disposal of chemical waste. Contact your institution's Environmental Health and Safety (EHS) department for specific procedures and to schedule a waste pickup.
Signaling Pathway and Experimental Workflow
This compound is a pan-inhibitor of NADPH oxidase (NOX) enzymes, which are involved in the production of reactive oxygen species (ROS).[1] By inhibiting NOX enzymes, this compound can modulate various downstream signaling pathways.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
